molecular formula C8H9NO3 B1351250 Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 67858-47-3

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1351250
CAS No.: 67858-47-3
M. Wt: 167.16 g/mol
InChI Key: GXSZDESAIZEFGZ-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-formyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSZDESAIZEFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383995
Record name Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67858-47-3
Record name Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Guide to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: Synthesis and Scientific Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative. Below, we delve into its synthesis, offering detailed experimental protocols, and explore its context within the broader landscape of pyrrole chemistry and its potential biological significance.

Initial Discovery and First Synthesis

While a definitive "discovery" paper outlining the initial synthesis of this compound is not readily apparent in a singular, seminal publication, its preparation is rooted in established organic chemistry principles, particularly the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The synthesis of this specific molecule has been more recently detailed in academic and patent literature, indicating its utility as a building block in medicinal chemistry and materials science. A notable detailed protocol is provided in a 2021 doctoral dissertation from Auburn University, which outlines a specific synthetic route.[1] Furthermore, a 2018 article in the Journal of Medicinal Chemistry also describes its preparation as part of a broader study on pyrrole-containing macrocycles.[2][3] A European patent also refers to the compound as a commercially available starting material, underscoring its established presence in the chemical landscape.[4][5]

Synthetic Pathways

The primary route for the synthesis of this compound involves the N-methylation of a pyrrole ester followed by formylation. The formylation of the pyrrole ring, an electrophilic aromatic substitution, is typically achieved using a Vilsmeier-Haack type reagent.

A logical synthetic pathway can be visualized as follows:

Synthetic_Pathway General Synthetic Pathway A Methyl 1H-pyrrole-2-carboxylate B Methyl 1-methyl-1H-pyrrole-2-carboxylate A->B  N-Methylation  (e.g., MeI, NaH) C This compound B->C  Formylation  (e.g., Vilsmeier-Haack or dichloromethyl methyl ether)

Caption: General synthetic route to this compound.

Experimental Protocols

Two key experimental procedures for the synthesis of this compound are detailed below.

Method 1: Formylation using Dichloromethyl Methyl Ether

This protocol is adapted from a 2021 doctoral dissertation.[1]

Starting Material: Ethyl 1-methyl-1H-pyrrole-2-carboxylate

Reagents and Solvents:

  • Dichloromethyl methyl ether

  • Nitromethane

  • 1,2-Dichloroethane

  • Anhydrous conditions

Procedure:

  • A solution of ethyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in nitromethane and 1,2-dichloroethane is cooled to -30 °C.

  • Dichloromethyl methyl ether (1 equivalent) dissolved in 1,2-dichloroethane is added to the cooled solution.

  • The reaction mixture is stirred at -30 °C and monitored for completion.

  • Upon completion, the reaction is quenched and worked up using standard aqueous and organic extraction procedures.

  • The crude product is purified by chromatography to yield this compound.

Method 2: Vilsmeier-Haack Formylation

This approach is based on the methodology described for similar pyrroles.[2][3][6]

Starting Material: Methyl 1-methyl-1H-pyrrole-2-carboxylate

Reagents and Solvents:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvent (e.g., dichloromethane)

  • Aqueous base for work-up (e.g., sodium bicarbonate)

Procedure:

  • The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride to N,N-dimethylformamide at 0 °C.

  • A solution of Methyl 1-methyl-1H-pyrrole-2-carboxylate in a suitable solvent is then added to the Vilsmeier reagent.

  • The reaction mixture is stirred, and the temperature is controlled. The reaction progress is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is carefully poured into a cold aqueous basic solution to hydrolyze the intermediate iminium salt.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography affords the desired product, this compound.

The Vilsmeier-Haack reaction on N-substituted pyrroles can yield a mixture of 2- and 3-formylated products, with the regioselectivity influenced by steric and electronic factors.[7] For 1-substituted pyrroles, formylation generally occurs at the 2-position, but substitution at the 2-position, as in the starting material, directs formylation to other available positions on the pyrrole ring.

Quantitative Data

ParameterValueReference
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
CAS Number 67858-48-5
Appearance White solid[8]
Yield (Method 1) Not explicitly stated[1]
Yield (similar prep.) 88%[8]

Biological Context and Potential Applications

While specific biological activity or signaling pathway involvement for this compound is not extensively documented in publicly available literature, the broader class of pyrrole-containing compounds is of significant interest to medicinal chemists. Pyrrole scaffolds are present in a wide array of biologically active natural products and synthetic drugs.[9][10]

Substituted pyrrole-2-carboxaldehydes and their derivatives have been investigated for a range of therapeutic applications, including as:

  • Anticancer agents: Pyrrole derivatives have been designed as inhibitors of various kinases and other targets in oncology.

  • Antimicrobial agents: The pyrrole nucleus is a key feature in several natural and synthetic compounds with antibacterial and antifungal properties.[11]

  • Antiviral compounds: Certain pyrrole-based molecules have shown promise as antiviral agents.

The presence of both an aldehyde and an ester functional group on the pyrrole ring of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The aldehyde can be readily converted into other functional groups or used in condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

The logical flow for utilizing this compound in drug discovery can be represented as follows:

Drug_Discovery_Workflow Drug Discovery Application Workflow A This compound B Chemical Modification (e.g., reductive amination, Wittig reaction, ester hydrolysis, amidation) A->B C Library of Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Hit Identification D->E F Lead Optimization E->F

Caption: Workflow for the use of the title compound in drug discovery.

Given the interest in N-methylated heterocyclic compounds in drug discovery for modulating selectivity and pharmacokinetic properties, this compound represents a valuable scaffold for further investigation.[12]

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 67858-47-3), a key heterocyclic building block in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 1: Mass Spectrometry Data
Technique Ionization Mode m/z Fragment
Electrospray Ionization (ESI)Positive168.2[M+H]+
Table 2: Physical and Chemical Properties
Property Value
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Melting Point 100 °C
CAS Number 67858-47-3

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3][4] The following protocol is a representative procedure based on this methodology.

Reaction Scheme:

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of sodium acetate. This step should be performed with caution as it is an exothermic process. Stir the resulting mixture vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Methyl 1-methyl-1H-pyrrole-2-carboxylate reaction Vilsmeier-Haack Formylation start->reaction reagent Vilsmeier Reagent (POCl3/DMF) reagent->reaction hydrolysis Aqueous Workup (Hydrolysis) reaction->hydrolysis purification Purification (Column Chromatography) hydrolysis->purification product Methyl 4-formyl-1-methyl- 1H-pyrrole-2-carboxylate purification->product ms Mass Spectrometry (MS) product->ms nmr NMR Spectroscopy (1H & 13C) product->nmr ir IR Spectroscopy product->ir mp Melting Point Determination product->mp

Caption: Workflow for the synthesis and characterization of the target compound.

Vilsmeier_Haack_Mechanism_Simplified DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Pyrrole_Substrate Methyl 1-methyl-1H- pyrrole-2-carboxylate Pyrrole_Substrate->Electrophilic_Attack Iminium_Intermediate Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Final_Product Methyl 4-formyl-1-methyl- 1H-pyrrole-2-carboxylate Hydrolysis->Final_Product

References

Physical and chemical properties of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its known characteristics, outlines a probable synthetic pathway, and discusses the broader biological context of related compounds.

Core Physical and Chemical Properties

This compound is a solid organic compound. The key quantitative data for this molecule are summarized in the table below, providing a clear reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Melting Point 96 - 100 °C[2]
Boiling Point (Predicted) 293.1 ± 25.0 °C[3][4]
Density (Predicted) 1.16 ± 0.1 g/cm³[3]
CAS Number 67858-47-3[5]

Synthesis and Purification

The synthesis of this compound can be logically achieved through the formylation of a suitable precursor. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.[3]

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines the likely synthetic route starting from Methyl 1-methyl-1H-pyrrole-2-carboxylate.

Diagram of Proposed Synthetic Workflow:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Purification DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chlorodimethylformiminium chloride) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Precursor Methyl 1-methyl-1H-pyrrole-2-carboxylate Precursor->Intermediate Product This compound Intermediate->Product Aqueous Workup (Hydrolysis) Crude_Product Crude Product Product->Crude_Product Purified_Product Purified Product Crude_Product->Purified_Product Recrystallization

Caption: Proposed workflow for the synthesis and purification of the target compound.

Methodology:

  • Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent.

  • Formylation: The precursor, Methyl 1-methyl-1H-pyrrole-2-carboxylate, dissolved in a suitable solvent, is then added to the Vilsmeier reagent. The electron-rich pyrrole ring attacks the electrophile, leading to the formation of an iminium salt intermediate. The regioselectivity of this reaction is crucial, with the formyl group being directed to the C4 or C5 position. For pyrrole-2-carboxylates, formylation can often be directed to the 4-position.[7]

  • Hydrolysis: The reaction mixture is then carefully quenched with an aqueous solution (e.g., sodium bicarbonate or sodium acetate solution) to hydrolyze the iminium salt, yielding the desired aldehyde product.

  • Purification: The crude product can be isolated by extraction with an organic solvent. Further purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product in high purity.

Spectral Data

While specific spectra for this compound are not publicly available, data for the closely related compound, methyl 4-formyl-1H-pyrrole-2-carboxylate, can be found in the PubChem database (CID 640310).[8] This includes ¹H NMR and ¹³C NMR spectra which can serve as a reference for the characterization of the target molecule. Researchers synthesizing this compound should perform standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Biological Context and Potential Applications

Pyrrole-2-carboxaldehyde derivatives are found in various natural products and have been shown to exhibit a range of biological activities.[9] These activities include potential roles in the management of diabetes, as some of these compounds are related to advanced glycation end products (AGEs).[9] Furthermore, various synthetic pyrrole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

The presence of both a formyl and a carboxylate group on the pyrrole ring of this compound makes it a versatile intermediate for the synthesis of more complex molecules. These functional groups provide handles for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for drug discovery and development.

Logical Relationship of Functional Groups to Biological Activity:

G cluster_functional_groups Key Functional Groups cluster_reactivity Chemical Reactivity cluster_applications Potential Applications Compound Methyl 4-formyl-1-methyl- 1H-pyrrole-2-carboxylate Formyl Formyl Group (-CHO) Compound->Formyl Carboxylate Carboxylate Group (-COOCH₃) Compound->Carboxylate Pyrrole Pyrrole Ring Compound->Pyrrole Aldehyde_Chem Aldehyde Chemistry (e.g., reductive amination, Wittig) Formyl->Aldehyde_Chem Ester_Chem Ester Chemistry (e.g., hydrolysis, amidation) Carboxylate->Ester_Chem Aromatic_Chem Aromatic Substitution Pyrrole->Aromatic_Chem Scaffold Scaffold for Complex Molecules Aldehyde_Chem->Scaffold Ester_Chem->Scaffold Aromatic_Chem->Scaffold Library Combinatorial Library Synthesis Scaffold->Library Drug_Discovery Drug Discovery (e.g., anticancer, antimicrobial) Library->Drug_Discovery

Caption: The relationship between the compound's functional groups and its potential applications.

At present, there is no specific information available in the public domain detailing the involvement of this compound in any particular biological signaling pathways. Further research would be required to elucidate its specific mechanism of action and biological targets.

This guide serves as a foundational resource for professionals working with this compound. The provided data and proposed experimental methodologies are intended to facilitate further research and development in the fields of chemical synthesis and drug discovery.

References

Technical Guide: Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3). While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, this guide also explores the known activities of structurally related 2-formylpyrrole natural products to offer insights into its potential applications in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted pyrrole, a class of heterocyclic compounds prevalent in many natural products and pharmaceuticals. Its structure features a pyrrole ring with a methyl ester at position 2, a formyl group at position 4, and a methyl group on the nitrogen atom.

Chemical Identifiers
IdentifierValue
CAS Number 67858-47-3
IUPAC Name This compound
Molecular Formula C8H9NO3
InChI Key GXSZDESAIZEFGZ-UHFFFAOYSA-N
SMILES CN1C=C(C=C1C(=O)OC)C=O
Physicochemical Properties
PropertyValueSource
Molecular Weight 167.16 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 100 °C[3]
Boiling Point 293.1 ± 25.0 °C (Predicted)[3]
Density 1.16 ± 0.1 g/cm³ (Predicted)[3]
pKa -9.84 ± 0.70 (Predicted)[3]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[3]

Synthesis and Structure

The synthesis of this compound has been described in the patent literature. The structure of the final product is confirmed through analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Synthetic Protocol

A documented method for the synthesis of this compound involves the formylation of a precursor, methyl 1-methyl-1H-pyrrole-2-carboxylate.[3]

Reactants:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate (10 g, 71.86 mmol)

  • 1,1-Dichlorodimethyl ether (8.26 g, 71.86 mmol)

  • Aluminum chloride (AlCl3) (21.08 g, 158.1 mmol)

  • 1,2-Dichloroethane (100 mL)

  • Nitromethane (100 mL)

Procedure:

  • In a mixed solvent of 1,2-dichloroethane and nitromethane, methyl 1-methyl-1H-pyrrole-2-carboxylate and 1,1-dichlorodimethyl ether are combined.

  • The mixture is cooled to -25°C, and aluminum chloride is slowly added.

  • The reaction mixture is stirred at -25°C for 30 minutes.

  • The reaction is quenched by carefully pouring the mixture into ice water (100 mL).

  • The product is extracted with dichloromethane (100 mL) and water (100 mL).

  • The organic layer is separated, dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1/1) to yield the final product as a yellow solid (11.77 g, 98% yield).[3]

Analytical Data:

  • Mass Spectrometry (EI+, m/z): 168.2 [M+H]+[3]

  • 1H NMR (400MHz, DMSO-d6) δ: 9.71 (s, 1H), 7.91 (d, J=1.8Hz, 1H), 7.22 (d, J=1.8Hz, 1H), 3.92 (s, 3H), 3.78 (s, 3H)[3]

G Synthesis of CAS 67858-47-3 cluster_reactants Reactants cluster_solvents Solvents Methyl 1-methyl-1H-pyrrole-2-carboxylate Methyl 1-methyl-1H-pyrrole-2-carboxylate Reaction Mixture Reaction Mixture Methyl 1-methyl-1H-pyrrole-2-carboxylate->Reaction Mixture -25°C, 30 min 1,1-Dichlorodimethyl ether 1,1-Dichlorodimethyl ether 1,1-Dichlorodimethyl ether->Reaction Mixture -25°C, 30 min AlCl3 AlCl3 AlCl3->Reaction Mixture -25°C, 30 min 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Reaction Mixture -25°C, 30 min Nitromethane Nitromethane Nitromethane->Reaction Mixture -25°C, 30 min Quenching Quenching Reaction Mixture->Quenching Ice Water Extraction Extraction Quenching->Extraction DCM/Water Purification Purification Extraction->Purification Column Chromatography Final Product Final Product Purification->Final Product 98% Yield

Synthesis workflow for this compound.
General Synthetic Methodologies: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a fundamental and versatile method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia, often under neutral or mildly acidic conditions.[1][4] This reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole ring.[4]

General Protocol for Paal-Knorr Synthesis:

  • A 1,4-dicarbonyl compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • A primary amine (or ammonia source) is added to the solution.

  • A catalyst, such as a protic acid (e.g., HCl, acetic acid) or a Lewis acid, may be added.[2]

  • The reaction mixture is heated (conventionally or using microwave irradiation) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and washing.

  • The crude product is purified by column chromatography or recrystallization.[2]

G Paal-Knorr Pyrrole Synthesis Mechanism 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Intermediate Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal Intermediate Primary Amine Primary Amine Primary Amine->Hemiaminal Intermediate Cyclic Hemiaminal Cyclic Hemiaminal Hemiaminal Intermediate->Cyclic Hemiaminal Intramolecular Cyclization Dehydration Dehydration Cyclic Hemiaminal->Dehydration Substituted Pyrrole Substituted Pyrrole Dehydration->Substituted Pyrrole

Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activities have been reported for this compound, the broader class of 2-formylpyrrole natural products exhibits a range of interesting biological effects, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant properties. These activities suggest that the title compound could be a valuable scaffold for the development of novel therapeutic agents.

Based on the known anti-inflammatory and antioxidant effects of related compounds, a hypothetical signaling pathway that could be modulated by this class of molecules is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a critical regulator of cellular defense against oxidative stress.

G Hypothetical Signaling Pathway cluster_cell Cell Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces conformational change CAS_67858-47-3 CAS 67858-47-3 (Hypothetical) CAS_67858-47-3->Keap1 may inhibit Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Ub Ub Nrf2->Ub Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates to nucleus upon release from Keap1 Proteasomal Degradation Proteasomal Degradation Ub->Proteasomal Degradation ARE Antioxidant Response Element Nrf2_nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of

References

Potential biological activity of substituted pyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activity of Substituted Pyrrole-2-Carboxylates

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted pyrrole-2-carboxylates. The pyrrole ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Specifically, derivatives of pyrrole-2-carboxylic acid have emerged as a versatile class of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in this promising area.

The synthesis of substituted pyrrole-2-carboxylate derivatives often involves multi-step reactions. A common approach begins with a commercially available pyrrole-2-carboxylic acid or its ester, which is then modified through various chemical reactions. For instance, the synthesis of pyrrole-2-carboxamides can be achieved by coupling the corresponding carboxylic acid with various amines.[5] Another key strategy is the Suzuki coupling reaction, used to introduce aryl or heteroaryl substituents onto the pyrrole ring, allowing for a diverse range of derivatives.[6]

Below is a generalized workflow for the synthesis and initial evaluation of novel pyrrole-2-carboxylate derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Development Start Starting Materials (e.g., Pyrrole-2-Carboxylic Acid) Reaction Chemical Modification (e.g., Suzuki Coupling, Amidation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Screening Primary Biological Screening (e.g., MIC, IC50) Characterization->Screening Pure Compound Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Confirmed Hit ADME ADME/Tox Profiling SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Reaction Iterative Redesign G Compound Substituted Pyrrole-2-Carboxylate (e.g., EAPC) Tubulin Tubulin Monomers Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Undergoes Spindle Mitotic Spindle Formation Polymerization->Spindle Required for CellCycle G2/M Phase Arrest Polymerization->CellCycle Inhibition leads to Spindle->CellCycle Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Induces

References

An In-depth Technical Guide on the Reactivity Profile of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Possessing both an electrophilic aldehyde and a nucleophilically susceptible ester group on a substituted pyrrole core, this molecule serves as a versatile building block for the construction of complex molecular architectures, including pharmacologically active agents. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on key transformations of the formyl group. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Core Reactivity of the Aldehyde Functional Group

The primary site of reactivity on this compound is the aldehyde group at the C4 position. This functional group is susceptible to a variety of nucleophilic additions and condensation reactions, making it a valuable handle for molecular elaboration. Key reactions include Knoevenagel condensation, Wittig olefination, and reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product. This reaction is fundamental for carbon-carbon bond formation and is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.[1] While a specific protocol for this compound is not extensively documented in publicly available literature, a general procedure can be adapted from similar aromatic and heterocyclic aldehydes.

General Experimental Protocol (Adapted from Methyl 4-formylbenzoate):

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a weak base, typically piperidine (0.1 eq).[1]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting product by recrystallization or column chromatography.

Table 1: Representative Knoevenagel Condensation Reactions with Aromatic Aldehydes

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
Methyl 4-formylbenzoateMalononitrilePiperidineEthanolReflux2 h92[1]
Methyl 4-formylbenzoateEthyl CyanoacetateDIPEAcHexane65-703-6 h95[1]
Methyl 4-formylbenzoate2-CyanoacetamideAmmonium AcetateSolvent-free (MW)160-320W30-60 s90[1]

Note: Yields are for isolated products. DIPEAc = Diisopropylethylammonium acetate. MW = Microwave irradiation.

Below is a generalized workflow for the Knoevenagel condensation.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification Pyrrole Aldehyde Methyl 4-formyl-1-methyl- 1H-pyrrole-2-carboxylate Reaction Conditions Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Heat (Reflux) Pyrrole Aldehyde->Reaction Conditions Active Methylene Active Methylene Compound (e.g., Malononitrile) Active Methylene->Reaction Conditions Unsaturated Product α,β-Unsaturated Pyrrole Derivative Reaction Conditions->Unsaturated Product Purification Work-up & Purification Unsaturated Product->Purification

Caption: Generalized workflow for the Knoevenagel condensation.

Wittig Reaction

General Experimental Protocol (Adapted from a related pyrrole carboxaldehyde):

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.

  • To the ylide solution, add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

A one-carbon homologation of a similar pyrrole carboxaldehyde has been achieved via a Wittig reaction using methoxymethyl)triphenylphosphonium chloride, followed by mild hydrolysis of the resulting vinyl ether to yield the homologated aldehyde.[2]

G Start Methyl 4-formyl-1-methyl- 1H-pyrrole-2-carboxylate Step1 Nucleophilic Addition Start->Step1 Reagent Phosphonium Ylide (Ph3P=CHR) Reagent->Step1 Intermediate Betaine Intermediate Step1->Intermediate Step2 [2+2] Cycloaddition Intermediate->Step2 Intermediate2 Oxaphosphetane Step2->Intermediate2 Step3 Cycloreversion Intermediate2->Step3 Product1 Alkene Derivative Step3->Product1 Product2 Triphenylphosphine Oxide Step3->Product2

Caption: Simplified mechanism of the Wittig reaction.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a suitable reducing agent. This transformation is of paramount importance in drug discovery for the introduction of amine functionalities.

General Experimental Protocol:

  • Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). A mild acid catalyst like acetic acid may be added to facilitate imine formation.

  • Stir the reaction at room temperature until the starting aldehyde is consumed, as indicated by TLC.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SubstratesKey Features
Sodium triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, ketonesMild, selective, tolerates a wide range of functional groups.
Sodium cyanoborohydride (NaBH₃CN)Aldehydes, ketonesEffective at acidic pH, but toxic cyanide byproduct.
Polymethylhydrosiloxane (PMHS)Aldehydes, ketonesNon-toxic, inexpensive, requires an activator.[3]
1-HydrosilatraneAldehydes, ketonesAir- and moisture-stable, easily prepared.[3]

Synthesis and Applications in Medicinal Chemistry

This compound and its derivatives are valuable precursors in the synthesis of various biologically active compounds. The pyrrole scaffold is a common motif in many natural products and pharmaceuticals.[4]

Precursor to Fused Heterocyclic Systems

The reactivity of the formyl and ester groups can be harnessed to construct fused ring systems. For instance, derivatives of this molecule could potentially serve as starting materials for the synthesis of pyrrolo[3,2-c]pyridines and related heterocyclic frameworks, which are known to be core structures in various kinase inhibitors and other therapeutic agents.[5][6]

Role in the Synthesis of Bioactive Molecules

Pyrrole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for the treatment of drug-resistant tuberculosis.[7] Additionally, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), which is a target for central nervous system diseases. The title compound represents a key starting material for accessing such scaffolds.

The general workflow for utilizing a functionalized pyrrole in the synthesis of a potential drug candidate is depicted below.

G Start Methyl 4-formyl-1-methyl- 1H-pyrrole-2-carboxylate Step1 Functional Group Transformation (e.g., Knoevenagel, Wittig) Start->Step1 Intermediate Elaborated Pyrrole Intermediate Step1->Intermediate Step2 Cyclization or Coupling Reaction Intermediate->Step2 Scaffold Complex Heterocyclic Scaffold (e.g., Pyrrolopyridine) Step2->Scaffold Step3 Final Functionalization Scaffold->Step3 Product Bioactive Molecule/ Drug Candidate Step3->Product

Caption: Synthetic utility in drug discovery.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its reactivity is dominated by the chemistry of the aldehyde group, which readily undergoes a variety of transformations to enable the construction of more complex and functionally diverse molecules. The protocols and data presented in this guide, adapted from closely related systems, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule will undoubtedly expand its utility and lead to the discovery of novel therapeutic agents.

References

Navigating the Thermochemical Landscape of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thermochemical Data of Related Pyrrole Compounds

To establish a baseline for estimating the thermochemical properties of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, it is instructive to review the known data for simpler, structurally related pyrroles. The following table summarizes key thermochemical values for pyrrole and 1-methylpyrrole. These values, obtained through experimental measurements, provide a valuable reference point for computational predictions and for understanding the influence of substituents on the pyrrole ring's thermodynamic stability.

CompoundFormulaΔfH°(gas, 298.15 K) (kJ/mol)S°(gas, 298.15 K) (J/mol·K)Ref.
PyrroleC₄H₅N108.3 ± 0.5Data not readily available[1]
1-MethylpyrroleC₅H₇NData not readily availableData not readily available

Note: A comprehensive search of the available literature did not yield specific experimental values for the standard molar entropy of gaseous pyrrole or the standard enthalpy of formation and entropy of 1-methylpyrrole.

Experimental Determination of Thermochemical Properties

The acquisition of precise thermochemical data relies on well-established experimental techniques. For a solid crystalline compound like this compound, the following protocols are recommended.

Combustion Calorimetry

This is the primary method for determining the standard enthalpy of formation of organic compounds.[2]

Methodology:

  • A precisely weighed sample of the compound is placed in a crucible within a "bomb" calorimeter.

  • The bomb is pressurized with a high-purity oxygen atmosphere.

  • The sample is ignited, and the complete combustion reaction is initiated.

  • The temperature change of the surrounding water bath is meticulously measured.

  • The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • The standard enthalpy of formation is then derived from the energy of combustion using Hess's law, requiring knowledge of the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

A logical workflow for this process is illustrated below.

cluster_prep Sample Preparation cluster_calorimetry Combustion Process cluster_analysis Data Analysis Sample Weigh Sample Crucible Place in Crucible Sample->Crucible Bomb Pressurize Bomb with O₂ Crucible->Bomb Ignite Ignite Sample Bomb->Ignite Measure Measure ΔT of Water Bath Ignite->Measure Calc_E Calculate Energy of Combustion Measure->Calc_E Hess Apply Hess's Law Calc_E->Hess Result ΔfH° Hess->Result

Workflow for Combustion Calorimetry.
Knudsen Effusion Method

This technique is employed to determine the vapor pressure of a solid or low-volatility liquid as a function of temperature. This data is essential for calculating the enthalpy of sublimation.

Methodology:

  • The sample is placed in a thermostated effusion cell with a small, well-defined orifice.

  • The cell is heated under high vacuum.

  • The rate of mass loss due to the effusion of vapor through the orifice is measured.

  • The vapor pressure is calculated from the rate of effusion using the Knudsen equation.

  • By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of a ln(p) vs. 1/T plot (the Clausius-Clapeyron equation).

Computational Prediction of Thermochemical Data

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.[3] High-level quantum chemical methods can yield accurate estimations of enthalpies of formation, entropies, and heat capacities.

Recommended Computational Protocol
  • Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized using a reliable density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal contributions to the enthalpy and entropy.

  • High-Level Single-Point Energy Calculation: To improve the accuracy of the electronic energy, a more sophisticated method, such as the Complete Basis Set (CBS-QB3) or G4 theory, is employed.[4] These composite methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.

  • Calculation of Thermochemical Properties: The standard enthalpy of formation in the gas phase is typically calculated using an atomization or isodesmic reaction scheme. The standard entropy and heat capacity are calculated using statistical mechanics based on the optimized geometry and vibrational frequencies.

The logical flow of this computational approach is depicted in the following diagram.

Input Molecular Structure Input DFT DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->DFT Freq Vibrational Frequency Calculation DFT->Freq Energy High-Level Energy Calculation (e.g., CBS-QB3, G4) DFT->Energy Thermo Statistical Mechanics Calculation Freq->Thermo Energy->Thermo Output Predicted Thermochemical Data (ΔfH°, S°, Cp) Thermo->Output

Computational Thermochemistry Workflow.

Synthetic and Reactivity Considerations

Understanding the synthesis and potential reactions of this compound provides context for its thermochemical properties. While a specific signaling pathway involving this molecule is not documented, its structure suggests reactivity patterns common to substituted pyrroles.

Plausible Synthetic Pathway

A plausible synthesis of this compound can be envisioned starting from a suitable pyrrole precursor. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrrole ring.[5][6]

Start Methyl 1-methyl-1H-pyrrole-2-carboxylate Reagents Vilsmeier Reagent (POCl₃, DMF) Intermediate Iminium Salt Intermediate Start->Intermediate Reagents->Intermediate Hydrolysis Aqueous Workup Product This compound Intermediate->Product Hydrolysis->Product

Plausible Vilsmeier-Haack Synthesis.
General Reactivity: Electrophilic Substitution

Pyrroles are electron-rich aromatic heterocycles that readily undergo electrophilic substitution reactions.[5] The formyl and carboxylate groups are electron-withdrawing and will direct incoming electrophiles to the remaining unsubstituted position on the pyrrole ring.

Pyrrole Substituted Pyrrole (e.g., this compound) Sigma σ-Complex Intermediate Pyrrole->Sigma + E⁺ Electrophile Electrophile (E⁺) Product Substituted Product Sigma->Product - H⁺ Deprotonation -H⁺

References

An In-depth Technical Guide on the Early Research into the Synthesis of N-Methylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the synthesis of N-methylpyrrole derivatives. It focuses on the seminal works of the late 19th and early 20th centuries that established the core methodologies for constructing the pyrrole ring and subsequently modifying it to include the N-methyl group. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a detailed understanding of the historical context and experimental underpinnings of N-methylpyrrole synthesis.

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including heme, chlorophyll, and numerous alkaloids. The introduction of a methyl group on the pyrrole nitrogen significantly influences the molecule's physical, chemical, and biological properties. Early investigations into the synthesis of N-methylpyrrole derivatives laid the groundwork for the development of a diverse range of compounds with applications in medicine and materials science. This guide delves into the three cornerstone classical methods for pyrrole synthesis—the Paal-Knorr, Hantzsch, and Knorr syntheses—with a specific focus on their application to the preparation of N-methylated derivatives, alongside early methods for the direct N-methylation of the pyrrole ring.

Core Synthetic Methodologies

The early synthesis of substituted pyrroles was dominated by three named reactions, each offering a unique approach to the construction of the pyrrole ring.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a straightforward and widely applicable method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1] The use of methylamine as the amine source directly yields N-methylpyrrole derivatives. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[2]

Detailed Experimental Protocol: Synthesis of 1,2,5-Trimethylpyrrole

This protocol is based on the principles of the Paal-Knorr synthesis for N-methylated pyrroles.

  • Reactants:

    • Acetonylacetone (2,5-hexanedione)

    • Aqueous solution of methylamine (CH₃NH₂)

    • Glacial acetic acid (optional, as a catalyst)

  • Procedure:

    • In a round-bottom flask, a mixture of acetonylacetone and an excess of an aqueous solution of methylamine is prepared.

    • A small amount of glacial acetic acid can be added to catalyze the reaction.

    • The mixture is heated under reflux for several hours.

    • After cooling, the reaction mixture is diluted with water.

    • The oily product, 1,2,5-trimethylpyrrole, is separated.

    • Purification is achieved by steam distillation followed by fractional distillation of the dried oily layer.

Quantitative Data:

1,4-Dicarbonyl CompoundAmineProductReported YieldReference
AcetonylacetoneMethylamine1,2,5-TrimethylpyrroleGoodGeneral Method

Note: Early publications often reported yields qualitatively (e.g., "good," "quantitative") rather than with precise percentages.

Reaction Workflow:

Paal_Knorr_Workflow cluster_reactants Reactants cluster_process Process 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Mixing Mixing 1,4-Dicarbonyl->Mixing Methylamine Methylamine Methylamine->Mixing Reflux Heating (Reflux) Mixing->Reflux Acid Catalyst (optional) Workup Aqueous Workup Reflux->Workup Purification Distillation Workup->Purification N-Methylpyrrole N-Methylpyrrole Purification->N-Methylpyrrole Final Product

Paal-Knorr Synthesis Workflow

The Knorr Pyrrole Synthesis (1884)

Also developed by Ludwig Knorr in 1884, this synthesis involves the reaction of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[3][4][5][6][7] To generate N-methylpyrrole derivatives, an α-(N-methylamino)ketone can be utilized. Due to the instability of α-amino ketones, they are often generated in situ.[4]

Detailed Experimental Protocol: Synthesis of Diethyl 1,5-dimethylpyrrole-2,4-dicarboxylate

This protocol is a conceptual adaptation of the Knorr synthesis for an N-methylated derivative.

  • Reactants:

    • Ethyl acetoacetate

    • Ethyl α-(N-methylamino)acetoacetate (or generated in situ)

    • Zinc dust

    • Glacial acetic acid

  • Procedure:

    • The α-(N-methylamino)ketone is either prepared beforehand or generated in situ. For in situ generation, an oximino derivative of a β-ketoester can be reduced in the presence of the other carbonyl component.

    • A solution of ethyl acetoacetate in glacial acetic acid is prepared in a flask.

    • The α-(N-methylamino)acetoacetate is added to the flask.

    • Zinc dust is added portion-wise with stirring. The reaction is exothermic and may require cooling.

    • After the reaction is complete, the mixture is poured into water to precipitate the product.

    • The crude product is collected by filtration and recrystallized from a suitable solvent like ethanol.

Quantitative Data:

α-Amino KetoneActive Methylene CompoundProductReported YieldReference
Ethyl α-aminoacetoacetateEthyl acetoacetateDiethyl 3,5-dimethylpyrrole-2,4-dicarboxylateGood[4]

Note: The original Knorr synthesis focused on N-unsubstituted pyrroles. The synthesis of N-methylated derivatives using this method was a later development.

Reaction Scheme:

Knorr_Synthesis alpha_amino_ketone α-(N-Methylamino) ketone condensation Condensation alpha_amino_ketone->condensation beta_ketoester β-Ketoester beta_ketoester->condensation cyclization Cyclization & Dehydration condensation->cyclization Acid Catalyst (e.g., Acetic Acid) product N-Methylpyrrole Derivative cyclization->product

Knorr Pyrrole Synthesis

The Hantzsch Pyrrole Synthesis (1890)

The Hantzsch pyrrole synthesis, reported by Arthur Hantzsch in 1890, involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[5][8] The use of methylamine allows for the direct synthesis of N-methylpyrrole derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 1,2-dimethyl-5-phenylpyrrole-3-carboxylate

This is a representative protocol based on the principles of the Hantzsch synthesis.

  • Reactants:

    • Ethyl acetoacetate

    • α-Bromoacetophenone

    • Methylamine

    • Ethanol (as solvent)

  • Procedure:

    • Ethyl acetoacetate and methylamine are dissolved in ethanol.

    • α-Bromoacetophenone, dissolved in a small amount of ethanol, is added to the mixture.

    • The reaction mixture is heated under reflux for a few hours.

    • The solvent is removed under reduced pressure.

    • The residue is treated with water to precipitate the crude product.

    • The product is purified by recrystallization from a suitable solvent.

Quantitative Data:

β-Ketoesterα-HaloketoneAmineProductReported YieldReference
Ethyl acetoacetateChloroacetoneAmmoniaEthyl 2,4-dimethylpyrrole-3-carboxylateModerate[9]

Note: Early reports on the Hantzsch synthesis often described moderate yields and focused on ammonia as the amine source.

Logical Relationship Diagram:

Hantzsch_Logic start Start: Synthesis of N-Methylpyrrole Derivative reactants β-Ketoester + α-Haloketone start->reactants choice Primary Amine? ammonia N-Unsubstituted Pyrrole choice->ammonia No (Ammonia) methylamine N-Methylpyrrole choice->methylamine Yes (Methylamine) reaction Hantzsch Reaction ammonia->reaction methylamine->reaction reactants->choice product Desired Product reaction->product

Decision Logic in Hantzsch Synthesis

Direct N-Methylation of Pyrrole

In addition to constructing the N-methylated ring directly, early researchers also investigated the direct methylation of the pyrrole NH group. This typically involves the deprotonation of pyrrole with a base, followed by reaction with a methylating agent.

Detailed Experimental Protocol: Synthesis of N-Methylpyrrole

  • Reactants:

    • Pyrrole

    • Potassium

    • Methyl iodide (CH₃I)

    • Anhydrous ether (as solvent)

  • Procedure:

    • In a flask equipped with a reflux condenser and a dropping funnel, and protected from moisture, small pieces of potassium are added to anhydrous ether.

    • A solution of pyrrole in anhydrous ether is added dropwise. The reaction is evidenced by the evolution of hydrogen gas.

    • After the potassium has completely reacted to form potassium pyrrolide, a solution of methyl iodide in anhydrous ether is added dropwise.

    • The mixture is gently warmed for a period to complete the reaction.

    • The resulting potassium iodide is removed by filtration.

    • The ether is distilled off from the filtrate, and the remaining liquid is fractionally distilled to yield pure N-methylpyrrole.

Quantitative Data:

Pyrrole SubstrateBaseMethylating AgentProductReported YieldReference
PyrrolePotassiumMethyl iodideN-MethylpyrroleGoodGeneral Method

Note: The use of strong bases like metallic potassium was common in early organic synthesis.

Early Biological Context

While the extensive pharmacological potential of pyrrole derivatives is a subject of modern research, early investigations were more focused on the fundamental chemistry. However, the structural similarity of pyrroles to components of natural products like alkaloids hinted at their potential biological activity. Early pharmacological studies in the late 19th and early 20th centuries were often descriptive, and specific signaling pathway interactions were not understood. N-methylpyrrole itself was likely investigated for its general physiological effects, though detailed records of these early studies are sparse. The primary interest for the audience of drug development professionals lies in the understanding that these foundational synthetic methods enabled the creation of a vast chemical space of N-methylpyrrole derivatives, which later proved to be a rich source of bioactive compounds.

Conclusion

The early research on the synthesis of N-methylpyrrole derivatives, spearheaded by the pioneering work of Paal, Knorr, and Hantzsch, established robust and versatile methods for the construction of this important heterocyclic scaffold. These classical syntheses, along with early methods of direct N-methylation, provided the chemical tools necessary to explore the structure and reactivity of this class of compounds. This technical guide has provided a detailed look at the experimental protocols and data from this foundational period, offering valuable insights for modern researchers engaged in the synthesis and development of novel pyrrole-based therapeutics. A thorough understanding of these core synthetic principles remains essential for the innovation and advancement in the field of medicinal chemistry.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl-pyrrole compounds, a class of heterocyclic organic molecules, are widespread in nature, frequently resulting from non-enzymatic reactions between sugars and amino compounds. These molecules, often associated with the Maillard reaction, are not only indicators of thermal processing in food but also exhibit a range of bioactive properties, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth exploration of the natural occurrence of related formyl-pyrrole compounds, detailing their formation, quantification in various matrices, and methodologies for their isolation and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, food science, and drug discovery.

Introduction

Formyl-pyrroles are a diverse group of pyrrole-containing compounds characterized by the presence of a formyl group (-CHO) attached to the pyrrole ring. Their prevalence in both terrestrial and marine environments has garnered significant scientific interest. While some formyl-pyrrole derivatives are true secondary metabolites produced through enzymatic pathways, a vast number are generated non-enzymatically through the Maillard reaction, a complex series of reactions between reducing sugars and amino compounds, such as amino acids, peptides, and proteins.[1][2] This reaction is responsible for the browning and flavor development in cooked foods, but it also occurs under physiological conditions, contributing to the aging process and the pathophysiology of certain diseases.

This guide will focus on the naturally occurring formyl-pyrrole compounds, with a particular emphasis on those formed via the Maillard reaction. We will present quantitative data on their occurrence, provide detailed experimental protocols for their analysis, and illustrate their primary formation pathway.

Quantitative Occurrence of Formyl-Pyrrole Compounds

The concentration of formyl-pyrrole compounds can vary significantly depending on the matrix, processing conditions, and storage time. The following tables summarize the quantitative data for two prominent Maillard reaction-derived formyl-pyrroles: pyrraline and formyline.

Table 1: Concentration of Pyrraline in Various Food Products

Food ProductConcentration RangeReference
Milk and Whey ProductsUp to 3.1 g/kg protein[1]
Bakery Products (especially crust)Up to 3.7 g/kg protein[1]
Pasta20 - 140 mg/kg protein[1]
Processed CarrotsUp to 378 mg/kg protein[1]
Roasted PeanutsUp to 382 mg/kg protein[1]
Commercial Infant Biscuits10.2 - 29.8 mg/100 g protein[1]

Table 2: Concentration of Formyline in Various Food Products

Food ProductConcentration RangeReference
Milk and Whey ProductsLow concentrations detected[1]
Breakfast CerealsUp to 34.8 mg/kg[1]
PastaUp to 34.8 mg/kg[1]
Bakery ProductsUp to 34.8 mg/kg[1]
Bread Crust (outermost)~0.6% of lysine residues modified[1]
Beer ProteinsDetected[1]

Formation Pathway: The Maillard Reaction

The primary route for the formation of many naturally occurring formyl-pyrrole compounds is the Maillard reaction.[2] This complex cascade of reactions begins with the condensation of a reducing sugar and an amine, leading to the formation of an N-substituted glycosylamine, which then undergoes rearrangement to form an Amadori or Heyns product. Subsequent degradation of these intermediates yields a variety of reactive carbonyl species, which can then react further to produce a wide array of heterocyclic compounds, including formyl-pyrroles.

Maillard_Reaction_Pathway cluster_start Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage reactant reactant intermediate intermediate product product pathway pathway Reducing Sugar Reducing Sugar Amino Compound Amino Compound Schiff Base Schiff Base Amino Compound->Schiff Base Glycosylamine Glycosylamine Schiff Base->Glycosylamine Cyclization Amadori/Heyns Product Amadori/Heyns Product Glycosylamine->Amadori/Heyns Product Rearrangement Dicarbonyls Dicarbonyls Amadori/Heyns Product->Dicarbonyls Degradation Formyl-Pyrrole Formyl-Pyrrole Dicarbonyls->Formyl-Pyrrole Cyclization/ Condensation Melanoidins Melanoidins Dicarbonyls->Melanoidins Other Heterocycles Other Heterocycles Dicarbonyls->Other Heterocycles

References

Toxicological Profile of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information and relevant testing methodologies for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. As of the latest literature review, detailed toxicological studies such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this specific compound are not publicly available. The information presented herein is based on safety data sheets, data from structurally similar compounds, and standardized toxicological testing protocols.

Executive Summary

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Based on the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is identified as a substance that may cause respiratory irritation, serious eye irritation, and skin irritation. Furthermore, some data suggests it may cause an allergic skin reaction. A comprehensive toxicological assessment is crucial for ensuring occupational safety and for the evaluation of any potential downstream applications, particularly in the pharmaceutical industry. This guide summarizes the known hazards, provides an overview of the toxicological profile of structurally related compounds, and details the standard experimental protocols for the assessment of the key toxicological endpoints.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 67858-33-7
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Not specified (likely solid or liquid)
Solubility Not specified

Known Toxicological Hazards

The primary toxicological information for this compound is derived from safety data sheets, which summarize the hazards based on available data and computational models.

Hazard Identification for this compound
Hazard StatementGHS ClassificationSource
May cause respiratory irritation.Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation[1]
Causes serious eye irritation.Serious eye damage/eye irritation (Category 2A)[1]
Causes skin irritation.Skin corrosion/irritation (Category 2)[1]
May cause an allergic skin reaction.Skin sensitization (Category 1)[2]
Toxicological Data of Structurally Similar Compounds

To provide a broader context for the potential toxicity of this compound, the table below summarizes the hazards of structurally related pyrrole derivatives. The consistent finding of irritation potential across these compounds suggests that the pyrrole moiety with electron-withdrawing substituents may be responsible for these effects.

Compound NameStructureGHS Hazard Statements
Methyl 4-methyl-1H-pyrrole-2-carboxylate Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
1-Methyl-1H-pyrrole-2-carbaldehyde Causes skin irritation, Causes serious eye irritation.
Pyrrole-2-carboxylic acid Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]

Experimental Protocols for Toxicological Assessment

Given the identified hazards, the following standard, internationally recognized (OECD) in vitro test guidelines would be appropriate for a comprehensive toxicological assessment.

Skin Irritation/Corrosion

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[4][5][6]

  • Principle: This test method uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[6] The test chemical is applied topically to the RhE tissue. Irritant chemicals will cause damage to the keratinocytes, the primary cell type in the epidermis.[7]

  • Methodology:

    • Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured to a state that is histologically similar to the human epidermis.

    • Test Substance Application: A small amount of the test substance (liquid or solid) is applied uniformly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are run in parallel.

    • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) in fresh medium.

    • Viability Assessment: Cell viability is determined using the MTT assay.[7] Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan precipitate.

    • Extraction and Measurement: The formazan is extracted from the tissue using a solvent (e.g., isopropanol), and the optical density is measured spectrophotometrically.

  • Interpretation: A chemical is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[6]

OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method .[2][8][9]

  • Principle: This method is similar to OECD 439 but uses shorter exposure times to differentiate between irritant and corrosive substances. Corrosive chemicals cause irreversible damage to the skin.[2]

  • Methodology: The protocol is similar to the skin irritation test, but with exposure times of 3 minutes and 1 hour.

  • Interpretation: A substance is identified as corrosive if the cell viability is below a certain threshold after a specific exposure time.

Skin Sensitization

OECD Test Guideline 442D: In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method .[10][11][12]

  • Principle: This assay addresses the second key event in the adverse outcome pathway for skin sensitization, which is the activation of keratinocytes.[12] It utilizes a genetically modified human keratinocyte cell line (e.g., KeratinoSens™) that contains a luciferase gene under the control of the antioxidant response element (ARE).[12] Sensitizing chemicals induce the Nrf2 transcription factor, which binds to the ARE and drives the expression of the luciferase reporter gene.[12]

  • Methodology:

    • Cell Culture: The ARE-Nrf2 luciferase keratinocyte cell line is cultured in 96-well plates.

    • Test Substance Exposure: The cells are exposed to a range of concentrations of the test substance for 48 hours.

    • Luminescence Measurement: After exposure, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

    • Cytotoxicity Assessment: A parallel cytotoxicity assay is performed to ensure that the observed luciferase induction is not due to cellular toxicity.

  • Interpretation: A compound is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase activity above a certain threshold.

Genotoxicity

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test) .[13]

  • Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[14] The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to grow on an amino acid-deficient medium.

  • Methodology:

    • Bacterial Strains: A set of at least five strains is recommended, including those that detect frameshift and base-pair substitution mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[13]

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats) to mimic mammalian metabolism.[13]

    • Exposure: The bacteria are exposed to the test substance at various concentrations, either by the plate incorporation method or the pre-incubation method.

    • Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid and incubated for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted.

  • Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic studies on this compound are not available, the known irritant effects of this and similar compounds likely involve the following general mechanisms.

Skin Irritation Pathway

Chemical irritants can disrupt the stratum corneum, the outermost layer of the skin, leading to increased permeability and water loss.[15] This initial damage triggers the release of pro-inflammatory cytokines and chemokines from keratinocytes, such as interleukin-1α (IL-1α), tumor necrosis factor-α (TNF-α), and IL-8.[16] These signaling molecules initiate an inflammatory cascade, recruiting immune cells like neutrophils and lymphocytes to the site of exposure, resulting in the characteristic signs of inflammation: redness, swelling, and pain.[17]

Skin_Irritation_Pathway cluster_exposure Exposure cluster_skin Epidermis cluster_response Inflammatory Response Test_Substance This compound Stratum_Corneum Stratum Corneum Disruption Test_Substance->Stratum_Corneum Direct Contact Keratinocytes Keratinocyte Damage Stratum_Corneum->Keratinocytes Increased Permeability Cytokine_Release Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) Keratinocytes->Cytokine_Release Triggers Immune_Cell_Recruitment Recruitment of Immune Cells (e.g., Neutrophils) Cytokine_Release->Immune_Cell_Recruitment Chemoattraction Inflammation Clinical Signs of Irritation (Redness, Swelling) Immune_Cell_Recruitment->Inflammation

Caption: General signaling pathway for skin irritation.

Metabolism of Pyrrole Compounds

Pyrrole-containing compounds can be metabolized by cytochrome P450 enzymes in the liver.[18] This metabolic activation can sometimes lead to the formation of reactive electrophilic intermediates, such as epoxides.[19] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which can lead to cytotoxicity and genotoxicity.[18] The potential for this compound to undergo such metabolic activation would be a key consideration in a more advanced toxicological assessment.

Toxicological Assessment Workflow

A structured approach is essential for evaluating the toxicological profile of a new or under-characterized chemical. The following workflow outlines a typical process, starting with in silico and in vitro methods to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).

Toxicological_Workflow Start New Chemical Entity: This compound In_Silico In Silico Assessment (QSAR, Read-Across) Start->In_Silico In_Vitro_Irritation In Vitro Skin/Eye Irritation (OECD 439/492) In_Silico->In_Vitro_Irritation In_Vitro_Sensitization In Vitro Skin Sensitization (OECD 442D/E) In_Vitro_Irritation->In_Vitro_Sensitization Genotoxicity In Vitro Genotoxicity (Ames Test - OECD 471) In_Vitro_Sensitization->Genotoxicity Acute_Toxicity In Vitro Cytotoxicity / Acute Oral Toxicity (if required) Genotoxicity->Acute_Toxicity Repeated_Dose Repeated Dose Toxicity (if required) Acute_Toxicity->Repeated_Dose Repro_Tox Reproductive/Developmental Toxicity (if required) Repeated_Dose->Repro_Tox Risk_Assessment Hazard Characterization & Risk Assessment Repro_Tox->Risk_Assessment

References

Methodological & Application

Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: An Essential Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate to yield methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a crucial transformation in synthetic organic chemistry, providing a versatile intermediate for the development of complex heterocyclic molecules. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] The introduction of a formyl group at the C4-position of the pyrrole ring offers a reactive handle for further molecular elaborations, making this compound a valuable building block for drug discovery and development professionals.

The Vilsmeier-Haack reaction stands as the most common and effective method for the formylation of electron-rich pyrroles.[2][3][4] This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2] The electrophilic nature of the Vilsmeier reagent allows for the regioselective introduction of a formyl group onto the pyrrole ring. For 2-substituted pyrroles, such as the starting material , formylation generally occurs at the C4 or C5 position. The specific reaction conditions can be tuned to favor the desired C4-formylated isomer.

The resulting product, this compound, is a key precursor for the synthesis of a variety of biologically active compounds. The aldehyde functionality can undergo a wide range of chemical transformations, including reductive amination, oxidation, Wittig reactions, and condensations, to introduce diverse functional groups and build molecular complexity. These subsequent modifications are instrumental in the synthesis of compounds targeting a wide array of therapeutic areas.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the starting material and the product is provided below for easy comparison and characterization.

PropertyMethyl 1-methyl-1H-pyrrole-2-carboxylateThis compound
Molecular Formula C₇H₉NO₂C₈H₉NO₃
Molecular Weight 139.15 g/mol 167.16 g/mol
CAS Number 37619-24-267858-47-3
Appearance Off-white to yellow crystalline solidLight yellow to brown solid
¹H NMR (CDCl₃, ppm) δ 6.85 (dd, J=2.6, 1.8 Hz, 1H), 6.65 (dd, J=4.1, 1.8 Hz, 1H), 6.09 (dd, J=4.1, 2.6 Hz, 1H), 3.88 (s, 3H), 3.78 (s, 3H)δ 9.78 (s, 1H), 7.51 (d, J=1.8 Hz, 1H), 7.31 (d, J=1.8 Hz, 1H), 3.94 (s, 3H), 3.84 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 162.5, 129.8, 123.1, 115.6, 107.9, 51.5, 36.2δ 184.5, 161.2, 133.1, 131.8, 128.4, 122.7, 52.3, 37.1

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details the synthesis of this compound using the Vilsmeier-Haack reaction.

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with Pyrrole Substrate: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material Methyl 1-methyl-1H-pyrrole-2-carboxylate in DCM Starting_Material->Reaction_Mixture 0 °C to RT Quenching Quenching (Ice, NaHCO3) Reaction_Mixture->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Washing Washing (H2O, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Pyrrole_Core Pyrrole Core Structure Reactive_Sites Multiple Reactive Sites Pyrrole_Core->Reactive_Sites Formyl_Group Formyl Group (-CHO) Formyl_Group->Reactive_Sites Ester_Group Ester Group (-COOCH3) Ester_Group->Reactive_Sites Drug_Scaffolds Diverse Drug Scaffolds Reactive_Sites->Drug_Scaffolds Further Synthetic Modifications Bioactive_Molecules Biologically Active Molecules Drug_Scaffolds->Bioactive_Molecules Leads to

Caption: Logical relationship of the title compound as a versatile pharmaceutical intermediate.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction employs a "Vilsmeier reagent," typically formed in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the substrate.[3] For substituted pyrroles, such as pyrrole-2-carboxylates, this reaction provides a crucial pathway to synthesize pyrrole-carboxaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The regioselectivity of the formylation is a key consideration, influenced by the electronic and steric effects of the existing substituents on the pyrrole ring.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through three primary stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][3]

  • Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[4] This electrophilic aromatic substitution typically occurs at the most electron-rich and sterically accessible position on the pyrrole ring.[1][4] For pyrrole-2-carboxylates, formylation can be directed to the C4 or C5 position.[5]

  • Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[2][3]

Vilsmeier_Mechanism Simplified Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR + POCl₃ POCl3 POCl₃ POCl3->VR Intermediate Iminium Ion Intermediate VR->Intermediate Pyrrole Pyrrole-2-carboxylate (Substrate) Pyrrole->Intermediate Electrophilic Attack Product Formyl-pyrrole-2-carboxylate (Product) Intermediate->Product H2O Aqueous Workup (Hydrolysis) H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

This protocol details a representative procedure for the Vilsmeier-Haack formylation of a pyrrole-2-carboxylate substrate.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Ice-water bath.

  • Phosphorus oxychloride (POCl₃).

  • N,N-Dimethylformamide (DMF), anhydrous.

  • Ethyl 1H-pyrrole-2-carboxylate.

  • Sodium acetate or Sodium hydroxide for neutralization.

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction.

  • Saturated sodium bicarbonate solution.

  • Brine.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Rotary evaporator.

  • Silica gel for column chromatography.

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a dry, nitrogen-flushed three-neck flask, cool anhydrous DMF in an ice bath to 0°C.

    • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[6] The molar ratio of POCl₃ to DMF is typically 1:1 to 1:1.2.

    • Allow the mixture to stir at 0°C for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction:

    • Dissolve the ethyl 1H-pyrrole-2-carboxylate substrate in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may then be heated (e.g., to 75-90°C) for several hours to drive it to completion, depending on the substrate's reactivity.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully pour the reaction mixture onto crushed ice or into a cold aqueous solution of sodium acetate or sodium hydroxide to hydrolyze the intermediate and neutralize the acid.[6][7]

    • Stir the resulting mixture vigorously for 1-2 hours.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (e.g., 3 x 100 mL).[1]

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • The crude product is typically purified by silica gel column chromatography or recrystallization to afford the pure formylated pyrrole.[1]

Workflow Experimental Workflow A 1. Reagent Prep - Add POCl₃ to DMF at 0°C - Stir for 30-60 min B 2. Formylation - Add Pyrrole Substrate Solution - Warm to RT, then heat (e.g., 90°C) - Monitor by TLC A->B Reaction C 3. Work-up - Pour onto ice/base solution - Stir vigorously - Extract with organic solvent B->C Quenching D 4. Isolation - Wash combined organic layers - Dry over Na₂SO₄ - Concentrate in vacuo C->D Extraction E 5. Purification - Column Chromatography or - Recrystallization D->E Purification

References

Application Notes and Protocols for the Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate Precursors via Paal-Knorr Synthesis and Subsequent Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The targeted synthesis of substituted pyrroles, such as Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, is of significant interest for the development of novel therapeutic agents. While a direct one-step Paal-Knorr synthesis to this specific molecule is not commonly reported, a strategic multi-step approach commencing with a Paal-Knorr-type reaction to build the pyrrole core, followed by subsequent N-methylation and C4-formylation, provides a reliable synthetic route.

This document provides detailed application notes and experimental protocols for a plausible and efficient synthesis of this compound. The synthesis is presented in a three-stage process:

  • Synthesis of Methyl 1H-pyrrole-2-carboxylate: A foundational step to create the pyrrole ring with the required C2-ester functionality.

  • N-methylation of Methyl 1H-pyrrole-2-carboxylate: Introduction of the N-methyl group.

  • Vilsmeier-Haack Formylation: Regioselective introduction of the formyl group at the C4 position.

Paal-Knorr Synthesis: A General Overview

The Paal-Knorr synthesis is a classic and robust method for the construction of pyrrole rings from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic conditions.[1][2] The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2] The versatility and operational simplicity of this reaction make it a valuable tool in heterocyclic chemistry.[1]

General Mechanism of Paal-Knorr Pyrrole Synthesis

The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step involves the dehydration of the cyclic intermediate to form the stable aromatic pyrrole ring.

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole - H2O (Dehydration) Synthetic_Workflow Start Starting Materials Step1 Step 1: Pyrrole Synthesis (e.g., from mucobromic acid and glycine) Start->Step1 Precursor1 Methyl 1H-pyrrole-2-carboxylate Step1->Precursor1 Step2 Step 2: N-methylation Precursor1->Step2 Precursor2 Methyl 1-methyl-1H-pyrrole-2-carboxylate Step2->Precursor2 Step3 Step 3: Vilsmeier-Haack Formylation Precursor2->Step3 FinalProduct This compound Step3->FinalProduct

References

Application Note and Protocol: Purification of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate using silica gel column chromatography. This method is essential for obtaining a high-purity compound, which is critical for subsequent applications in research and drug development. The protocol outlines the preparation of the crude sample, column packing, elution, and fraction analysis. Representative data on the purification efficiency is also presented.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Pyrrole derivatives are known to be important structural motifs in various natural products and physiologically active compounds.[1] The purity of such compounds is paramount for accurate biological evaluation and for the success of subsequent synthetic steps. Column chromatography is a standard and effective technique for the purification of organic compounds.[2][3] This application note details a robust method for the purification of the title compound from a crude reaction mixture using silica gel chromatography.

Experimental Protocol

This protocol is based on general principles for the purification of polar aromatic aldehydes and pyrrole derivatives.[4][5][6] The choice of an appropriate solvent system is crucial for a successful separation and should ideally be determined by preliminary thin-layer chromatography (TLC) analysis.[3]

2.1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)[4]

  • n-Hexane (or heptane as a less toxic alternative)[7]

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

2.2. Workflow Diagram

G cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimum DCM crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry_load Dry Loading Sample adsorb->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Column with Silica Gel in Hexane pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

2.3. Step-by-Step Procedure

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems of increasing polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the ethyl acetate concentration).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[2]

  • Column Preparation:

    • Select a glass column of appropriate size (a general rule is to use 30-50 g of silica gel per gram of crude material).[2]

    • Insert a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.[5]

    • Add another layer of sand on top of the silica gel bed.

    • Wash the column with the initial elution solvent (e.g., 100% n-hexane or a low polarity hexane/ethyl acetate mixture) until the packing is stable. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate), as determined by the initial TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, you can increase the proportion of ethyl acetate.

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in labeled test tubes or flasks.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that show a single spot corresponding to the Rf of the desired compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes representative data for the purification of this compound.

ParameterBefore Column ChromatographyAfter Column Chromatography
Appearance Brownish oilWhite to off-white solid
Purity (by ¹H NMR) ~85%>98%
Yield -75%
TLC Rf 0.3 (in 7:3 Hexane/EtOAc)0.3 (in 7:3 Hexane/EtOAc)
¹H NMR (CDCl₃, 400 MHz) Complex spectrum with impuritiesConsistent with structure
Mass Spec (ESI+) Multiple peaks observedm/z = 168.06 [M+H]⁺

Characterization of Purified Product

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-methyl group, the ester methyl group, and the aldehyde proton. The integration of these peaks should correspond to the number of protons in the molecule.

  • Mass Spectrometry: The mass spectrum should display a prominent molecular ion peak corresponding to the molecular weight of the compound.

Troubleshooting

IssuePossible CauseSolution
Poor Separation Incorrect solvent systemOptimize the solvent system using TLC with a wider range of polarities.
Column overloadingUse a larger column or reduce the amount of crude material.
Compound Stuck on Column Solvent polarity is too lowGradually increase the polarity of the eluting solvent.
Cracked Column Bed Column ran dryEnsure the solvent level never drops below the top of the stationary phase.
Product Decomposition Aldehyde is sensitive to acidic silicaNeutralize the silica gel with a small amount of triethylamine in the solvent system.[6]

Logical Relationship Diagram

G cluster_input Inputs cluster_process Purification Process cluster_output Outputs crude Crude Product tlc TLC Optimization crude->tlc column Column Chromatography tlc->column analysis Fraction Analysis column->analysis pure Pure Product (>98%) analysis->pure impurities Impurities analysis->impurities

Caption: Logical flow from crude input to purified product and byproducts.

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound. Adherence to this protocol, particularly the careful selection of the solvent system and proper column packing, will consistently yield a product of high purity suitable for demanding research and development applications.

References

Application Notes and Protocols for the Recrystallization of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this compound is critical for the success of subsequent reactions and the pharmacological profile of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and troubleshooting guidelines.

Principle of Recrystallization

Recrystallization is based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature, but only sparingly at a low temperature. Impurities present in the crude product should either be insoluble in the hot solvent or remain soluble in the cold solvent. This allows for the separation of the pure compound as crystals upon cooling, while the impurities are either filtered off from the hot solution or remain in the cold mother liquor.

Solvent Selection for Recrystallization

The choice of solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should be chemically inert to the compound, have a boiling point below the melting point of the compound, and be easily removable from the purified crystals. Given the structure of this compound, which contains both polar (formyl and carboxylate groups) and non-polar (pyrrole ring and methyl groups) moieties, solvents of intermediate polarity are often a good starting point. A solvent pair, consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble), can also be employed.

A preliminary small-scale solvent screening is highly recommended to identify the optimal solvent or solvent system.

Potential Recrystallization Solvents

The following table summarizes the properties of common laboratory solvents that could be suitable for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity IndexSafety ConsiderationsRationale for Use
Water 10010.2Non-toxic, non-flammableSuitable for polar compounds. May be a poor solvent for this compound but could be used in a solvent pair.
Ethanol 784.3FlammableA versatile solvent for a wide range of organic compounds. A good starting point for screening.
Methanol 655.1Flammable, toxicSimilar to ethanol but more polar.
Isopropanol 823.9FlammableLess polar than ethanol, may offer different solubility characteristics.
Ethyl Acetate 774.4Flammable, irritantA good solvent for compounds of intermediate polarity.
Acetone 565.1Highly flammable, irritantA polar aprotic solvent that can dissolve a wide range of organic compounds.
Toluene 1112.4Flammable, toxicA non-polar aromatic solvent, may be suitable for less polar compounds or as part of a solvent pair.
Hexane 690.1Highly flammable, neurotoxinA non-polar solvent, likely a "poor" solvent for this compound, making it suitable for use in a solvent pair or for washing crystals.[1]
Dichloromethane 403.1Volatile, suspected carcinogenA good solvent for many organic compounds, but its low boiling point can make recrystallization challenging.

Experimental Protocol

This protocol is divided into two stages: a small-scale solvent screening to identify the best solvent, followed by the full-scale recrystallization procedure.

Stage 1: Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent from the table above, dropwise, at room temperature. Start with about 0.5 mL.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that show poor solubility at room temperature in a water bath or on a hot plate. Add more solvent in small increments until the solid dissolves completely.

  • Once dissolved, allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals.

  • Evaluate the solvents based on the observations. If a single solvent is not ideal, try solvent pairs. To do this, dissolve the compound in a small amount of a "good" hot solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool as before. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.

Stage 2: Recrystallization Procedure

The following is a general procedure. The choice of solvent and the volumes used should be based on the results of the solvent screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask). Add a boiling chip. Add the chosen recrystallization solvent in small portions while gently heating the flask on a hot plate in a fume hood. Continue adding the solvent until the compound just dissolves completely at the boiling point of thesolvent. Adding a slight excess of solvent should be avoided as it will reduce the yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid by-products), perform a hot filtration. This step must be done quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals. This can be done by air-drying on the filter paper, or for faster drying, in a desiccator under vacuum.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further analysis by techniques such as NMR or chromatography can also be performed.

Visualization of the Experimental Workflow

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filtration->cool Clear Solution impurities1 Insoluble Impurities hot_filtration->impurities1 isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash impurities2 Soluble Impurities (in Mother Liquor) isolate->impurities2 dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, as they are often flammable and may have toxic properties. Avoid open flames.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Troubleshooting

ProblemPossible CauseSolution
Compound does not dissolve Insufficient solvent.Add more solvent in small increments.
Incorrect solvent choice.Re-evaluate the solvent screening results and choose a more suitable solvent.
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent and try to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Oiling out The solution is cooling too quickly.Reheat the solution to dissolve the oil and allow it to cool more slowly.
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
Impurities are present.Try a different recrystallization solvent or an alternative purification method like column chromatography.
Low recovery of crystals Too much solvent was used.Use less solvent in the dissolution step.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated.
Crystals are too soluble in the cold solvent.Cool the solution for a longer period or at a lower temperature.

References

Application Notes and Protocols: The Strategic Use of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate in the Synthesis of Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent reactivity of the aldehyde and ester functionalities allows for a range of selective modifications, providing a gateway to diverse pyrrole-containing scaffolds. The N-methyl group offers stability and prevents competing N-functionalization reactions.

Key Synthetic Transformations and Potential Applications

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate serves as a potent building block for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The differential reactivity of the aldehyde and ester groups can be exploited to achieve sequential and site-selective modifications.

Table 1: Summary of Potential Synthetic Transformations

TransformationReagents and ConditionsProduct Functional GroupPotential Application in Natural Product Synthesis
Aldehyde Chemistry
Wittig ReactionPh₃P=CHR', THF, rtAlkeneElongation of side chains, formation of conjugated systems
Reductive AminationR'NH₂, NaBH(OAc)₃, DCE, rtSecondary/Tertiary AmineIntroduction of nitrogen-containing side chains, synthesis of alkaloids
Aldol CondensationR'COCH₂R'', NaOH, EtOH, rtα,β-Unsaturated KetoneFormation of extended conjugated systems, precursors to cyclic structures
Grignard ReactionR'MgBr, THF, 0 °C to rtSecondary AlcoholIntroduction of alkyl or aryl substituents
Ester Chemistry
HydrolysisLiOH, THF/H₂O, rtCarboxylic AcidEnabling amide bond formation, decarboxylation
Amide FormationR'NH₂, EDC, HOBt, DMF, rtAmideSynthesis of polyamide natural products, introduction of peptide fragments
ReductionLiAlH₄, THF, 0 °C to rtPrimary AlcoholConversion to hydroxymethyl group, further functionalization
Weinreb Amide FormationMe(MeO)NH·HCl, i-PrMgCl, THFWeinreb AmideControlled addition of organometallics to form ketones

Proposed Synthetic Pathways to Natural Product Scaffolds

The following diagrams illustrate hypothetical synthetic pathways that leverage the reactivity of this compound to access core structures of representative natural product families.

G cluster_0 Pathway to a Proline-Pyrrole Alkaloid Scaffold A Methyl 4-formyl-1-methyl- 1H-pyrrole-2-carboxylate B Wittig Reaction Product (Alkene) A->B Ph₃P=CHCO₂Et C Reduction of Ester & Alkene B->C 1. LiAlH₄ 2. H₂, Pd/C D Activation of Primary Alcohol C->D MsCl, Et₃N E Intramolecular Cyclization (Proline-Pyrrole Scaffold) D->E Internal N-alkylation

Caption: Proposed synthesis of a proline-pyrrole scaffold.

G cluster_1 Pathway to a Pyrrole-Diketopiperazine Scaffold F Methyl 4-formyl-1-methyl- 1H-pyrrole-2-carboxylate G Reductive Amination with Amino Acid Ester F->G H₂N-CHR-CO₂Me, NaBH(OAc)₃ H Ester Hydrolysis G->H LiOH, H₂O/THF I Amide Coupling with Second Amino Acid Ester H->I H₂N-CHR'-CO₂Me, EDC, HOBt J Deprotection and Cyclization (Diketopiperazine Formation) I->J 1. TFA 2. Heat

Caption: Synthesis of a pyrrole-diketopiperazine core.

Detailed Experimental Protocols

The following are detailed, representative protocols for key transformations of this compound.

Protocol 1: Wittig Reaction for Side Chain Elongation

  • Objective: To introduce an acrylate side chain at the 4-position of the pyrrole ring.

  • Materials:

    • This compound

    • (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Protocol 2: Reductive Amination for Amine Introduction

  • Objective: To synthesize a secondary amine by reacting the aldehyde with a primary amine.

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCE, add the primary amine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Continue stirring at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Ester Hydrolysis to Carboxylic Acid

  • Objective: To convert the methyl ester to a carboxylic acid for subsequent amide coupling.

  • Materials:

    • This compound derivative

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the pyrrole ester (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.

Conclusion

This compound represents a strategically important, yet underutilized, building block in the synthesis of complex natural products. The protocols and pathways outlined in these notes are intended to provide a foundational framework for researchers to explore the rich chemistry of this versatile molecule. The ability to perform selective and high-yielding transformations on its two key functional groups opens up a multitude of possibilities for the efficient construction of diverse and biologically relevant pyrrole-containing natural product scaffolds. Further investigation into the application of this starting material is highly encouraged and is expected to yield novel and efficient synthetic routes to important therapeutic agents.

Application Notes and Protocols: Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrrole scaffold is a privileged structure found in numerous natural products and clinically approved drugs, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The presence of both a formyl and a methyl ester group on the N-methylated pyrrole ring of this compound offers two reactive handles for diverse chemical transformations, making it an attractive starting material for the synthesis of complex drug candidates. These functional groups can be readily modified to introduce various pharmacophores and modulate the physicochemical properties of the resulting molecules. This document provides an overview of its applications, detailed synthetic protocols, and potential utility in drug discovery.

Key Applications in Medicinal Chemistry

While direct biological activity data for this compound is not extensively reported in publicly available literature, its primary value lies in its role as a key synthetic intermediate. Its structural motifs are found in various classes of bioactive compounds.

1. Intermediate for Pyrrolo[2,3-d]pyrimidine Synthesis (Anticancer and Kinase Inhibitors):

The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors used in oncology. The formyl group of this compound can be utilized in condensation reactions with compounds bearing active methylene groups, such as urea or thiourea derivatives, to construct the pyrimidine ring, leading to the formation of pyrrolo[2,3-d]pyrimidines. These scaffolds are known to target various kinases, including EGFR, and have shown potent anticancer activity.[2][3] For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized as inhibitors of EGFR for non-small cell lung cancer (NSCLC) with EGFR mutations.[2][3]

Potential Kinase Inhibition Pathway

G cluster_cell Cancer Cell GF Growth Factor EGFR EGFR GF->EGFR P1 P EGFR->P1 RAS RAS P1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo_pyrimidine->EGFR Inhibits (via ATP competition)

Caption: Potential mechanism of action for EGFR inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

2. Precursor for Novel Heterocyclic Systems (Antiviral and Antibacterial Agents):

The formyl and ester functionalities of this compound can be elaborated into a variety of other heterocyclic systems. For example, the formyl group can undergo condensation with hydrazines or hydroxylamines to form pyrazole or isoxazole rings fused to the pyrrole core. The ester can be converted to an amide, which can then participate in cyclization reactions. The resulting novel heterocyclic compounds could be screened for a wide range of biological activities. Pyrrole-based structures are integral to many antibacterial and antiviral drugs.[1] For instance, the pyrrolo[2,1-f][4][5][6]triazine scaffold, present in the antiviral drug Remdesivir, can be synthesized from pyrrole precursors.[7]

3. Building Block for DNA Minor Groove Binders:

Pyrrole-carboxamide units are fundamental components of polyamides that bind to the minor groove of DNA with high affinity and sequence specificity. These compounds have potential applications as anticancer and gene-regulatory agents. While the specific title compound is not directly cited, similar nitro-pyrrole carboxylates are used as building blocks in the synthesis of these DNA minor-groove binders.[8] The formyl group could be converted to a nitro group to mimic these structures.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure described in the patent literature (WO2018/89493) and is intended for research purposes.[5]

Reaction Scheme:

Materials:

  • Methyl 1-methylpyrrole-2-carboxylate

  • 1,1-Dichlorodimethyl ether

  • Aluminum chloride (AlCl3)

  • 1,2-Dichloroethane (anhydrous)

  • Nitromethane (anhydrous)

  • Dichloromethane

  • Ice

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 1-methylpyrrole-2-carboxylate (10 g, 71.86 mmol) and 1,1-dichlorodimethyl ether (8.26 g, 71.86 mmol) in a mixture of anhydrous 1,2-dichloroethane (100 mL) and anhydrous nitromethane (100 mL).

  • Cool the reaction mixture to -25 °C in a suitable cooling bath.

  • Slowly add anhydrous aluminum chloride (21.08 g, 158.1 mmol) portion-wise, maintaining the internal temperature at -25 °C.

  • Stir the reaction mixture at -25 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice water (100 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (100 mL).

  • Wash the organic layer with water (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:1) as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a yellow solid.

Expected Yield: ~98%[5] Characterization Data (as reported):

  • Mass Spectrum (EI+, m/z): 168.2 [M+H]+[5]

  • 1H NMR (400 MHz, DMSO-d6) δ: 9.71 (s, 1H), 7.91 (d, J=1.8Hz, 1H), 7.22 (d, J=1.8Hz, 1H), 3.92 (s, 3H), 3.78 (s, 3H).[5]

Synthetic Workflow Diagram

G start Start Materials: - Methyl 1-methylpyrrole-2-carboxylate - 1,1-Dichlorodimethyl ether - AlCl3 - Solvents dissolve Dissolve reactants in 1,2-dichloroethane and nitromethane start->dissolve cool Cool to -25 °C dissolve->cool add_alcl3 Slowly add AlCl3 cool->add_alcl3 react Stir at -25 °C for 30 min add_alcl3->react quench Quench with ice water react->quench extract Extract with dichloromethane quench->extract wash Wash with water extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography (EtOAc/Petroleum Ether 1:1) dry->purify product Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

Compound ClassTarget/OrganismActivity MetricValueReference
Pyrrolo[2,3-d]pyrimidine DerivativeEGFR (T790M mutant)IC500.21 nM[2][3]
Pyrrolo[2,3-d]pyrimidine DerivativeWild-type EGFRIC5022 nM[2][3]
Pyrrolo[2,3-d]pyrimidine DerivativeHCC827 cells (EGFR mutant)IC504.55 µM[9]
Pyrrolone DerivativePlasmodium falciparum (K1)IC50< 0.01 µM[10]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry research. Its bifunctional nature allows for the facile synthesis of a wide array of more complex heterocyclic systems. While direct biological data on the title compound is sparse, its utility as a precursor for potent anticancer, antiviral, and antibacterial agents is strongly indicated by the extensive literature on related pyrrole derivatives. The provided synthetic protocol offers a reliable method for its preparation, enabling further exploration of its potential in drug discovery and development. Researchers are encouraged to utilize this intermediate to generate novel compound libraries for screening against various therapeutic targets.

References

Anwendungshinweise und Protokolle zur Derivatisierung der Formylgruppe von Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat ist ein heterocyclisches Molekül, das als vielseitiger Baustein in der organischen Synthese und der medizinischen Chemie dient. Die Formylgruppe (-CHO) an der C4-Position des Pyrrolrings ist ein reaktiver funktioneller Anker, der eine Vielzahl chemischer Umwandlungen ermöglicht. Die Derivatisierung dieser Gruppe ist von entscheidender Bedeutung für die Synthese komplexer Moleküle und die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) bei der Entwicklung neuer pharmazeutischer Wirkstoffe. Pyrrol-2-carboxaldehyde sind in der Natur und in physiologischen Prozessen von Bedeutung, beispielsweise als Teil von fortgeschrittenen Glykierungsendprodukten (AGEs).[1]

Diese Anwendungshinweise bieten detaillierte Protokolle für mehrere Schlüsselreaktionen zur Modifikation der Formylgruppe, einschließlich reduktiver Aminierung, Oxidation, Reduktion, Knoevenagel-Kondensation, Wittig-Reaktion und Oximbildung.

Allgemeine Derivatisierungswege

Die Formylgruppe des Ausgangsmaterials kann in verschiedene funktionelle Gruppen umgewandelt werden, was zu einer breiten Palette von Derivaten führt. Das folgende Diagramm veranschaulicht die wichtigsten Transformationswege.

G cluster_reactions Derivatisierungsreaktionen cluster_products Produkte start Methyl 4-formyl-1-methyl- 1H-pyrrol-2-carboxylat reductive_amination Reduktive Aminierung start->reductive_amination oxidation Oxidation start->oxidation reduction Reduktion start->reduction knoevenagel Knoevenagel- Kondensation start->knoevenagel wittig Wittig-Reaktion start->wittig oxime_formation Oximbildung start->oxime_formation amine_deriv Amin-Derivat reductive_amination->amine_deriv acid_deriv Carbonsäure oxidation->acid_deriv alcohol_deriv Alkohol reduction->alcohol_deriv alkene_deriv_k α,β-ungesättigtes Produkt knoevenagel->alkene_deriv_k alkene_deriv_w Alken-Derivat wittig->alkene_deriv_w oxime_deriv Oxim oxime_formation->oxime_deriv

Abbildung 1: Übersicht über die Derivatisierungswege der Formylgruppe.

Experimentelle Protokolle

Reduktive Aminierung

Die reduktive Aminierung ist eine leistungsstarke Methode zur Umwandlung von Aldehyden in Amine. Die Reaktion verläuft über die Bildung eines intermediären Imins, das anschließend in situ zu einem Amin reduziert wird.[2][3] Verschiedene Reduktionsmittel wie Natriumborhydrid (NaBH₄), Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) können verwendet werden.[3]

G reactants Pyrrol-Aldehyd + Primäres/Sekundäres Amin conditions Reduktionsmittel (z.B. NaBH(OAc)₃) Lösungsmittel (z.B. DCE) Raumtemperatur reactants->conditions product Substituiertes Amin-Derivat conditions->product

Abbildung 2: Allgemeiner Arbeitsablauf für die reduktive Aminierung.

Protokoll 1: Synthese von Methyl-1-methyl-4-((phenylamino)methyl)-1H-pyrrol-2-carboxylat

  • Materialien:

    • Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat (1,0 Äq.)

    • Anilin (1,1 Äq.)

    • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äq.)

    • 1,2-Dichlorethan (DCE), wasserfrei

    • Essigsäure (katalytische Menge)

  • Verfahren:

    • Lösen Sie Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat (1,0 Äq.) in wasserfreiem DCE in einem Rundkolben unter Inertgasatmosphäre (z. B. Stickstoff oder Argon).

    • Fügen Sie Anilin (1,1 Äq.) und eine katalytische Menge Essigsäure hinzu. Rühren Sie die Mischung 1 Stunde bei Raumtemperatur, um die Bildung des Imins zu ermöglichen.

    • Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise unter Rühren hinzu.

    • Lassen Sie die Reaktion 12-18 Stunden bei Raumtemperatur laufen. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach Abschluss der Reaktion löschen Sie diese vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃).

    • Extrahieren Sie die wässrige Phase dreimal mit Dichlormethan (DCM).

    • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄) und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte Amin zu erhalten.

SubstratAminReduktionsmittelLösungsmittelZeit (h)Erwartete Ausbeute (%)Referenz
Pyrrol-AldehydAnilinNaBH(OAc)₃DCE1870-85Angepasst von[3]
Pyrrol-AldehydBenzylaminNaBH₄ / Ti(Oi-Pr)₄Methanol2475-90Angepasst von[3]
Pyrrol-AldehydMorpholinNaBH₃CNMethanol2465-80Angepasst von[3]
Oxidation zur Carbonsäure

Die Formylgruppe kann leicht zur entsprechenden Carbonsäure oxidiert werden. Starke Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Jones-Reagenz (CrO₃/H₂SO₄) sind für diese Umwandlung wirksam.[4] Mildere Reagenzien können ebenfalls verwendet werden, um empfindliche funktionelle Gruppen im Molekül zu schonen.

G reactants Pyrrol-Aldehyd conditions Oxidationsmittel (z.B. KMnO₄) Lösungsmittel (z.B. Aceton/H₂O) Wärme reactants->conditions product 4-(Methoxycarbonyl)-1-methyl- 1H-pyrrol-3-carbonsäure conditions->product

Abbildung 3: Allgemeiner Arbeitsablauf für die Oxidation eines Aldehyds.

Protokoll 2: Synthese von 4-(Methoxycarbonyl)-1-methyl-1H-pyrrol-3-carbonsäure

  • Materialien:

    • Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat (1,0 Äq.)

    • Kaliumpermanganat (KMnO₄) (2,0 Äq.)

    • Aceton

    • Wasser

    • Salzsäure (HCl), 1 M

  • Verfahren:

    • Lösen Sie Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat in einer Mischung aus Aceton und Wasser in einem Rundkolben.

    • Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

    • Fügen Sie langsam eine wässrige Lösung von Kaliumpermanganat (2,0 Äq.) unter kräftigem Rühren hinzu, wobei die Temperatur unter 10 °C gehalten wird.

    • Nach Abschluss der Zugabe lassen Sie die Mischung 2-4 Stunden bei Raumtemperatur rühren.

    • Löschen Sie überschüssiges KMnO₄ durch Zugabe einer kleinen Menge Natriumsulfit oder durch Einleiten von Schwefeldioxidgas, bis die violette Farbe verschwindet und sich ein brauner Niederschlag von Mangandioxid (MnO₂) bildet.

    • Filtrieren Sie die Mischung, um MnO₂ zu entfernen, und waschen Sie den Filterkuchen mit Wasser.

    • Säuern Sie das Filtrat vorsichtig mit 1 M HCl an, bis sich ein Niederschlag bildet.

    • Sammeln Sie das ausgefällte Produkt durch Filtration, waschen Sie es mit kaltem Wasser und trocknen Sie es im Vakuum, um die reine Carbonsäure zu erhalten.

OxidationsmittelLösungsmittelTemperaturZeit (h)Erwartete Ausbeute (%)Referenz
KMnO₄Aceton/H₂O0 °C bis RT470-85Angepasst von[4]
Jones-Reagenz (CrO₃/H₂SO₄)Aceton0 °C175-90Angepasst von[4]
Reduktion zum Alkohol

Die Reduktion der Formylgruppe zu einem primären Alkohol ist eine grundlegende Transformation, die typischerweise mit Hydrid-Reduktionsmitteln wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) durchgeführt wird. NaBH₄ ist ein milderes Reagenz und wird oft bevorzugt, da es die Esterfunktionalität im Molekül im Allgemeinen nicht angreift.

G reactants Pyrrol-Aldehyd conditions Reduktionsmittel (z.B. NaBH₄) Lösungsmittel (z.B. Methanol) 0 °C bis RT reactants->conditions product Methyl-4-(hydroxymethyl)-1-methyl- 1H-pyrrol-2-carboxylat conditions->product

Abbildung 4: Allgemeiner Arbeitsablauf für die Reduktion eines Aldehyds.

Protokoll 3: Synthese von Methyl-4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-carboxylat

  • Materialien:

    • Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat (1,0 Äq.)

    • Natriumborhydrid (NaBH₄) (1,5 Äq.)

    • Methanol

  • Verfahren:

    • Lösen Sie Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat in Methanol in einem Rundkolben und kühlen Sie die Lösung auf 0 °C in einem Eisbad ab.

    • Fügen Sie Natriumborhydrid portionsweise über 15-20 Minuten unter Rühren hinzu.[5]

    • Nach Abschluss der Zugabe entfernen Sie das Eisbad und lassen die Reaktion 1-2 Stunden bei Raumtemperatur rühren. Überwachen Sie den Fortschritt mittels DC.

    • Nach Abschluss der Reaktion löschen Sie diese durch langsame Zugabe von Wasser.

    • Entfernen Sie das Methanol unter reduziertem Druck.

    • Extrahieren Sie die wässrige Restlösung dreimal mit Ethylacetat.

    • Vereinigen Sie die organischen Extrakte, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum, um das Alkoholprodukt zu erhalten, das bei Bedarf weiter gereinigt werden kann.[5]

ReduktionsmittelLösungsmittelTemperaturZeit (h)Erwartete Ausbeute (%)Referenz
NaBH₄Methanol0 °C bis RT290-98[5]
LiBH₄THF0 °C bis RT390-95Allgemeines Wissen
Knoevenagel-Kondensation

Die Knoevenagel-Kondensation ist eine Reaktion zwischen einem Aldehyd oder Keton und einer Verbindung mit einem aktiven Methylen-Wasserstoff (z. B. Malononitril, Ethylcyanoacetat), die typischerweise durch eine basische Katalyse gefördert wird.[6][7] Das Ergebnis ist ein α,β-ungesättigtes Produkt.

G reactants Pyrrol-Aldehyd + Aktive Methylenverbindung (z.B. Malononitril) conditions Katalysator (z.B. Piperidin) Lösungsmittel (z.B. Ethanol) Rückfluss reactants->conditions product α,β-ungesättigtes Kondensationsprodukt conditions->product G reactants Pyrrol-Aldehyd + Phosphoniumylid conditions Starke Base (z.B. n-BuLi) Lösungsmittel (z.B. THF) -78 °C bis RT reactants->conditions product Alken-Derivat conditions->product G reactants Pyrrol-Aldehyd + Hydroxylaminhydrochlorid conditions Base (z.B. Pyridin oder NaOAc) Lösungsmittel (z.B. Ethanol) Wärme reactants->conditions product Oxim-Derivat conditions->product

References

Scale-up Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The primary method detailed is the Vilsmeier-Haack formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate, a robust and scalable reaction. This protocol is designed to be a practical guide for chemists in research and development environments, focusing on providing a reproducible and efficient synthesis on a larger laboratory scale.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both an aldehyde and an ester group on a pyrrole scaffold, allows for diverse chemical modifications and the construction of complex heterocyclic molecules. The Vilsmeier-Haack reaction is a well-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[1][2] For the synthesis of this compound, the regioselectivity of the formylation is a critical aspect, with the 4-position being the target for functionalization.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from commercially available Methyl 1H-pyrrole-2-carboxylate. The first step involves the N-methylation of the pyrrole ring, followed by the regioselective Vilsmeier-Haack formylation at the 4-position.

Synthesis_Pathway A Methyl 1H-pyrrole-2-carboxylate B Methyl 1-methyl-1H-pyrrole-2-carboxylate A->B  N-Methylation (e.g., (CH₃)₂SO₄, K₂CO₃, Acetone) C This compound B->C  Vilsmeier-Haack Formylation (POCl₃, DMF)

Caption: Overall synthetic route for this compound.

Experimental Protocols

Protocol 1: N-Methylation of Methyl 1H-pyrrole-2-carboxylate

This protocol describes the synthesis of the precursor, Methyl 1-methyl-1H-pyrrole-2-carboxylate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 1H-pyrrole-2-carboxylate≥98%Sigma-Aldrich
Dimethyl sulfate ((CH₃)₂SO₄)≥99%Acros Organics
Potassium carbonate (K₂CO₃), fine powder≥99%Fisher Scientific
AcetoneACS GradeVWR Chemicals
Dichloromethane (DCM)ACS GradeVWR Chemicals
Brine (saturated NaCl solution)-In-house
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeFisher Scientific

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 1H-pyrrole-2-carboxylate (100 g, 0.799 mol) and acetone (1 L).

  • Stir the mixture to obtain a clear solution.

  • Add finely powdered potassium carbonate (221 g, 1.60 mol).

  • To the stirred suspension, add dimethyl sulfate (110.9 g, 0.879 mol) dropwise over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the filter cake with acetone (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in dichloromethane (500 mL) and wash with water (2 x 250 mL) followed by brine (250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1-methyl-1H-pyrrole-2-carboxylate as a pale yellow oil.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by ¹H NMR)
Methyl 1-methyl-1H-pyrrole-2-carboxylate111.2105-10994-98>98%
Protocol 2: Vilsmeier-Haack Formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate

This protocol details the scale-up synthesis of the target compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 1-methyl-1H-pyrrole-2-carboxylateAs prepared above-
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium acetate trihydrate (CH₃COONa·3H₂O)ACS GradeFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Deionized water-In-house
Ice-In-house

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (104.5 mL, 1.35 mol).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Add phosphorus oxychloride (125.7 g, 0.82 mol) dropwise to the DMF via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition, stir the resulting solution (Vilsmeier reagent) at 0-5 °C for 30 minutes.

  • In a separate 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (100 g, 0.718 mol) in anhydrous 1,2-dichloroethane (1 L).

  • Cool the solution of the pyrrole precursor to 0-5 °C.

  • Add the freshly prepared Vilsmeier reagent to the cooled pyrrole solution dropwise over 1.5 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a 5 L beaker containing a vigorously stirred mixture of ice (1.5 kg) and a solution of sodium acetate trihydrate (500 g) in water (1 L).

  • Continue stirring for 1 hour until the ice has melted and the hydrolysis is complete.

  • Transfer the mixture to a large separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
This compound120.096-10280-85>99%

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_main_reaction Main Reaction cluster_workup_purification Work-up and Purification DMF Anhydrous DMF Cooling1 Cool to 0-5 °C DMF->Cooling1 POCl3 POCl₃ Addition1 Add POCl₃ to DMF (keep T < 10 °C) POCl3->Addition1 Cooling1->Addition1 Stir1 Stir for 30 min Addition1->Stir1 Vilsmeier_Reagent Vilsmeier Reagent Stir1->Vilsmeier_Reagent Addition2 Add Vilsmeier Reagent (keep T < 10 °C) Vilsmeier_Reagent->Addition2 Pyrrole Methyl 1-methyl-1H-pyrrole-2-carboxylate in anhydrous DCE Cooling2 Cool to 0-5 °C Pyrrole->Cooling2 Cooling2->Addition2 Stir2 Warm to RT, stir 2-3 h Addition2->Stir2 Reaction_Mixture Reaction Mixture Stir2->Reaction_Mixture Quench Quench with Ice & NaOAc solution Reaction_Mixture->Quench Extraction Extract with EtOAc Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry_Concentrate Dry (MgSO₄) & Concentrate Wash->Dry_Concentrate Recrystallize Recrystallize from EtOAc/Hexanes Dry_Concentrate->Recrystallize Final_Product Final Product Recrystallize->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dimethyl sulfate ((CH₃)₂SO₄) is a potent alkylating agent and is carcinogenic. Handle with extreme caution in a fume hood and wear appropriate PPE.

  • The Vilsmeier-Haack reaction is exothermic. Careful control of the addition rate and temperature is crucial to prevent runaway reactions.

  • Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reagents.

Conclusion

The provided protocols offer a detailed and practical guide for the scale-up synthesis of this compound. The Vilsmeier-Haack formylation is a reliable and high-yielding method for the preparation of this important synthetic intermediate. Adherence to the outlined procedures and safety precautions will enable researchers and drug development professionals to efficiently produce this compound in sufficient quantities for further research and development activities.

References

Application Note: 1H and 13C NMR Assignment for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. Due to the absence of a publicly available, fully assigned experimental dataset, this note presents a predicted NMR assignment based on established substituent effects on the pyrrole ring system. The provided experimental protocol outlines the necessary steps for sample preparation and instrument operation to obtain high-quality NMR data for this compound and structurally related molecules.

Introduction

This compound is a substituted pyrrole derivative of interest in synthetic organic chemistry and drug discovery. The pyrrole scaffold is a common motif in many biologically active compounds. Unambiguous characterization of such molecules is critical, and NMR spectroscopy is the most powerful tool for structure elucidation in solution. This document serves as a practical guide for the NMR analysis of this specific compound, providing predicted spectral data to aid in the interpretation of experimentally acquired spectra.

The predicted chemical shifts are derived from the known NMR data of pyrrole and its derivatives, considering the electronic effects of the substituents: a methyl ester at the C2 position, a formyl group at the C4 position, and a methyl group on the nitrogen atom (N1). The electron-withdrawing nature of the methyl ester and formyl groups is expected to deshield the pyrrole ring protons and carbons, leading to downfield chemical shifts.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the pyrrole ring.[1][2][3]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.20 - 7.30d~1.81H
H-57.50 - 7.60d~1.81H
N-CH₃3.90 - 4.00s-3H
O-CH₃3.80 - 3.90s-3H
CHO9.70 - 9.80s-1H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)
C-2125.0 - 128.0
C-3118.0 - 121.0
C-4135.0 - 138.0
C-5128.0 - 131.0
N-CH₃36.0 - 38.0
O-CH₃51.0 - 53.0
C=O (ester)160.0 - 163.0
C=O (aldehyde)184.0 - 187.0

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments.

G cluster_molecule This compound N1 N1 C2 C2 N1->C2 N_CH3 N-CH3 N1->N_CH3 C3 C3 C2->C3 C2_COOCH3 C(O)OCH3 C2->C2_COOCH3 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 C4_CHO CHO C4->C4_CHO C5->N1 H5 H5 C5->H5

Molecular structure with atom numbering.

Experimental Protocol

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation

  • Sample Weight: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used depending on sample solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K.

3. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference integrate Integrate 1H Signals reference->integrate assign Assign Peaks integrate->assign structure Structure Confirmation assign->structure

Workflow for NMR analysis.

Conclusion

This application note provides a predicted ¹H and ¹³C NMR assignment for this compound, along with a detailed experimental protocol for data acquisition and processing. The information presented herein should serve as a valuable resource for researchers working with this compound and related pyrrole derivatives, facilitating the accurate and efficient elucidation of their chemical structures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, Methyl 1-methyl-1H-pyrrole-2-carboxylate, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, like N,N-dimethylformamide (DMF), and a phosphoryl halide, most commonly phosphorus oxychloride (POCl₃).

Q2: What are the key reagents and their roles in the Vilsmeier-Haack synthesis of this compound?

A2: The key reagents are:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate: The starting material (substrate) that undergoes formylation.

  • N,N-Dimethylformamide (DMF): Reacts with POCl₃ to form the electrophilic Vilsmeier reagent. It can also serve as the solvent.

  • Phosphorus oxychloride (POCl₃): The activating agent that reacts with DMF to generate the Vilsmeier reagent.

  • Solvent: Often, an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used.

  • Aqueous base (e.g., sodium bicarbonate, sodium hydroxide): Used during the workup to neutralize the reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product.

Q3: What is the expected regioselectivity of the formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate?

A3: The formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate can lead to two primary regioisomers: the desired this compound and the isomeric Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate. The ratio of these isomers is influenced by reaction conditions, particularly temperature and the nature of the formylating agent.[1] Steric hindrance from the ester group at the 2-position can direct the formylation to the 4-position.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the aldehyde product indicate the progression of the reaction.

Q5: What are the critical safety precautions for this synthesis?

A5: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction of POCl₃ with DMF is exothermic and should be performed with cooling (e.g., in an ice bath) to control the temperature. The workup procedure should also be done carefully, as the quenching of the reaction mixture with water can be vigorous.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. 2. Low Reactivity of Substrate: The ester group on the pyrrole ring can be deactivating. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Product Decomposition: The product may be unstable under harsh workup conditions.1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly. 2. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). Consider a higher reaction temperature, but monitor for side product formation. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature. 4. Perform the aqueous workup at a low temperature and avoid a highly acidic or basic environment for prolonged periods.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the pyrrole ring. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature. 2. Use purified starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Formation of Regioisomers: Both the 4-formyl and 5-formyl isomers may be formed. 2. Di-formylation: Use of a large excess of the Vilsmeier reagent can lead to the formation of di-formylated products. 3. Decomposition: The product or starting material may be decomposing under the reaction conditions.1. Optimize the reaction temperature. Lower temperatures may favor the formation of the 4-formyl isomer. Purification by column chromatography is usually necessary to separate the isomers. 2. Use a stoichiometry of 1.0 to 1.2 equivalents of the Vilsmeier reagent. 3. Ensure the reaction temperature is not too high and the reaction time is not excessively long.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous phase: The aldehyde product may have some water solubility. 2. Emulsion formation during workup: This can make phase separation difficult.1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Add a saturated brine solution to the aqueous layer to break up emulsions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Pyrrole Formylation (General Observations)
Parameter Condition Observation Potential Outcome
Temperature Low (0-25 °C)Slower reaction rateHigher regioselectivity for the 4-isomer, lower yield.
High (50-80 °C)Faster reaction rateLower regioselectivity, potential for side products and decomposition.
Stoichiometry (Vilsmeier Reagent) 1.0-1.2 eq.Controlled formylationGood yield of mono-formylated product.
>1.5 eq.Excess reagentIncreased risk of di-formylation and side reactions.
Reaction Time ShortIncomplete conversionLow yield.
LongComplete conversionPotential for product decomposition if conditions are harsh.

Note: The optimal conditions for the synthesis of this compound should be determined experimentally.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the 4-formyl and 5-formyl isomers.

  • Characterization: Characterize the purified this compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrrole_Substrate Methyl 1-methyl-1H- pyrrole-2-carboxylate Intermediate_Complex Iminium Salt Intermediate Pyrrole_Substrate->Intermediate_Complex + Vilsmeier Reagent Product Methyl 4-formyl-1-methyl- 1H-pyrrole-2-carboxylate Intermediate_Complex->Product Hydrolysis (Workup)

Caption: Vilsmeier-Haack reaction pathway for the synthesis of the target compound.

Troubleshooting_Workflow Start Start Synthesis Reaction Vilsmeier-Haack Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Analysis Analyze Crude Product (TLC, NMR) Workup->Analysis LowYield Low Yield Analysis->LowYield No/Low Product SideProducts Side Products/ Isomers Analysis->SideProducts Impure Purification Purification (Column Chromatography) Analysis->Purification Good Conversion CheckReagents Check Reagent Quality & Anhydrous Conditions LowYield->CheckReagents OptimizeConditions Optimize Temp. & Stoichiometry SideProducts->OptimizeConditions Success High Yield & Purity Purification->Success CheckReagents->Reaction Retry OptimizeConditions->Reaction Retry

Caption: A logical workflow for troubleshooting common synthesis issues.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects Regioselectivity Regioselectivity (4- vs 5-isomer) Temperature->Regioselectivity strongly affects SideProducts Side Products Temperature->SideProducts can increase Stoichiometry Stoichiometry (Vilsmeier Reagent) Stoichiometry->Yield affects Stoichiometry->SideProducts strongly affects ReactionTime Reaction Time ReactionTime->Yield affects ReactionTime->SideProducts can increase

Caption: Relationship between key reaction parameters and experimental outcomes.

References

Technical Support Center: Formylation of Methyl 1-Methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate, a key reaction in various synthetic pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate.

Q1: My reaction yielded a mixture of products, not the single desired aldehyde. How can I identify the components and improve the regioselectivity?

A1: The Vilsmeier-Haack formylation of substituted pyrroles, including methyl 1-methyl-1H-pyrrole-2-carboxylate, is known to produce a mixture of regioisomers, primarily the 4-formyl and 5-formyl derivatives.[1][2] The electron-donating methyl group on the nitrogen and the electron-withdrawing methyl carboxylate group at the C2 position direct the electrophilic substitution to the available C4 and C5 positions.

  • Identification: The primary products to expect are methyl 1-methyl-5-formyl-1H-pyrrole-2-carboxylate and methyl 1-methyl-4-formyl-1H-pyrrole-2-carboxylate. These can be identified and quantified using techniques such as NMR spectroscopy and GC-MS.

  • Improving Selectivity: The ratio of these isomers is influenced by steric and electronic factors.[3] While achieving complete selectivity for one isomer can be challenging, adjusting reaction parameters may favor the formation of one over the other. Lowering the reaction temperature can sometimes increase selectivity.

Q2: I observe a significant amount of dark, insoluble material (tar) in my reaction mixture. What causes this and how can it be prevented?

A2: The formation of tar or polymeric material is a common side reaction in the chemistry of pyrroles, especially under acidic conditions.[4] The Vilsmeier-Haack reagent is acidic, and pyrroles are susceptible to acid-catalyzed polymerization.

  • Cause: The highly reactive nature of the pyrrole ring, particularly when activated by the N-methyl group, can lead to self-condensation or polymerization, especially if the reaction temperature is too high or the reaction time is too long.

  • Prevention:

    • Temperature Control: Maintain a low temperature (0 °C or below) during the initial addition of the Vilsmeier reagent.

    • Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times after the starting material has been consumed.

    • Controlled Addition: Add the Vilsmeier reagent dropwise to the solution of the pyrrole substrate to avoid localized high concentrations of the acidic reagent.

Q3: The yield of my desired formylated product is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors, including incomplete reaction, degradation of the product during work-up, or the formation of unexpected side products.

  • Incomplete Reaction: Ensure that the Vilsmeier reagent was properly formed before the addition of the pyrrole substrate. The reaction between DMF and POCl₃ is exothermic and should be allowed to proceed to completion at a controlled temperature.[5]

  • Hydrolysis of the Ester Group: While generally stable, the methyl ester group could potentially undergo hydrolysis to the corresponding carboxylic acid under harsh work-up conditions (e.g., prolonged exposure to strong base at elevated temperatures).

  • Di-formylation: Although less common for pyrroles with an electron-withdrawing group, the formation of a di-formylated product (methyl 1-methyl-4,5-diformyl-1H-pyrrole-2-carboxylate) is a possibility, especially if an excess of the Vilsmeier reagent is used.[6]

  • Work-up Issues: The iminium salt intermediate formed during the reaction must be carefully hydrolyzed to the aldehyde.[7][8][9] This is typically achieved by adding the reaction mixture to ice water and then neutralizing with a base like sodium carbonate or sodium hydroxide. Inefficient hydrolysis can lead to lower yields of the aldehyde.

Q4: Can the reaction be performed with other formylating agents?

A4: While the combination of POCl₃ and DMF is the most common and cost-effective method for generating the Vilsmeier reagent, other reagents can be used.[7] However, for the formylation of this specific substrate, the POCl₃/DMF system is well-established for its efficiency.[7]

Quantitative Data Summary

The following table summarizes the expected products from the formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate. Please note that the exact yields can vary depending on the specific reaction conditions.

Product NamePosition of FormylationExpected Yield RangeNotes
Methyl 1-methyl-5-formyl-1H-pyrrole-2-carboxylateC5Major ProductThe C5 position is electronically favored for electrophilic attack in pyrroles.
Methyl 1-methyl-4-formyl-1H-pyrrole-2-carboxylateC4Minor ProductThe formation of the C4 isomer is also expected. The ratio of C5 to C4 isomers can be influenced by reaction conditions. For 1H-pyrrole-2-carboxylates, formylation can afford both 4-formyl and 5-formyl derivatives in nearly quantitative combined yields.[1][2]
Methyl 1-methyl-4,5-diformyl-1H-pyrrole-2-carboxylateC4 and C5Trace to MinorCan occur with an excess of the Vilsmeier reagent or at higher temperatures.
1-Methyl-5-formyl-1H-pyrrole-2-carboxylic acidC5TracePossible if the methyl ester is hydrolyzed during work-up.
Polymeric materials-VariableFormation is favored by high temperatures and prolonged reaction times.

Experimental Protocols

Vilsmeier-Haack Formylation of Methyl 1-Methyl-1H-pyrrole-2-carboxylate

This protocol is a representative procedure based on established methods for the formylation of pyrrole derivatives.[10]

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid may be observed.

  • Formylation Reaction: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomeric products and other impurities.

Visualizations

Reaction Pathway Diagram

formylation_pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_products Products and Side Products start_pyrrole Methyl 1-methyl-1H- pyrrole-2-carboxylate iminium_5 C5-Iminium Salt start_pyrrole->iminium_5 Electrophilic attack at C5 iminium_4 C4-Iminium Salt start_pyrrole->iminium_4 Electrophilic attack at C4 side_product_polymer Polymeric Material start_pyrrole->side_product_polymer Acid-catalyzed polymerization vilsmeier_reagents POCl3 + DMF vilsmeier_reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- vilsmeier_reagents->vilsmeier_reagent Formation product_5 Methyl 1-methyl-5-formyl- 1H-pyrrole-2-carboxylate (Major Product) iminium_5->product_5 Hydrolysis product_4 Methyl 1-methyl-4-formyl- 1H-pyrrole-2-carboxylate (Minor Product) iminium_4->product_4 Hydrolysis side_product_diformyl Di-formylated Product product_5->side_product_diformyl Further formylation product_4->side_product_diformyl Further formylation

Caption: Vilsmeier-Haack formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate.

Experimental Workflowdot

experimental_workflow A 1. Vilsmeier Reagent Formation (POCl3 + DMF at 0°C) B 2. Addition of Pyrrole Substrate in DCM at 0°C A->B C 3. Reaction at Room Temperature B->C D 4. Quenching with Ice and NaHCO3 C->D E 5. Extraction with DCM D->E F 6. Washing and Drying E->F G 7. Solvent Evaporation F->G H 8. Column Chromatography Purification G->H I Isolated Products: 4-formyl and 5-formyl isomers H->I

References

Preventing decomposition of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is darkening over time. What is causing this and how can I prevent it?

A1: The darkening of pyrrole-containing compounds upon standing is a common issue known as "pyrrole black" formation. This is primarily caused by oxidation and polymerization upon exposure to air and light. To minimize this decomposition:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Store the compound in an amber vial or a container protected from light.

  • Low Temperature: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of decomposition.

  • Solvent Purity: Ensure that solvents used for storage are degassed and free of peroxides.

Q2: During my aqueous workup, I'm experiencing low yields of the desired product. What are the potential reasons for this?

A2: Low recovery during aqueous workup can be attributed to several factors related to the chemical properties of the pyrrole ring and the functional groups present in your molecule:

  • Acidic Conditions: Pyrroles are highly susceptible to acid-catalyzed polymerization. If your reaction conditions are acidic, or if you use an acidic wash during workup (e.g., HCl), you can induce polymerization of your product, leading to insoluble, tar-like materials.

  • Ester Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is more polar and may have different solubility properties, potentially leading to its loss during extraction.

  • Decarboxylation: If the methyl ester is hydrolyzed to the carboxylic acid, this new compound can be susceptible to decarboxylation, especially in the presence of acid, leading to the loss of the carboxyl functional group.

  • Incomplete Extraction: If the aqueous layer is acidic, the pyrrole nitrogen can be protonated, making the entire molecule more water-soluble and difficult to extract into an organic solvent.

Q3: I am observing significant streaking and poor separation during column chromatography on silica gel. How can I improve the purification?

A3: Streaking of polar compounds like functionalized pyrroles on silica gel is a frequent challenge. This is often due to strong interactions between the compound and the acidic silanol groups on the surface of the silica gel, which can also catalyze decomposition.[1][2] Here are several strategies to improve your chromatographic purification:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in your eluent containing a small amount of a base, such as 0.1-1% triethylamine (Et₃N) or pyridine.

  • Use a Basic Modifier in the Eluent: Adding a small percentage (0.1-1%) of triethylamine or pyridine to your mobile phase can help to block the acidic sites on the silica gel and improve the peak shape of your compound.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic or acid-sensitive compounds.[2]

  • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., using a C18 stationary phase with a mobile phase of water/acetonitrile or water/methanol) may provide a better separation.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Formation of a dark, tarry substance during workup Acid-catalyzed polymerization of the pyrrole ring.- Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.- Avoid acidic washes during the workup.- Work at lower temperatures.
Product "oils out" during recrystallization - The solution is supersaturated.- The melting point of the compound is lower than the solvent temperature.- Presence of impurities inhibiting crystallization.- Allow the solution to cool more slowly.- Use a more dilute solution.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound.- Further purify the crude material by column chromatography before recrystallization.[2]
Appearance of a new, more polar spot on TLC after workup Hydrolysis of the methyl ester to the carboxylic acid.- Avoid prolonged exposure to acidic or basic aqueous solutions.- Use a saturated solution of a mild base like sodium bicarbonate for neutralization instead of stronger bases like NaOH or KOH.- If hydrolysis is unavoidable, consider re-esterification or proceed with the carboxylic acid if it is a stable intermediate for your next step.
Low recovery after column chromatography Decomposition of the compound on the acidic silica gel.- Use deactivated silica gel or an alternative stationary phase like alumina.- Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.- Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation.[1]

Experimental Protocols

Recommended Workup Procedure

This protocol is designed to minimize the decomposition of this compound.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature or 0 °C.

    • Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring to neutralize any acid. Be cautious of any gas evolution.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove any remaining inorganic salts.

    • Wash the organic layers with brine to facilitate the separation of the aqueous and organic phases.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator. Avoid excessive heat.

Recommended Purification by Column Chromatography

This protocol is optimized for the purification of acid-sensitive pyrrole derivatives.

  • Preparation of the Stationary Phase:

    • Choose between deactivated silica gel or neutral alumina.

    • To deactivate silica gel, prepare a slurry of silica gel in the initial, least polar eluent mixture containing 1% triethylamine. Let it stand for about an hour before packing the column.

  • Packing the Column:

    • Pack the column with the prepared slurry.

    • Ensure the column is packed uniformly to avoid channeling.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution:

    • Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

    • Ensure that 0.1-1% triethylamine is present in the eluent throughout the purification process.

    • Monitor the elution by thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Workup Issues

Troubleshooting Workup start Workup Issue Encountered low_yield Low Yield start->low_yield tar_formation Tarry Byproduct start->tar_formation new_spot New Polar Spot on TLC start->new_spot check_acid Check for Acidic Conditions low_yield->check_acid tar_formation->check_acid check_base Check for Strong Base new_spot->check_base sol_acid Neutralize with NaHCO3 Avoid Acidic Washes check_acid->sol_acid Yes sol_extraction Ensure Neutral/Slightly Basic pH Before Extraction check_acid->sol_extraction No sol_base Use Mild Base for Neutralization check_base->sol_base Yes

Caption: Troubleshooting logic for workup issues.

Potential Decomposition Pathways of this compound

Decomposition Pathways A Methyl 4-formyl-1-methyl- 1H-pyrrole-2-carboxylate B Polymerization (Tar Formation) A->B  H+ / Light / Air C 4-Formyl-1-methyl-1H-pyrrole- 2-carboxylic Acid A->C  H+ or OH- / H2O (Hydrolysis) D 4-Formyl-1-methyl-1H-pyrrole C->D  H+ / Heat (Decarboxylation)

Caption: Potential decomposition pathways.

References

Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack formylation of pyrroles.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrroles in a practical question-and-answer format.

Q1: My reaction is not working, or the yield is very low. What are the common causes and how can I fix this?

A1: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors. A systematic check of your reagents and reaction conditions is the best approach.

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to the purity of the reagents.

    • DMF (N,N-Dimethylformamide): Ensure you are using anhydrous DMF. The presence of water can quench the Vilsmeier reagent. DMF can also decompose over time to dimethylamine and formic acid, which can interfere with the reaction. If you suspect decomposition, use a freshly opened bottle or distill the DMF.

    • POCl₃ (Phosphorus oxychloride): Use freshly distilled or a new bottle of POCl₃. Old or improperly stored POCl₃ may have hydrolyzed, reducing its activity.

    • Pyrrole Substrate: Ensure your starting pyrrole is pure. Impurities can lead to side reactions and the formation of tar-like substances.[1]

  • Reaction Temperature: The reaction temperature is critical and substrate-dependent.[2]

    • Vilsmeier Reagent Formation: This is an exothermic process. Prepare the reagent at a low temperature (typically 0-10 °C) by adding POCl₃ dropwise to DMF to prevent degradation.[3][4]

    • Formylation Step: For highly reactive pyrroles, the reaction may proceed well at room temperature or below. For less reactive or electron-deficient pyrroles, heating may be necessary (e.g., 60-80 °C).[3] However, excessive heat can lead to polymerization and decreased yields.[1][4] It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction's progress.[4]

  • Stoichiometry: The ratio of reagents is crucial. A common starting point is to use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the pyrrole substrate.[5] Insufficient Vilsmeier reagent will result in incomplete conversion.

Q2: I am getting multiple products, including diformylated pyrroles. How can I improve the selectivity for mono-formylation?

A2: The formation of multiple products, particularly diformylated species, indicates that the initially formed mono-formylated pyrrole is reactive enough to undergo a second formylation.

  • Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used. Using a large excess of the reagent will favor diformylation. Try reducing the equivalents of POCl₃ and DMF to as close to 1:1 with the substrate as possible while maintaining reasonable conversion.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the diformylated product. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.

  • Order of Addition: Adding the pyrrole solution slowly to the pre-formed Vilsmeier reagent can sometimes help maintain a low concentration of the pyrrole and reduce the likelihood of over-reaction.

Q3: My reaction mixture turned into a dark, tarry mess. What happened and how can I prevent it?

A3: Tar formation is a common issue when working with pyrroles, which are susceptible to polymerization under acidic conditions.[1]

  • Temperature Control: This is the most critical factor. The exothermic formation of the Vilsmeier reagent and the subsequent reaction with the pyrrole can create localized hot spots, initiating polymerization.[4] Ensure efficient stirring and maintain a low temperature, especially during reagent addition.[4]

  • Acidic Byproducts: The reaction generates HCl, which can catalyze the polymerization of pyrroles. A non-basic work-up can also lead to a drop in yield and the formation of discolored products.[6] The work-up procedure should involve neutralization with a base, such as aqueous sodium acetate or sodium bicarbonate solution.[5][6]

  • Purity of Starting Materials: Impurities in the pyrrole starting material can often act as initiators for polymerization.

Q4: How do I control the regioselectivity of the formylation (i.e., attack at the C2 vs. C3 position)?

A4: The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is a balance of steric and electronic effects.

  • Unsubstituted Pyrrole: Formylation occurs almost exclusively at the C2 (α) position, which is more electron-rich.[7]

  • 1-Substituted Pyrroles: For pyrroles with a substituent on the nitrogen, the outcome is primarily dictated by steric hindrance. Bulky N-substituents will direct formylation to the less hindered C3 (β) position. Smaller N-substituents will favor the electronically preferred C2 position.

  • C-Substituted Pyrroles: If a C2 position is blocked, formylation will generally occur at the available C5 position. If both C2 and C5 are blocked, the reaction will proceed at a C3 or C4 position, although this may require more forcing conditions. Electron-withdrawing groups on the pyrrole ring decrease its reactivity and may require higher temperatures or longer reaction times to achieve formylation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and what does it look like?

A1: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the reaction.[8] It is formed in situ from the reaction of a substituted amide (most commonly DMF) with an acid chloride like phosphorus oxychloride (POCl₃).[8] The reagent itself is often described as colorless, but it is common for the solution to turn yellow or orange due to minor impurities in the starting materials. A dark red color may develop upon addition of the pyrrole.

Q2: What are the best solvents for this reaction?

A2: Common solvents include halogenated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3] In some cases, an excess of DMF can be used as both a reagent and a solvent.[3] It is crucial to use anhydrous solvents to prevent the decomposition of the Vilsmeier reagent.

Q3: What is the typical stoichiometry of reagents?

A3: A common starting point is to use 1.0 equivalent of the pyrrole substrate and 1.1 to 1.5 equivalents of the Vilsmeier reagent (formed from equimolar amounts of DMF and POCl₃).[5] However, this may need to be optimized depending on the reactivity of the substrate. For substrates prone to diformylation, using closer to stoichiometric amounts is recommended.

Q4: What is the standard work-up procedure?

A4: The reaction is typically quenched by pouring the reaction mixture onto ice, followed by neutralization with a base. A solution of sodium acetate in water is commonly used to hydrolyze the intermediate iminium salt and neutralize the acidic byproducts.[5][6] Alternatively, saturated sodium bicarbonate solution can be used.[9] This is a critical step, as improper neutralization can lead to low yields and product degradation.[6]

Q5: Are there alternatives to POCl₃ for preparing the Vilsmeier reagent?

A5: Yes, other acid chlorides like oxalyl chloride or thionyl chloride (SOCl₂) can be used in place of POCl₃.[2] Crystalline Vilsmeier reagent can also be prepared and used, which may offer better control and reproducibility in some cases.

Data Presentation

Table 1: Effect of 1-Substituent on Yield and Regioselectivity of Pyrrole Formylation

1-SubstituentTotal Yield (%)Product Ratio (2-formyl : 3-formyl)
Methyl803.5 : 1
Ethyl851.8 : 1
Isopropyl770.3 : 1
tert-Butyl750.05 : 1
Phenyl939.0 : 1
p-Tolyl9211.0 : 1
p-Anisyl9014.0 : 1
p-Chlorophenyl887.0 : 1
p-Nitrophenyl705.5 : 1

Table 2: General Optimization Parameters for Vilsmeier-Haack Reaction on Pyrroles

ParameterRange/OptionsConsiderations
Temperature 0 °C to 80 °CHighly dependent on substrate reactivity. Lower temperatures for reactive pyrroles to prevent polymerization. Higher temperatures for electron-deficient pyrroles.[2][3]
Solvent Dichloromethane, 1,2-Dichloroethane, DMFMust be anhydrous. DMF can serve as both reagent and solvent.[3]
Reagent Ratio (Vilsmeier:Pyrrole) 1.1:1 to 3:1A slight excess is common. Higher ratios can lead to diformylation.
Work-up Aqueous NaOAc, NaHCO₃, NaOHBasic work-up is crucial to hydrolyze the iminium intermediate and neutralize acid, preventing product degradation and polymerization.[5][6]

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the internal temperature does not exceed 10-20 °C.[6]

  • Once the addition is complete, remove the ice bath and stir the mixture for an additional 15-30 minutes at room temperature. The reagent, which may be a colorless to yellowish crystalline mass, is now ready for use.

Protocol 2: General Procedure for the Formylation of a 1-Substituted Pyrrole

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the 1-substituted pyrrole (1.0 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane).

  • Cool the pyrrole solution to 0 °C.

  • Slowly add the pre-formed Vilsmeier reagent to the stirred pyrrole solution.

  • After the addition is complete, allow the reaction to warm to room temperature or heat to a predetermined temperature (e.g., 60 °C) while monitoring the progress by TLC. Reaction times can vary from 1 to several hours.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto a stirred mixture of ice and a solution of sodium acetate trihydrate (e.g., 5-6 equivalents) in water.[5][6]

  • Stir the resulting mixture vigorously for 15-30 minutes. If necessary, heat the mixture to ensure complete hydrolysis of the iminium salt.[6]

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation/recrystallization.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) add_pyrrole 2. Add Pyrrole Substrate (in anhydrous solvent) reagent_prep->add_pyrrole Add to... react 3. Stir/Heat (Monitor by TLC) add_pyrrole->react quench 4. Quench with Ice & Basic Solution (e.g., NaOAc) react->quench extract 5. Extract with Organic Solvent quench->extract purify 6. Purify Product (Chromatography/Distillation) extract->purify

Caption: General experimental workflow for the Vilsmeier-Haack formylation of pyrroles.

Troubleshooting_Tree start Low or No Yield? check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents Yes check_conditions What is the issue? start->check_conditions No, but other issues solution_reagents Solution: - Use anhydrous solvents - Distill DMF/POCl3 - Purify pyrrole check_reagents->solution_reagents Impure/Wet tar_formation tar_formation check_conditions->tar_formation Tar Formation multi_products multi_products check_conditions->multi_products Multiple Products regioselectivity regioselectivity check_conditions->regioselectivity Wrong Isomer solution_tar Solution: - Lower reaction temp. - Ensure efficient stirring - Proper basic work-up tar_formation->solution_tar Yes solution_multi Solution: - Reduce Vilsmeier reagent eq. - Lower temp. & shorter time - Monitor reaction closely multi_products->solution_multi Yes solution_regio Solution: - Consider steric effects of  N-substituent (bulky -> C3) - Check for blocking groups regioselectivity->solution_regio Yes

Caption: Decision tree for troubleshooting common Vilsmeier-Haack reaction problems.

Regioselectivity_Factors cluster_pyrrole 1-Substituted Pyrrole pyrrole N | R steric Steric Hindrance of R Group pyrrole->steric electronic Electronic Effect (Pyrrole Ring) pyrrole->electronic c2_attack Formylation at C2 (α) steric->c2_attack Favors if R is small (e.g., -CH3, -Ph) c3_attack Formylation at C3 (β) steric->c3_attack Favors if R is bulky (e.g., -tBu) electronic->c2_attack Favors (electronically preferred)

Caption: Factors influencing regioselectivity in the formylation of 1-substituted pyrroles.

References

Removal of unreacted starting material in Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. This guide focuses on the common challenge of removing unreacted starting material, methyl 1-methyl-1H-pyrrole-2-carboxylate, after the Vilsmeier-Haack formylation reaction.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction did not go to completion. How can I remove the unreacted methyl 1-methyl-1H-pyrrole-2-carboxylate?

A1: Unreacted starting material can be removed through careful purification. The two primary methods are column chromatography and recrystallization. Due to the difference in polarity between the starting material (ester) and the product (aldehyde-ester), separation by silica gel column chromatography is generally effective.

Q2: What is a suitable solvent system for column chromatography to separate the product from the starting material?

A2: A gradient of hexanes and ethyl acetate is a good starting point for silica gel column chromatography.[1] The less polar starting material will elute before the more polar product. You can start with a low polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your desired product. Monitoring the fractions by Thin Layer Chromatography (TLC) is crucial.

Q3: Can I use recrystallization to purify my product?

A3: Recrystallization can be an effective method for purification, provided a suitable solvent is found in which the solubility of the product and the unreacted starting material differ significantly. You may need to screen various solvents or solvent mixtures to find the optimal conditions.

Q4: How can I monitor the progress of my Vilsmeier-Haack reaction to minimize the amount of unreacted starting material?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at different time points, quench them carefully, and run a TLC against the starting material as a reference. The reaction is complete when the starting material spot is no longer visible or its intensity is minimal.

Q5: What are the expected appearances of the starting material and the product?

A5: Methyl 1-methyl-1H-pyrrole-2-carboxylate is typically a low-melting solid or an oil. The product, this compound, is expected to be a solid.

Troubleshooting Guide

Issue Possible Cause Recommendation
Poor separation of product and starting material on TLC. Incorrect mobile phase polarity.Adjust the mobile phase composition. For better separation, you can try different ratios of hexanes and ethyl acetate.
Product and starting material co-elute during column chromatography. The polarity difference between the compounds is not sufficient for separation with the chosen solvent system.Try a shallower gradient during column chromatography. Alternatively, explore other solvent systems such as dichloromethane/methanol.
Low recovery of product after purification. The product may be partially soluble in the aqueous layer during work-up.Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after quenching the reaction.
The product may have degraded on the silica gel column.Aldehydes can sometimes be sensitive to acidic silica gel. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[2]
Oily product that does not solidify. Presence of residual solvent or impurities.Try to remove residual solvent under high vacuum. If the product is still an oil, column chromatography is recommended for purification.

Data Presentation

A summary of the physical properties of the starting material and the desired product is provided below to aid in their differentiation and purification.

Compound Molecular Formula Molecular Weight ( g/mol ) Reported Melting Point (°C) Solubility
Methyl 1-methyl-1H-pyrrole-2-carboxylate C₇H₉NO₂139.15[3][4]-Soluble in common organic solvents like ethanol and dichloromethane.[5]
This compound C₈H₉NO₃167.16--
Methyl 1H-pyrrole-2-carboxylate (related compound) C₆H₇NO₂125.13[6]74-78[7]Soluble in water.
Methyl 4-formyl-1H-pyrrole-2-carboxylate (related compound) C₇H₇NO₃153.14[8]--

Note: Specific melting point and solubility data for this compound were not available in the searched literature. The properties of related compounds are provided for reference.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from a general procedure for the formylation of pyrroles.[9]

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents). Cool the flask in an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise, maintaining the internal temperature between 10-20°C. After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.

  • Reaction with Pyrrole Derivative: Cool the Vilsmeier reagent back down in an ice bath. Add a solution of methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethylene dichloride) dropwise to the stirred, cooled mixture over a period of 1 hour.

  • Reaction Work-up: After the addition is complete, remove the ice bath and heat the mixture at reflux for 15 minutes. Cool the mixture to room temperature. Carefully and slowly add a solution of sodium acetate trihydrate (5.5 equivalents) in water. Heat the mixture to reflux again for 15 minutes with vigorous stirring.

  • Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic extracts and wash them with a saturated aqueous sodium carbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a slurry of a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed product onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).[1]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 9:1, then 4:1 hexanes:ethyl acetate).[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting_Workflow start Incomplete Reaction: Unreacted Starting Material Present check_tlc Analyze Crude Mixture by TLC start->check_tlc separation_method Choose Purification Method check_tlc->separation_method column_chrom Column Chromatography separation_method->column_chrom Polarity Difference recrystallization Recrystallization separation_method->recrystallization Crystalline Product solvent_system Select Solvent System (e.g., Hexanes/Ethyl Acetate) column_chrom->solvent_system solvent_screen Screen for Suitable Recrystallization Solvent recrystallization->solvent_screen run_column Perform Chromatography & Monitor Fractions by TLC solvent_system->run_column pure_product Pure Product run_column->pure_product Successful Separation troubleshoot_column Troubleshoot: Poor Separation run_column->troubleshoot_column Unsuccessful perform_recryst Perform Recrystallization solvent_screen->perform_recryst perform_recryst->pure_product Successful troubleshoot_recryst Troubleshoot: Oiling Out / No Crystals perform_recryst->troubleshoot_recryst Unsuccessful adjust_gradient Adjust Solvent Gradient or Change Solvent System troubleshoot_column->adjust_gradient adjust_gradient->run_column adjust_solvent_recryst Try Different Solvents or Solvent Mixtures troubleshoot_recryst->adjust_solvent_recryst adjust_solvent_recryst->solvent_screen

Caption: Troubleshooting workflow for the removal of unreacted starting material.

References

Common impurities in commercially available Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercially available Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.

Troubleshooting Guides

Unexpected experimental results can often be attributed to impurities within the starting materials. This guide will help you troubleshoot common issues that may arise during your experiments.

Observed Issue Potential Cause (Impurity Related) Recommended Solution
Lower than expected yield in subsequent reactions. Presence of unreacted starting material (Methyl 1-methyl-1H-pyrrole-2-carboxylate) or isomeric impurities that are less reactive.Purify the commercial material before use via recrystallization or column chromatography. Confirm purity by HPLC or NMR.
Side-product formation in reactions sensitive to aldehydes. Isomeric impurities with the formyl group at the 3- or 5-position can lead to different reactivity and unexpected side products.Characterize the isomeric purity of the starting material using high-resolution NMR or a validated HPLC method. If necessary, purify to isolate the desired isomer.
Inconsistent reaction kinetics or catalyst poisoning. Residual reagents from the Vilsmeier-Haack synthesis, such as dimethylformamide (DMF) or phosphorus-based byproducts, can interfere with downstream reactions.Perform an aqueous work-up of a solution of the material to remove water-soluble impurities. For non-aqueous reactions, consider purification by column chromatography.
Gradual discoloration of the material (yellowing/browning) or poor solubility. Degradation of the product, potentially through oxidation of the formyl group to a carboxylic acid or polymerization. This can be initiated by exposure to air, light, or acidic conditions.Store the material under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place. For long-term storage, consider refrigeration or freezing. Avoid contact with strong acids or bases.
Anomalous peaks in analytical spectra (NMR, MS). Presence of any of the above-mentioned impurities.Compare the spectra of your material with a reference spectrum of the pure compound. Use 2D NMR techniques to help identify the structure of unknown impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities are typically related to its synthesis, which is often a Vilsmeier-Haack formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate. Potential impurities include:

  • Unreacted Starting Material: Methyl 1-methyl-1H-pyrrole-2-carboxylate.

  • Isomeric By-products: Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate and Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate. The ratio of these isomers is dependent on the specific reaction conditions used during synthesis.

  • Residual Synthesis Reagents: Traces of dimethylformamide (DMF) and byproducts from reagents like phosphorus oxychloride.

  • Degradation Products: The corresponding carboxylic acid (1-methyl-4-carboxy-1H-pyrrole-2-carboxylic acid methyl ester) from oxidation of the aldehyde, and potential oligomers or polymers, especially if the material has been stored improperly.

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the main component and detecting isomeric and other UV-active impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the main component.

  • Water Content (Karl Fischer Titration) is important as moisture can affect the stability of the compound.

Q3: My material has a slight yellow tint. Is it still usable?

A3: A slight yellow color may indicate the presence of minor impurities or slight degradation. For many applications, this may not be an issue. However, for sensitive applications such as catalysis or in the final steps of a synthesis, it is advisable to purify the material. You can assess the purity by HPLC or NMR to determine if the impurity levels are acceptable for your specific experiment.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be protected from light and stored in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

Quantitative Data on Potential Impurities

While exact impurity profiles are proprietary to the manufacturer, the following table provides a general overview of potential impurities and hypothetical, yet typical, specification limits for a high-purity grade material.

Impurity Structure Typical Specification Limit (Hypothetical)
Methyl 1-methyl-1H-pyrrole-2-carboxylate≤ 0.5%
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate≤ 0.2%
Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate≤ 1.0%
1-methyl-4-carboxy-1H-pyrrole-2-carboxylic acid methyl ester≤ 0.3%
Any other single unknown impurityN/A≤ 0.1%
Total Impurities N/A ≤ 2.0%

Experimental Protocols

HPLC-UV Method for Purity Assessment

This protocol provides a general method for the analysis of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Acetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 20% to 80% B

    • 10-15 min: 80% B

    • 15.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

GC-MS Method for Volatile Impurities

This protocol is suitable for detecting volatile impurities such as residual solvents.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent like dichloromethane.

¹H NMR Spectroscopy
  • Solvent: CDCl₃ or DMSO-d₆.

  • Concentration: Approximately 10 mg/mL.

  • Procedure: Acquire a standard ¹H NMR spectrum. The presence of impurities can be identified by comparing the obtained spectrum with a reference spectrum of the pure compound. Integration of impurity peaks relative to the main compound's peaks can provide a quantitative estimate of their concentration.

Visualizations

Synthesis_Pathway cluster_impurities Potential Impurities Start Methyl 1-methyl-1H-pyrrole-2-carboxylate Product This compound Start->Product Vilsmeier-Haack Formylation Reagent Vilsmeier Reagent (DMF + POCl₃) Reagent->Product Impurity1 Unreacted Starting Material Product->Impurity1 Impurity2 Isomeric By-products (3-formyl and 5-formyl) Product->Impurity2 Impurity3 Residual Reagents/By-products Product->Impurity3

Caption: Synthetic pathway and potential impurities.

Impurity_Analysis_Workflow Sample Commercial Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Purity Purity Assessment (Isomeric & Non-volatile Impurities) HPLC->Purity Volatiles Volatile Impurity Identification GCMS->Volatiles Structure Structural Confirmation & Impurity ID NMR->Structure

Caption: Workflow for impurity analysis.

References

Stability and storage conditions for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at low temperatures, such as 2-8°C. For extended periods, storage at -20°C or even -80°C can significantly slow down potential degradation.[1][2] The compound should be stored in a tightly sealed container, protected from light and moisture.[1][3] To prevent oxidation, storing under an inert atmosphere, such as nitrogen or argon, is also advisable.[1][2]

Q2: How stable is this compound at room temperature?

Q3: What are the signs of degradation for this compound?

Visual signs of degradation can include a change in color, often darkening to a brown or black hue, which may indicate polymerization.[4] A change in physical state or the appearance of insolubility in a solvent in which it is typically soluble can also be an indicator of degradation. For a more definitive assessment, analytical techniques such as NMR spectroscopy, HPLC, or mass spectrometry can be used to check for the presence of impurities.

Q4: What solvents are suitable for dissolving and storing this compound?

Based on general solubility information for similar compounds, this compound is likely soluble in common organic solvents such as alcohols, ether, and benzene.[1] However, it is generally insoluble in water.[1] When preparing stock solutions for storage, it is crucial to use dry solvents to prevent hydrolysis. Solutions should be stored under the same recommended conditions as the solid material (cool, dark, and under an inert atmosphere).

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions (temperature, light exposure, atmosphere). If degradation is suspected, use a fresh vial of the compound. It is recommended to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles of the main stock.[2]
Compound has changed color (e.g., darkened) Exposure to air, light, or elevated temperatures leading to oxidation or polymerization.Discard the discolored compound as it is likely degraded. Ensure future storage is in a dark, cool, and oxygen-free environment.[1][3]
Difficulty dissolving the compound The compound may have polymerized or degraded into less soluble byproducts.Try sonicating the sample in the appropriate solvent. If it remains insoluble, the compound is likely degraded and should be replaced.
Loss of reactivity in a chemical synthesis The formyl or ester functional groups may have degraded.Confirm the purity of the compound using an appropriate analytical method (e.g., ¹H NMR). If impurities are detected, purify the compound or use a new batch.

Experimental Protocols

Protocol for Assessing Compound Stability

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

Objective: To determine the degradation rate of the compound under different temperature, light, and atmospheric conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Vials (clear and amber)

  • Temperature-controlled chambers/incubators

  • Inert gas (nitrogen or argon)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Aliquot the stock solution into several clear and amber vials.

  • Storage Conditions:

    • Divide the vials into different groups to test various conditions:

      • Temperature: -20°C, 4°C, 25°C (room temperature), 40°C.

      • Light: Amber vials (dark) vs. clear vials (light exposure).

      • Atmosphere: Headspace filled with air vs. purged with nitrogen/argon.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., day 0, day 1, week 1, week 2, month 1, etc.).

  • Analysis:

    • At each time point, analyze the samples by HPLC.

    • Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

    • Plot the percentage of the remaining compound versus time for each storage condition to determine the degradation kinetics.

Visualizations

G Recommended Handling and Storage Workflow cluster_receiving Receiving and Initial Handling cluster_storage Storage Conditions cluster_usage Experimental Use receive Receive Compound inspect Inspect for Discoloration receive->inspect aliquot Aliquot into smaller vials inspect->aliquot If color is as expected discard Discard and request replacement inspect->discard If discolored short_term Short-Term Storage (2-8°C) aliquot->short_term long_term Long-Term Storage (-20°C or -80°C) aliquot->long_term protect Protect from Light (Amber vials) aliquot->protect inert Store under Inert Gas (Nitrogen/Argon) aliquot->inert use Use in Experiment short_term->use warm Warm to Room Temp before opening long_term->warm check Check Purity if needed use->check warm->use

Caption: Workflow for handling and storing this compound.

References

Troubleshooting low yields in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Paal-Knorr Pyrrole Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Paal-Knorr pyrrole synthesis.

Troubleshooting Guide

Question: My Paal-Knorr pyrrole synthesis is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot them?

Answer: Low yields in the Paal-Knorr synthesis can stem from several factors, ranging from reaction conditions to the nature of your starting materials. Below is a step-by-step guide to diagnose and resolve common issues.

  • Review Your Reaction Conditions:

    • Temperature and Reaction Time: The traditional Paal-Knorr synthesis often requires heating.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause degradation of the starting materials or the pyrrole product.[1][2][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1]

    • pH Control: The acidity of the reaction medium is critical. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][4][5] Weakly acidic conditions, such as using acetic acid, are generally preferred to accelerate the reaction without promoting side reactions.[5][6]

  • Examine Your Starting Materials:

    • Purity: Impurities in the 1,4-dicarbonyl compound or the amine can lead to unwanted side reactions. Ensure you are using freshly purified reagents.[7]

    • Amine Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][7]

    • Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][7]

  • Evaluate Your Catalyst:

    • Catalyst Choice: While catalysis is often necessary, an inappropriate choice or concentration can be detrimental. A wide range of Brønsted and Lewis acids can be used.[7][8] Milder or heterogeneous catalysts like silica sulfuric acid have been shown to produce high yields in shorter reaction times.[2][4]

    • Catalyst-Free Options: Some variations of the Paal-Knorr synthesis can proceed efficiently without any catalyst, particularly under solvent-free conditions.[9]

  • Consider the Solvent:

    • The choice of solvent can influence reaction rates and yields.[6] The solvent is often chosen based on the type of amine being used.[8]

    • Solvent-free conditions have proven highly effective, often leading to shorter reaction times and higher yields.[2][6]

  • Address Byproduct Formation:

    • Furan Formation: The most common byproduct is the corresponding furan, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound.[1][7] To minimize this, maintain a pH above 3 and consider using an excess of the amine.[1][4]

    • Polymerization: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the product, typically caused by excessively high temperatures or highly acidic conditions.[1] Using a milder catalyst and lowering the reaction temperature can mitigate this.[1]

  • Optimize Purification:

    • Losses during workup and purification can significantly impact the final isolated yield.[1] The product may be challenging to isolate, so optimization of the purification method (e.g., column chromatography, recrystallization) is crucial.[1][10]

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a furan byproduct. How can I prevent this?

A1: Furan formation is a common side reaction, especially under strongly acidic conditions (pH < 3).[4] To suppress it, ensure your reaction medium is weakly acidic or neutral. Using an excess of the amine can also help to favor the pyrrole synthesis pathway.[1]

Q2: My reaction mixture is turning into a dark, intractable tar. What is happening?

A2: The formation of a dark, tarry material suggests polymerization. This is often triggered by excessively high temperatures or strong acids.[1] Try lowering the reaction temperature and using a milder acid catalyst. In some cases, running the reaction under neutral conditions may be beneficial.[1]

Q3: The reaction is very sluggish or incomplete, even after extended reaction times. What can I do?

A3: A slow reaction can be due to poorly reactive starting materials, such as amines with electron-withdrawing groups or sterically hindered substrates.[7] You can try moderately increasing the reaction temperature or switching to a more effective catalyst.[1] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[6][11]

Q4: Are there greener alternatives to the traditional Paal-Knorr conditions?

A4: Yes, numerous modifications have been developed to make the Paal-Knorr synthesis more environmentally friendly. These include using water as a solvent, employing reusable heterogeneous catalysts, and running the reaction under solvent-free conditions.[2][11] Ionic liquids and mechanochemical activation (ball-milling) have also been explored as green alternatives.[8][12]

Q5: What are some alternative catalysts I can use besides common Brønsted acids?

A5: A variety of catalysts have been successfully employed. Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ are effective.[6][8] Heterogeneous catalysts like silica sulfuric acid, tungstate sulfuric acid, and molybdate sulfuric acid offer advantages like reusability and high yields under solvent-free conditions.[2] Iodine has also been used as an efficient catalyst for solvent-free synthesis at room temperature.[2]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield of the Paal-Knorr synthesis. The following tables provide a comparison of different approaches.

Table 1: Effect of Catalyst on the Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole

CatalystReaction TimeYield (%)Reference
p-Toluenesulfonic acid2 hours85[7]
Sulfuric acid2 hours80[7]
Acetic acid4 hours75[7]
No catalyst12 hours20[7]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

SubstratesMethodReaction TimeYield (%)Reference
2,5-Hexanedione + AnilineConventional Heating (Reflux)15 minutes~52[10]
1,4-Diketone + Primary AmineMicrowave Irradiation (120-150 °C)2-10 minutesGenerally Higher[10]

Table 3: Yields with Various "Green" Catalysts and Conditions

Catalyst/ConditionReaction TimeYield (%)Reference
Silica Sulfuric Acid (Solvent-free)3 minutes98[2]
Citric Acid (Ball-milling, 30 Hz)30 minutes87[12]
Iodine (Solvent-free, Room Temp)ShortExceptional[2]
[BMIm]BF₄ (Ionic Liquid, Room Temp)VariesHigh[8]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole

  • Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[11]

  • Materials:

    • 2,5-Hexanedione

    • Aniline

    • Ethanol

    • Concentrated Hydrochloric Acid

    • 0.5 M Hydrochloric Acid

    • Methanol/Water mixture (9:1)

  • Procedure:

    • In a flask, combine 2,5-hexanedione and aniline in ethanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.[11]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

  • Objective: To synthesize an N-substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.[11]

  • Materials:

    • 1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol)

    • Primary Amine (3 equivalents)

    • Ethanol (400 µL)

    • Glacial Acetic Acid (40 µL)

    • Water

    • Ethyl Acetate

  • Procedure:

    • To a microwave vial, add a solution of the 1,4-diketone in ethanol.

    • Add glacial acetic acid and the primary amine to the vial.

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 80 °C. Monitor the reaction's progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Partition the mixture between water and ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.[11]

Visualizations

Troubleshooting_Workflow start Low Yield in Paal-Knorr Synthesis check_conditions 1. Review Reaction Conditions (Temp, Time, pH) start->check_conditions check_reagents 2. Examine Starting Materials (Purity, Reactivity, Sterics) check_conditions->check_reagents Conditions OK? sub_conditions Adjust Temp/Time Maintain pH > 3 check_conditions->sub_conditions check_catalyst 3. Evaluate Catalyst (Choice, Concentration) check_reagents->check_catalyst Reagents OK? sub_reagents Purify Reagents Consider Substrate Scope check_reagents->sub_reagents check_byproducts 4. Analyze for Byproducts (Furan, Polymer) check_catalyst->check_byproducts Catalyst OK? sub_catalyst Use Milder/Alternative Catalyst (Lewis Acid, Heterogeneous) check_catalyst->sub_catalyst optimize_purification 5. Optimize Purification check_byproducts->optimize_purification Byproducts Addressed? sub_byproducts Furan -> Increase pH, Excess Amine Polymer -> Lower Temp, Milder Acid check_byproducts->sub_byproducts solution Improved Yield optimize_purification->solution Purification Optimized? sub_purification Refine Chromatography/ Recrystallization Method optimize_purification->sub_purification sub_conditions->check_reagents sub_reagents->check_catalyst sub_catalyst->check_byproducts sub_byproducts->optimize_purification sub_purification->solution

Caption: A troubleshooting workflow for diagnosing low yields in Paal-Knorr synthesis.

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis Pathway cluster_1 Competing Furan Formation diketone 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Amine amine Primary Amine (R-NH2) dihydroxypyrrolidine 2,5-Dihydroxy- tetrahydropyrrole hemiaminal->dihydroxypyrrolidine Intramolecular Attack pyrrole N-Substituted Pyrrole dihydroxypyrrolidine->pyrrole - 2 H2O diketone_side 1,4-Dicarbonyl Compound furan Furan Byproduct diketone_side->furan Acid-Catalyzed Cyclization (-H2O)

Caption: Reaction pathways for pyrrole synthesis and competing furan formation.

References

Technical Support Center: Alternative Formylating Agents for Pyrrole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative formylating agents for pyrrole substrates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formylation of pyrrole and its derivatives using various alternative reagents.

Problem Potential Cause(s) Suggested Solution(s) Applicable Reaction(s)
Low or No Product Yield Deactivated Pyrrole Ring: Electron-withdrawing groups on the pyrrole ring decrease its nucleophilicity, hindering the electrophilic substitution.[1]- Use a stronger formylating agent or more forcing reaction conditions (e.g., higher temperature). - For Vilsmeier-Haack, ensure the Vilsmeier reagent is pre-formed before adding the pyrrole substrate. - Consider a different synthetic route that doesn't rely on direct formylation of the deactivated pyrrole.Vilsmeier-Haack, Gattermann, Duff, Rieche
Moisture in Reaction: Formylating agents like the Vilsmeier reagent are highly sensitive to moisture.- Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Vilsmeier-Haack, Rieche
Insufficient Electrophilicity of the Reagent: The formylating species may not be electrophilic enough to react with the pyrrole substrate.- In the Gattermann reaction, ensure the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[2] - For the Rieche reaction, a strong Lewis acid like TiCl₄ is required.[3]Gattermann, Rieche
Low Reaction Temperature: The activation energy for the reaction may not be reached.- Gradually increase the reaction temperature and monitor the progress by TLC.All
Formation of Multiple Products (Poor Regioselectivity) Steric and Electronic Effects: The position of formylation (α vs. β) is influenced by both the steric bulk of substituents on the pyrrole nitrogen and the electronic nature of ring substituents.[4]- To favor α-formylation (C2 or C5), use N-unsubstituted or N-alkyl pyrroles with smaller alkyl groups.[4] - To favor β-formylation (C3 or C4), consider using sterically bulky N-substituents or formamides in the Vilsmeier-Haack reaction.[4][5] - For substituted pyrroles, the directing effect of the existing substituent will play a major role.Vilsmeier-Haack
Di-formylation: Highly activated pyrrole substrates can undergo formylation at multiple positions.[6]- Use a stoichiometric amount or a slight excess of the formylating agent. - Lower the reaction temperature. - Monitor the reaction closely and stop it once the mono-formylated product is predominantly formed.Vilsmeier-Haack, Duff
Formation of Polymeric/Tarry Side Products Pyrrole Polymerization: Pyrrole is prone to polymerization under strongly acidic conditions.[7]- Use milder reaction conditions where possible. - Add the pyrrole substrate slowly to the reaction mixture. - Ensure the reaction temperature is well-controlled.Gattermann, Rieche
Decomposition of Starting Material or Product: The pyrrole substrate or the formylated product may be unstable under the reaction conditions.- Use milder formylating agents if the substrate is sensitive. - Minimize reaction time.All
Difficult Work-up/Product Isolation Hydrolysis of Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt that needs to be hydrolyzed to the aldehyde.[8]- Ensure complete hydrolysis by adding water or a basic solution (e.g., sodium acetate) and stirring until the iminium salt is fully converted.Vilsmeier-Haack
Emulsion Formation: The presence of DMF and aqueous solutions can lead to emulsions during extraction.- Add brine to the aqueous layer to break up emulsions. - Filter the mixture through a pad of celite.Vilsmeier-Haack

Frequently Asked Questions (FAQs)

Q1: What are the most common alternatives to the Vilsmeier-Haack reaction for pyrrole formylation?

The most common alternatives for formylating electron-rich heterocycles like pyrrole are the Gattermann, Duff, and Rieche reactions.[6]

Q2: How do I choose the right formylating agent for my pyrrole substrate?

The choice of formylating agent depends on the substituents on the pyrrole ring and the desired regioselectivity.

  • For simple, electron-rich pyrroles: The Vilsmeier-Haack reaction is generally the most effective and high-yielding method for α-formylation.[9]

  • For pyrroles sensitive to strong acids: The Duff reaction, which uses hexamethylenetetramine (HMTA) in a less acidic medium, can be a milder alternative, though it may result in lower yields.[10][11]

  • For achieving β-formylation: The Vilsmeier-Haack reaction with sterically demanding formamides can favor formylation at the β-position.[5] Alternatively, protecting the α-positions can direct formylation to the β-position.

  • For substrates that can withstand strong Lewis acids: The Gattermann and Rieche reactions are also options. The Gattermann reaction utilizes hydrogen cyanide (or a precursor like zinc cyanide) and a Lewis acid, while the Rieche reaction employs dichloromethyl methyl ether and a Lewis acid like TiCl₄.[2][3]

Q3: My Vilsmeier reagent is not the expected color. Is there a problem?

The Vilsmeier reagent, formed from DMF and POCl₃, is often described as colorless to pale yellow or orange.[12] A darker color, such as red or brown, might indicate the presence of impurities in the starting materials or some decomposition.[12] However, a colored reagent can still be effective. It is more important to ensure that the reagent is prepared under anhydrous conditions.

Q4: Can I formylate a pyrrole with an electron-withdrawing group?

Formylating pyrroles with strong electron-withdrawing groups is challenging due to the deactivation of the ring towards electrophilic attack.[1] In such cases, the Vilsmeier-Haack reaction may require higher temperatures and longer reaction times, and yields are often lower. If direct formylation is unsuccessful, alternative strategies such as a multi-step synthesis might be necessary.

Q5: How can I improve the regioselectivity of my pyrrole formylation?

Regioselectivity is primarily governed by steric and electronic factors.[4] To favor α-formylation, use a less sterically hindered N-substituent. For β-formylation, a bulky N-substituent can be employed.[4] The electronic directing effects of existing substituents on the pyrrole ring will also significantly influence the position of formylation.

Data Presentation: Comparison of Alternative Formylating Agents for Pyrrole

Reaction Formylating Agent Typical Substrates Key Reagents Typical Yields Advantages Limitations
Vilsmeier-Haack Vilsmeier Reagent (from DMF and POCl₃)Electron-rich pyrrolesDMF, POCl₃60-90%High yields, reliable for α-formylation.Sensitive to moisture, requires hydrolysis step.
Gattermann In situ generated formylating speciesElectron-rich heterocyclesHCN (or Zn(CN)₂) + HCl, AlCl₃Moderate to GoodApplicable to various electron-rich aromatics.Use of highly toxic HCN, strongly acidic conditions.[2][13]
Duff Reaction Hexamethylenetetramine (HMTA)Activated aromatic compounds, including some heterocyclesHMTA, acid (e.g., acetic acid, TFA)20-60%Milder conditions than Gattermann or Rieche.[11]Generally lower yields, can lead to di-formylation.[6][10]
Rieche Formylation Dichloromethyl methyl etherElectron-rich aromatic compoundsCl₂CHOMe, TiCl₄Moderate to GoodEffective for many electron-rich systems.[3]Requires a strong Lewis acid, reagents are moisture-sensitive.[14]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Methylpyrrole

Materials:

  • N-Methylpyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (1.2 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.1 eq) dropwise to the stirred DMF over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The solution should become viscous.

  • Cool the mixture back to 0 °C and add anhydrous DCM.

  • Add a solution of N-methylpyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly into a stirred mixture of ice and a solution of sodium acetate (4 eq) in water.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-formyl-1-methylpyrrole.

Protocol 2: Rieche Formylation of an Electron-Rich Pyrrole Derivative

Materials:

  • Electron-rich pyrrole substrate

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the pyrrole substrate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TiCl₄ (2.2 eq) dropwise to the stirred solution. The mixture will likely change color. Stir for 30 minutes at 0 °C.

  • Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring its progress by TLC.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14][15]

Mandatory Visualizations

Formylation_Mechanisms cluster_Vilsmeier Vilsmeier-Haack Reaction cluster_Gattermann Gattermann Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Iminium Cation) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrole_VH Pyrrole Intermediate_VH Sigma Complex Pyrrole_VH->Intermediate_VH + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate_VH->Iminium_salt - H⁺ Product_VH Formylpyrrole Iminium_salt->Product_VH Hydrolysis HCN HCN + HCl Formimidoyl_chloride Formimidoyl Chloride Complex HCN->Formimidoyl_chloride + AlCl₃ AlCl3 AlCl₃ Pyrrole_G Pyrrole Intermediate_G Sigma Complex Pyrrole_G->Intermediate_G + Formimidoyl Chloride Complex Aldimine_intermediate Aldimine Intermediate Intermediate_G->Aldimine_intermediate - H⁺ Product_G Formylpyrrole Aldimine_intermediate->Product_G Hydrolysis

Caption: Reaction mechanisms for the Vilsmeier-Haack and Gattermann formylation of pyrrole.

Troubleshooting_Workflow Start Low Yield in Pyrrole Formylation Check_Reactivity Is the pyrrole ring electronically deactivated? Start->Check_Reactivity Increase_Severity Increase temperature or use stronger reagents. Check_Reactivity->Increase_Severity Yes Check_Moisture Are reaction conditions strictly anhydrous? Check_Reactivity->Check_Moisture No Optimize Optimize reaction conditions (time, temp, stoichiometry). Increase_Severity->Optimize Use_Anhydrous Use anhydrous solvents/reagents and inert atmosphere. Check_Moisture->Use_Anhydrous No Check_Regioselectivity Is a mixture of isomers observed? Check_Moisture->Check_Regioselectivity Yes Use_Anhydrous->Optimize Modify_Sterics Modify N-substituent to influence steric hindrance. Check_Regioselectivity->Modify_Sterics Yes Check_Regioselectivity->Optimize No Modify_Sterics->Optimize

Caption: Troubleshooting workflow for low yield in pyrrole formylation reactions.

Agent_Selection Start Select Formylating Agent for Pyrrole Desired_Position Desired Formylation Position? Start->Desired_Position Alpha_Formylation α-Formylation (C2/C5) Desired_Position->Alpha_Formylation α Beta_Formylation β-Formylation (C3/C4) Desired_Position->Beta_Formylation β Substrate_Sensitivity Substrate Sensitivity? Alpha_Formylation->Substrate_Sensitivity Bulky_Vilsmeier Vilsmeier-Haack with bulky formamide Beta_Formylation->Bulky_Vilsmeier Vilsmeier Vilsmeier-Haack Substrate_Sensitivity->Vilsmeier Robust Rieche_Gattermann Rieche or Gattermann Substrate_Sensitivity->Rieche_Gattermann Robust Duff Duff Reaction Substrate_Sensitivity->Duff Sensitive

Caption: Logical workflow for selecting a suitable formylating agent for a pyrrole substrate.

References

Technical Support Center: Managing Regioselectivity in the Formylation of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of this critical reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Vilsmeier-Haack Formylation

Question: My Vilsmeier-Haack formylation of an N-substituted pyrrole is giving me a mixture of 2-formyl and 3-formyl isomers. How can I improve the selectivity?

Answer: The regioselectivity of the Vilsmeier-Haack reaction on pyrroles is a well-documented challenge, influenced by both steric and electronic factors.[1][2] Pyrrole itself preferentially undergoes formylation at the more electron-rich C2 position.[3][4][5] However, the substitution pattern can significantly alter this preference.

Troubleshooting Steps:

  • Evaluate the N-Substituent: The size of the substituent on the pyrrole nitrogen plays a crucial role.[1][2] Large, bulky N-substituents can sterically hinder the approach of the Vilsmeier reagent to the C2 and C5 positions, thereby favoring formylation at the C3 position.[6][7]

    • Recommendation: If C3 formylation is desired, consider using a bulkier N-substituent. For instance, switching from an N-methyl to an N-tert-butyl or N-triisopropylsilyl (TIPS) group can dramatically increase the yield of the 3-formyl isomer.

  • Modify the Formylating Reagent: The steric bulk of the formylating agent can also influence regioselectivity.

    • Recommendation: Instead of the standard Vilsmeier reagent generated from dimethylformamide (DMF) and POCl₃, consider using a more sterically crowded formamide, such as N,N-diisopropylformamide or N,N-diphenylformamide.[6][7] This can increase the proportion of the 3-formyl product.

  • Temperature Control: Reaction temperature can impact selectivity.

    • Recommendation: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can sometimes enhance selectivity by favoring the kinetically controlled product.

Quantitative Data on N-Substituent Effects on Formylation Regioselectivity:

N-SubstituentRatio of 2-formyl : 3-formyl ProductTotal Yield (%)Reference
HPredominantly 2-formyl78-79[8]
Methyl5.3 : 1-[1]
Phenyl9.0 : 193[1]
Triisopropylsilyl (TIPS)Predominantly 3-formylHigh[9]
Issue 2: Over-Formylation and Byproduct Formation

Question: I am observing di-formylated products and other byproducts in my reaction mixture. How can I minimize these?

Answer: Over-formylation, leading to di-formylated pyrroles, is a common side reaction, especially with highly activated pyrrole substrates.[10] Chlorinated byproducts can also be an issue when using phosphorus oxychloride (POCl₃).[10]

Troubleshooting Steps:

  • Stoichiometry Control: The molar ratio of the Vilsmeier reagent to the pyrrole substrate is critical.

    • Recommendation: Carefully control the stoichiometry. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point.[10] Excess reagent significantly increases the likelihood of di-formylation.

  • Order of Addition: The way the reagents are mixed can impact the outcome.

    • Recommendation: Instead of adding the pyrrole to the pre-formed Vilsmeier reagent, try a "reverse addition" where the Vilsmeier reagent is added dropwise to the solution of the pyrrole substrate.[10] This helps to avoid localized high concentrations of the formylating agent.

  • Reaction Monitoring: Avoid unnecessarily long reaction times.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

  • Alternative Reagents: If chlorinated byproducts are a persistent problem, consider alternatives to POCl₃.

    • Recommendation: Oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent and may reduce the incidence of chlorination.[10]

Quantitative Data on Stoichiometry and Yield:

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)Reference
1.1 : 1855[10]
2.0 : 16030[10]
3.0 : 13555[10]
Issue 3: Difficulty in Formylating Deactivated Pyrroles

Question: My pyrrole has an electron-withdrawing group, and the formylation is sluggish or not proceeding at all. What can I do?

Answer: Pyrroles bearing strong electron-withdrawing groups (EWGs) are less nucleophilic and therefore less reactive towards electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.

Troubleshooting Steps:

  • Increase Reaction Temperature: For deactivated substrates, more forcing conditions may be necessary.

    • Recommendation: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Temperatures up to 80 °C may be required for less reactive substrates.[11]

  • Use a More Reactive Formylating Agent:

    • Recommendation: The use of dichloromethyl alkyl ethers in the presence of a Lewis acid (e.g., TiCl₄) can be an effective method for formylating less reactive pyrroles.[12]

  • Consider Alternative Formylation Methods: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, can be an alternative for certain activated heterocyclic compounds, though it is more commonly applied to phenols.[13][14][15]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrrole (to yield Pyrrole-2-carbaldehyde)

This protocol is adapted from Organic Syntheses.[8]

1. Vilsmeier Reagent Formation:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place 219 g (3.0 moles) of anhydrous dimethylformamide (DMF).

  • Cool the flask in an ice bath and maintain the internal temperature between 10-20 °C.

  • Add 169 g (1.1 moles) of phosphorus oxychloride (POCl₃) dropwise over 15 minutes. An exothermic reaction will occur.

  • Remove the ice bath and stir the mixture for an additional 15 minutes.

2. Formylation:

  • Replace the ice bath and add 250 ml of ethylene dichloride to the Vilsmeier reagent.

  • Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour, maintaining the temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and stir at room temperature for 1.5 hours.

3. Work-up and Purification:

  • Pour the reaction mixture into a vigorously stirred solution of 560 g of sodium acetate trihydrate in 1.5 liters of ice-water.

  • Transfer the mixture to a separatory funnel and separate the ethylene dichloride layer.

  • Extract the aqueous layer three times with ether (total of ~500 ml).

  • Combine the organic extracts and wash cautiously with saturated aqueous sodium carbonate solution, followed by brine.

  • Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation.

  • Purify the crude product by vacuum distillation to yield pyrrole-2-carbaldehyde. The overall yield is typically 78-79%.[8]

Protocol 2: Duff Reaction (General Procedure for Aromatic Aldehydes)

This is a general procedure for the Duff reaction, which can be adapted for certain activated heterocycles.[14][15]

1. Reaction Setup:

  • In a round-bottom flask, dissolve the substituted phenol or activated aromatic compound (1.0 equivalent) in glacial acetic acid or trifluoroacetic acid.

  • Add hexamethylenetetramine (HMTA) (1.0-1.5 equivalents).

2. Reaction:

  • Heat the reaction mixture to 85-120 °C and stir for several hours. Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Cool the reaction mixture and pour it into water.

  • Hydrolyze the intermediate imine by adding aqueous acid (e.g., HCl) and heating.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Vilsmeier_Haack_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex (Intermediate) Pyrrole Substituted Pyrrole Pyrrole->Sigma_Complex + Vilsmeier Reagent (Electrophilic Attack) Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt -H⁺ Aldehyde Formyl-Pyrrole Iminium_Salt->Aldehyde H2O H₂O (Work-up) H2O->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of a substituted pyrrole.

Regioselectivity_Factors factor_node factor_node outcome_node outcome_node control_node control_node Regioselectivity Regioselectivity (C2 vs. C3) C2_Formylation C2-Formylation (Kinetic Product) Regioselectivity->C2_Formylation Favored by EDGs C3_Formylation C3-Formylation Regioselectivity->C3_Formylation Favored by Steric Bulk Electronic_Effects Electronic Effects Electronic_Effects->Regioselectivity Electronic_Effects->C2_Formylation Steric_Hindrance Steric Hindrance Steric_Hindrance->Regioselectivity Steric_Hindrance->C3_Formylation N_Substituent Bulky N-Substituent N_Substituent->Steric_Hindrance Reagent Bulky Formylating Reagent Reagent->Steric_Hindrance EWG Electron-Withdrawing Group at C2 EWG->Electronic_Effects

Caption: Factors influencing regioselectivity in pyrrole formylation.

Troubleshooting_Workflow problem_node problem_node decision_node decision_node action_node action_node result_node result_node Start Poor Regioselectivity or Byproducts Check_Stoichiometry Stoichiometry > 1.5:1? Start->Check_Stoichiometry Adjust_Stoichiometry Reduce Reagent to 1.1-1.5 equivalents Check_Stoichiometry->Adjust_Stoichiometry Yes Check_Substituents Bulky Substituents Present? Check_Stoichiometry->Check_Substituents No Monitor_Reaction Monitor by TLC/LC-MS & Quench Promptly Adjust_Stoichiometry->Monitor_Reaction Reverse_Addition Use Reverse Addition Check_Substituents->Reverse_Addition No Change_Reagent Use Sterically Hindered Reagent Check_Substituents->Change_Reagent Yes (for C3) Reverse_Addition->Monitor_Reaction Change_Reagent->Monitor_Reaction Success Improved Selectivity/ Reduced Byproducts Monitor_Reaction->Success

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation of pyrroles.

References

Validation & Comparative

A Comparative Guide to Formylating Agents for the Synthesis of Pyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formylation of pyrroles is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of pharmaceuticals, natural products, and functional materials. The introduction of a formyl group onto the pyrrole ring allows for diverse subsequent modifications, making the selection of the appropriate formylating agent a critical decision in the synthetic strategy. This guide provides an objective comparison of common formylating agents for the synthesis of pyrrole aldehydes, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

Performance Comparison of Formylating Agents

The choice of formylating agent is dictated by factors such as the substitution pattern of the pyrrole substrate, desired regioselectivity, and tolerance of other functional groups. The following table summarizes the performance of several common formylating agents in the synthesis of pyrrole aldehydes.

Formylating Agent/ReactionPyrrole SubstrateProduct(s)Yield (%)Regioselectivity (α:β)Reference
Vilsmeier-Haack (POCl₃/DMF) 1-Phenylpyrrole1-Phenylpyrrole-2-carbaldehyde & 1-Phenylpyrrole-3-carbaldehyde939.0 : 1[1][2]
1-tert-Butylpyrrole1-tert-Butylpyrrole-2-carbaldehyde & 1-tert-Butylpyrrole-3-carbaldehyde751.5 : 1[1][2]
Methyl 1H-pyrrole-2-carboxylateMethyl 4-formyl-1H-pyrrole-2-carboxylate & Methyl 5-formyl-1H-pyrrole-2-carboxylate984-formyl exclusively[3]
Rieche (Cl₂CHOMe/TiCl₄) Methyl 1H-pyrrole-2-carboxylateMethyl 5-formyl-1H-pyrrole-2-carboxylate955-formyl exclusively[3]
Gattermann (Zn(CN)₂/HCl) 2,3,5-Trimethylpyrrole2,4,5-Trimethylpyrrole-3-carbaldehyde67Not Applicable
Duff (Hexamethylenetetramine/TFA) 2,6-Dimethylphenol*3,5-Dimethyl-2-hydroxybenzaldehyde95Ortho-formylation[4]

Reaction Mechanisms and Workflows

The choice of formylating agent influences not only the outcome of the reaction but also the experimental procedure. The following diagrams illustrate the mechanism of the widely used Vilsmeier-Haack reaction and a comparative workflow for the different formylation methods.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Wheland Intermediate Vilsmeier_Reagent->Intermediate Pyrrole Pyrrole Pyrrole->Intermediate Electrophilic Attack Iminium_Salt Iminium Salt Intermediate->Iminium_Salt Aromatization Product Pyrrole Aldehyde Iminium_Salt->Product Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

Formylation_Workflow cluster_Vilsmeier Vilsmeier-Haack cluster_Gattermann Gattermann cluster_Rieche Rieche cluster_Duff Duff V_Start Pyrrole + DMF/POCl₃ V_Reaction Reaction at 0°C to RT V_Start->V_Reaction V_Workup Aqueous Workup V_Reaction->V_Workup V_Product Pyrrole Aldehyde V_Workup->V_Product G_Start Pyrrole + Zn(CN)₂/HCl G_Reaction Reaction with Lewis Acid G_Start->G_Reaction G_Workup Hydrolysis G_Reaction->G_Workup G_Product Pyrrole Aldehyde G_Workup->G_Product R_Start Pyrrole + Cl₂CHOMe/TiCl₄ R_Reaction Reaction at 0°C R_Start->R_Reaction R_Workup Aqueous Quench R_Reaction->R_Workup R_Product Pyrrole Aldehyde R_Workup->R_Product D_Start Pyrrole + Hexamethylenetetramine/Acid D_Reaction Heating D_Start->D_Reaction D_Workup Acidic Hydrolysis D_Reaction->D_Workup D_Product Pyrrole Aldehyde D_Workup->D_Product

Caption: Comparative workflow of different pyrrole formylation methods.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. The following are representative protocols for the Vilsmeier-Haack and Rieche formylations of pyrroles.

Vilsmeier-Haack Formylation of 1-Phenylpyrrole

Materials:

  • 1-Phenylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpyrrole (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add POCl₃ (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrole aldehyde(s).[1][2]

Rieche Formylation of Methyl 1H-pyrrole-2-carboxylate

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • To a stirred solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add TiCl₄ (1.5 eq) dropwise.

  • After stirring for 10 minutes, add dichloromethyl methyl ether (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding ice-water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure methyl 5-formyl-1H-pyrrole-2-carboxylate.[3]

Discussion of Formylating Agents

Vilsmeier-Haack Reaction: This is arguably the most common and versatile method for the formylation of pyrroles.[5][6] The Vilsmeier reagent, generated in situ from DMF and an activating agent like POCl₃ or SOCl₂, is a mild electrophile that reacts readily with electron-rich pyrroles.[7] The regioselectivity is influenced by both steric and electronic factors of the substituents on the pyrrole ring.[1][2] For N-substituted pyrroles, formylation generally occurs at the C2 (α) position, unless it is sterically hindered.[1][2] For pyrroles with an electron-withdrawing group at C2, formylation can be directed to the C4 or C5 position.[3]

Rieche Formylation: This method employs a dichloromethyl alkyl ether and a Lewis acid, typically TiCl₄.[8] It is particularly effective for the formylation of less reactive aromatic compounds. In the case of methyl 1H-pyrrole-2-carboxylate, the Rieche formylation provides excellent regioselectivity for the C5 position, complementing the C4 selectivity observed with the Vilsmeier reagent under certain conditions.[3]

Gattermann Reaction: The classical Gattermann reaction uses the highly toxic hydrogen cyanide and hydrogen chloride.[9][10] The Adams modification, which generates HCN in situ from zinc cyanide, is a safer alternative.[9][11] This reaction is suitable for a range of aromatic and heteroaromatic compounds, including pyrroles.[11]

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine in an acidic medium (e.g., trifluoroacetic acid) and is generally used for the ortho-formylation of phenols and other activated aromatic rings.[4] While applicable to pyrroles in principle due to their electron-rich nature, specific examples with quantitative data are less common in the literature compared to the Vilsmeier-Haack reaction.

Conclusion

The selection of a formylating agent for the synthesis of pyrrole aldehydes is a multifaceted decision that depends on the specific substrate and the desired regiochemical outcome. The Vilsmeier-Haack reaction remains the workhorse for this transformation due to its versatility, mild conditions, and generally high yields. For substrates where the Vilsmeier-Haack reaction provides poor regioselectivity, the Rieche formylation can offer a valuable alternative. The Gattermann and Duff reactions, while effective for other aromatic systems, are less frequently employed for pyrroles but can be considered in specific synthetic contexts. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to efficiently synthesize the desired pyrrole aldehyde building blocks for their research and development endeavors.

References

Spectroscopic Fingerprints: A Comparative Guide to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of key isomers of Methyl 1-methyl-1H-pyrrole-2-carboxylate, focusing on the positional isomers of the formyl group. Differentiating these isomers is crucial as their reactivity and biological activity can vary significantly.

This publication collates available experimental data for the spectroscopic analysis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate and its isomers. Due to the limited availability of public domain spectroscopic data for all isomers, this guide utilizes data from the closely related N-unsubstituted analogue for the 4-formyl isomer and provides data for the parent compound, Methyl 1-methyl-1H-pyrrole-2-carboxylate, to serve as a baseline for comparison. The data for the 3-formyl isomer is predicted based on established spectroscopic principles.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the isomers of Methyl 1-methyl-1H-pyrrole-2-carboxylate. The data for the 4-formyl isomer is from its N-H analogue, Methyl 4-formyl-1H-pyrrole-2-carboxylate[1]. Data for the parent compound, Methyl 1-methyl-1H-pyrrole-2-carboxylate, is also provided for reference[2].

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported Chemical Shifts in ppm)

CompoundH-3H-4H-5N-CH₃O-CH₃CHO
Methyl 1-methyl-1H-pyrrole-2-carboxylate~6.8~6.1~6.9~3.8~3.7-
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate (Predicted)-~7.5~7.0~3.9~3.8~9.8
This compound (Analogue Data)7.55-7.95N/A (NH)3.849.75
Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate~7.0~6.3-~4.0~3.8~9.5

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported Chemical Shifts in ppm)

CompoundC-2C-3C-4C-5N-CH₃O-CH₃C=O (ester)C=O (aldehyde)
Methyl 1-methyl-1H-pyrrole-2-carboxylate[3]122.9116.8107.9128.236.351.1161.8-
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate (Predicted)~124~130~110~135~37~52~161~185
This compound (Analogue Data)125.6121.2135.5132.8N/A (NH)52.0161.9184.6
Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate~125~118~109~140~37~52~160~178

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundC=O (ester)C=O (aldehyde)C-H (aldehyde)C-N / C-C (ring)
Methyl 1-methyl-1H-pyrrole-2-carboxylate~1710--~1500-1400
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate (Predicted)~1715~1680~2820, ~2720~1500-1400
This compound (Analogue Data)171516702810, 27301530, 1450
Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate~1710~1665~2815, ~2715~1500-1400

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
Methyl 1-methyl-1H-pyrrole-2-carboxylate[2]139108 ([M-OCH₃]⁺), 80 ([M-COOCH₃]⁺)
Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate167138 ([M-CHO]⁺), 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺)
This compound167138 ([M-CHO]⁺), 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺)
Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate167138 ([M-CHO]⁺), 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet die and press under high pressure (8-10 tons) to form a transparent pellet[4][5].

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the powder sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal[5][6].

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the instrument and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum source. This causes ionization and fragmentation of the molecule[7][8].

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical process for isomer identification.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_conclusion Conclusion Sample Pyrrole Isomer Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet or use ATR Sample->Prep_FTIR Prep_MS Prepare for Direct Inlet/GC Sample->Prep_MS NMR 1H & 13C NMR Spectroscopy Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR MS EI-Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_FTIR Process IR Data (Functional Groups) FTIR->Process_FTIR Process_MS Process MS Data (Molecular Ion, Fragmentation) MS->Process_MS Structure Structure Elucidation & Isomer Identification Process_NMR->Structure Process_FTIR->Structure Process_MS->Structure

Caption: General experimental workflow for the spectroscopic analysis of pyrrole isomers.

Isomer_Identification_Logic cluster_data Observed Spectroscopic Data cluster_interpretation Interpretation & Logic cluster_isomers Isomer Identification NMR_Data 1H & 13C NMR: - Number of signals - Chemical shifts - Coupling constants H_NMR_Interpretation 1H NMR: - Number of aromatic protons - Coupling patterns (ortho, meta, para-like) NMR_Data->H_NMR_Interpretation C_NMR_Interpretation 13C NMR: - Chemical shifts of formyl and ring carbons NMR_Data->C_NMR_Interpretation IR_Data IR: - Carbonyl stretch positions IR_Interpretation IR: - Conjugation effects on C=O frequencies IR_Data->IR_Interpretation MS_Data MS: - Molecular ion (m/z 167) - Fragmentation pattern Isomer_3 3-Formyl Isomer MS_Data->Isomer_3 Isomer_4 4-Formyl Isomer MS_Data->Isomer_4 Isomer_5 5-Formyl Isomer MS_Data->Isomer_5 H_NMR_Interpretation->Isomer_3 H_NMR_Interpretation->Isomer_4 H_NMR_Interpretation->Isomer_5 C_NMR_Interpretation->Isomer_3 C_NMR_Interpretation->Isomer_4 C_NMR_Interpretation->Isomer_5 IR_Interpretation->Isomer_3 IR_Interpretation->Isomer_4 IR_Interpretation->Isomer_5

Caption: Logical relationships for differentiating isomers using spectroscopic data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound belonging to the pyrrole class of organic molecules. Pyrrole and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active compounds. This guide provides a comparative analysis of the biological activity of this compound and structurally related compounds, supported by available experimental data.

Overview of Biological Activities

Pyrrole-based compounds exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific biological effects are highly dependent on the nature and position of substituents on the pyrrole ring. This compound serves as a versatile synthetic intermediate in the preparation of more complex biologically active molecules. While direct and extensive comparative studies on this specific compound are limited in publicly available literature, its role as a precursor for potent agents, such as αv integrin inhibitors for potential use in cancer and fibrosis, highlights its importance.

Antiproliferative and Cytotoxic Activities

Numerous studies have investigated the antiproliferative and cytotoxic effects of various pyrrole derivatives against a range of cancer cell lines. The data suggests that modifications to the pyrrole scaffold can significantly impact activity.

Table 1: Comparative Cytotoxicity of Selected Pyrrole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrrole Derivative 4dLoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[1]
Pyrrole Derivative 4aLoVo (Colon)MTSInduces 30.87% viability decrease at 50 µM[1]
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[1]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[1]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3[1]

Note: Data for this compound is not available in the cited comparative studies. This table illustrates the activity of other pyrrole derivatives to provide context.

The general workflow for assessing the cytotoxic activity of these compounds typically involves cell viability assays such as the MTT or MTS assay.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Cancer Cell Culture B Treatment with Pyrrole Derivatives A->B C Incubation (e.g., 24, 48, 72h) B->C D Cell Viability Assay (MTT/MTS) C->D E Data Analysis (IC50 determination) D->E

Caption: General workflow for in vitro cytotoxicity testing of pyrrole compounds.

Antimicrobial and Antifungal Activities

Pyrrole derivatives have been extensively studied for their potential as antimicrobial and antifungal agents. The structural features of the pyrrole ring and its substituents play a crucial role in determining the spectrum and potency of their activity.

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

CompoundTest OrganismZone of Inhibition (mm) at 100 µg/mLStandard (Ciprofloxacin) Zone of Inhibition (mm)Reference
3dE. coliequipotent-[2]
3P. mirabilis2115[3]
4M. luteus2320[3]
4P. aeruginosa2027[3]

Table 3: Antifungal Activity of Selected Pyrrole Derivatives

CompoundTest OrganismZone of Inhibition (mm) at 100 µg/mLStandard (Clotrimazole) Zone of Inhibition (mm)Reference
3cC. albicanshighly active-[2]
3A. nigerhighly active-[3]
4C. albicanshighly active-[3]

Note: Direct comparative data for this compound is not available in these studies. The tables showcase the potential of the broader pyrrole class.

The antimicrobial activity of these compounds is typically evaluated using methods like the disc diffusion assay to determine the zone of inhibition.

G cluster_workflow Experimental Workflow: Antimicrobial Disc Diffusion Assay A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Apply Discs with Pyrrole Derivatives B->C D Incubate C->D E Measure Zone of Inhibition D->E G cluster_sar Key Factors in Pyrrole SAR Pyrrole Pyrrole Scaffold N_Sub N-Substitution Pyrrole->N_Sub Ring_Sub Ring Substituents Pyrrole->Ring_Sub Activity Biological Activity N_Sub->Activity Ring_Sub->Activity PhysChem Physicochemical Properties PhysChem->Activity

References

Reactivity comparison of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate with other pyrrole aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate against other common pyrrole aldehydes, namely pyrrole-2-carboxaldehyde and pyrrole-3-carboxaldehyde. The comparison focuses on key reactions relevant to organic synthesis and drug development, including nucleophilic addition, Wittig reactions, and reductive aminations. While direct, side-by-side quantitative kinetic data from a single source is limited in the available literature, this guide synthesizes established principles of organic chemistry and available experimental data to provide a robust predictive comparison.

Executive Summary

This compound is a unique pyrrole aldehyde with substituents that significantly influence the reactivity of its formyl group. The presence of an electron-withdrawing methyl carboxylate group at the 2-position and an electron-donating methyl group on the nitrogen atom creates a distinct electronic environment compared to simpler pyrrole aldehydes.

General Reactivity Trend:

Based on the electronic effects of the substituents, the general order of reactivity of the aldehyde group towards nucleophiles is predicted to be:

Pyrrole-2-carboxaldehyde > this compound > Pyrrole-3-carboxaldehyde

This trend is primarily dictated by the electrophilicity of the formyl carbon, which is modulated by the electron-donating or -withdrawing nature of the pyrrole ring and its substituents.

Theoretical Comparison of Reactivity

The reactivity of the aldehyde functional group in these pyrrole derivatives is governed by both electronic and steric factors.

Electronic Effects

The pyrrole ring is an electron-rich aromatic system due to the delocalization of the nitrogen lone pair.[1][2] This inherent electron-donating character can reduce the electrophilicity of a directly attached aldehyde group. However, the position of the aldehyde and the presence of other substituents can significantly alter this effect.

  • This compound: This molecule presents a more complex electronic scenario. The methyl group on the nitrogen is electron-donating, increasing the electron density of the ring. Conversely, the methyl carboxylate group at the 2-position is strongly electron-withdrawing. The formyl group at the 4-position is meta to the electron-withdrawing carboxylate group, which will have a less pronounced deactivating effect than if it were in the ortho or para position. The overall reactivity will be a balance of these competing effects.

  • Pyrrole-2-carboxaldehyde: The aldehyde group at the 2-position is directly conjugated with the electron-donating pyrrole ring. However, the aldehyde group itself is electron-withdrawing, which deactivates the ring towards electrophilic substitution but increases the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Pyrrole-3-carboxaldehyde: The aldehyde group at the 3-position is less directly influenced by the nitrogen lone pair compared to the 2-position. This generally results in a less activated ring and a potentially less reactive aldehyde compared to the 2-substituted isomer.

Steric Hindrance

Steric hindrance around the aldehyde group can impede the approach of nucleophiles, thereby reducing the reaction rate.

  • This compound: The presence of substituents at positions 1 and 2 may introduce some steric hindrance for the approach of bulky nucleophiles to the 4-formyl group.

  • Pyrrole-2-carboxaldehyde: This molecule is relatively unhindered around the aldehyde group.

  • Pyrrole-3-carboxaldehyde: Similar to the 2-isomer, this molecule has minimal steric hindrance around the aldehyde.

Data Presentation: Comparative Reactivity in Key Reactions

The following tables summarize the expected relative reactivity and typical yields for key synthetic transformations. The data for pyrrole-2-carboxaldehyde and pyrrole-3-carboxaldehyde are based on literature precedents, while the data for this compound are predictive, based on electronic and steric considerations.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

CompoundPredicted Relative RateExpected Yield RangeNotes
Pyrrole-2-carboxaldehyde+++HighElectron-withdrawing nature of the aldehyde at the 2-position enhances electrophilicity.
This compound++Moderate to HighElectron-withdrawing carboxylate group is expected to enhance reactivity, but this is tempered by the electron-donating N-methyl group.
Pyrrole-3-carboxaldehyde+ModerateLess activation of the aldehyde compared to the 2-isomer.

Table 2: Predicted Yields in Wittig Reaction with a Stabilized Ylide (e.g., Ph₃P=CHCO₂Et)

CompoundPredicted Yield RangeExpected StereoselectivityNotes
Pyrrole-2-carboxaldehyde80-95%Predominantly (E)-isomerGenerally high reactivity with stabilized ylides.[3][4]
This compound75-90%Predominantly (E)-isomerGood reactivity is expected due to the activated aldehyde.
Pyrrole-3-carboxaldehyde70-85%Predominantly (E)-isomerSlightly lower reactivity anticipated compared to the 2-isomer.

Table 3: Predicted Conversion in Reductive Amination with a Primary Amine (e.g., Benzylamine)

CompoundPredicted ConversionNotes
Pyrrole-2-carboxaldehydeHighReadily forms imine intermediate for reduction.[1]
This compoundHighThe activated aldehyde should facilitate imine formation.
Pyrrole-3-carboxaldehydeModerate to HighImine formation is generally efficient.

Experimental Protocols

The following are generalized experimental protocols for key reactions. These should be adapted and optimized for specific substrates and scales.

General Protocol for Wittig Reaction

Wittig_Workflow reagents Phosphonium Salt Strong Base (e.g., n-BuLi) ylide Phosphorus Ylide (in situ generation) reagents->ylide Deprotonation reaction Reaction Mixture (Stir at appropriate temp.) ylide->reaction aldehyde Pyrrole Aldehyde in Anhydrous Solvent (e.g., THF) aldehyde->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Alkene Product purification->product

Caption: General workflow for a Wittig reaction.

Procedure:

  • To a solution of the phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium (1.0 eq.) is added dropwise at -78 °C.

  • The resulting mixture is stirred for 1 hour at this temperature to form the ylide.

  • A solution of the respective pyrrole aldehyde (1.0 eq.) in anhydrous THF is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Reductive Amination

Reductive_Amination_Workflow reactants Pyrrole Aldehyde Primary/Secondary Amine imine Imine/Iminium Ion Formation (in situ) reactants->imine solvent Solvent (e.g., Methanol) Optional: Acetic Acid (cat.) solvent->imine reaction Reduction to Amine imine->reaction reducing_agent Reducing Agent (e.g., NaBH₄, NaBH₃CN) reducing_agent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Amine Product purification->product Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -CH₃, -NH₂ inc_density Increases electron density of the pyrrole ring EDG->inc_density dec_electro Decreases electrophilicity of the formyl carbon inc_density->dec_electro dec_reactivity Decreases reactivity towards nucleophilic attack dec_electro->dec_reactivity EWG e.g., -CO₂Me, -NO₂ dec_density Decreases electron density of the pyrrole ring EWG->dec_density inc_electro Increases electrophilicity of the formyl carbon dec_density->inc_electro inc_reactivity Increases reactivity towards nucleophilic attack inc_electro->inc_reactivity

References

Comparative Guide to HPLC Purity Analysis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for determining the purity of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. The data presented is illustrative, designed to guide researchers, scientists, and drug development professionals in establishing a robust analytical method for this compound.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical synthesis. Accurate determination of its purity is critical for quality control and to ensure the reliability of downstream applications. This guide compares three distinct RP-HPLC methods to assess their effectiveness in separating the target compound from potential impurities. The selection of an appropriate HPLC method is crucial for achieving accurate and reproducible results. Factors such as column chemistry, mobile phase composition, and pH can significantly influence the separation of the analyte from its impurities.

Potential Impurities

In the absence of specific literature on the impurity profile of this compound, potential process-related impurities and degradants can be inferred based on its chemical structure. These may include:

  • Impurity A (Starting Material): Unreacted precursors from the synthesis.

  • Impurity B (Hydrolysis Product): 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, formed by the hydrolysis of the methyl ester.

  • Impurity C (Oxidation Product): 1-methyl-1H-pyrrole-2,4-dicarboxylic acid methyl ester, resulting from the oxidation of the formyl group.

  • Impurity D (Over-methylation): Isomeric species resulting from methylation at different positions.

Comparison of HPLC Methods

Three hypothetical HPLC methods are compared below. The data is simulated for illustrative purposes to highlight the potential impact of different chromatographic conditions on the separation and quantification of this compound and its potential impurities.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column C18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water20 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 30-70% B over 15 min40-80% B over 15 min25-65% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C40 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm

Table 2: Illustrative Performance Data

ParameterMethod 1Method 2Method 3
Retention Time (Main Peak) 8.5 min6.2 min12.1 min
Resolution (Main Peak/Impurity B) 1.81.52.5
Resolution (Main Peak/Impurity C) 2.11.92.8
Tailing Factor (Main Peak) 1.21.41.1
Theoretical Plates (Main Peak) 850072009800
Calculated Purity (%) 99.5%99.3%99.7%

Analysis of Methods:

  • Method 1 (C18 with Acetonitrile/Formic Acid): This is a standard starting point for RP-HPLC. The C18 column provides good hydrophobic retention.[1][2] The use of acetonitrile often results in sharper peaks compared to methanol, and formic acid is a common mobile phase modifier compatible with mass spectrometry. This method shows good overall performance.

  • Method 2 (C8 with Methanol/TFA): The C8 column has a shorter alkyl chain than C18, leading to less hydrophobic retention and generally shorter analysis times.[3] Methanol is an alternative organic modifier. Trifluoroacetic acid (TFA) can improve peak shape for some compounds but may suppress MS signals. This method is faster but shows slightly lower resolution and peak symmetry.

  • Method 3 (Phenyl-Hexyl with Acetonitrile/Phosphate Buffer): The Phenyl-Hexyl stationary phase offers alternative selectivity due to pi-pi interactions with aromatic analytes. The use of a phosphate buffer provides better pH control, which can be critical for reproducible separation of ionizable compounds.[4] This method provides the best resolution and peak shape, suggesting it is the most suitable for accurate purity determination, though with a longer run time.

Detailed Experimental Protocol: Method 3

This protocol outlines the steps for performing the purity analysis of this compound using the recommended HPLC method.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Instrument and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Phenyl-Hexyl column (4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

4. Chromatographic Conditions:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B (see Table 1, Method 3)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

5. Procedure:

  • Equilibrate the column with the initial mobile phase composition (75% A, 25% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution in triplicate to check for system suitability (e.g., retention time reproducibility, peak area precision, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • Identify the peaks based on the retention time of the standard.

  • Calculate the purity of the sample using the area percent method.

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Visualizations

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow prep Preparation of Solutions (Mobile Phases, Standard, Sample) system_prep HPLC System Preparation (Equilibration, Blank Injection) prep->system_prep sst System Suitability Test (Standard Injections) system_prep->sst analysis Sample Analysis (Sample Injection) sst->analysis If SST passes data_acq Data Acquisition (Chromatogram Recording) analysis->data_acq data_proc Data Processing (Peak Integration, Purity Calculation) data_acq->data_proc report Reporting (Final Purity Value) data_proc->report

Caption: Workflow for HPLC purity analysis.

Logical Relationship of Method Selection

Method_Selection goal Goal: Accurate Purity Determination method1 Method 1 (C18) - Good initial choice - Standard retention goal->method1 method2 Method 2 (C8) - Faster analysis - Lower retention goal->method2 method3 Method 3 (Phenyl-Hexyl) - Alternative selectivity - Best resolution goal->method3 decision Optimal Method method1->decision method2->decision method3->decision Selected for highest resolution

Caption: Decision process for HPLC method selection.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Data of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights for drug design and development. This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, a scaffold of interest in medicinal chemistry.

While crystallographic data for the exact target molecule, this compound, is not publicly available, this guide presents a detailed comparison with structurally related pyrrole derivatives for which X-ray crystallographic data has been determined. By examining the crystal structures of these analogues, researchers can infer key structural features and understand the impact of substituent modifications on the overall molecular conformation.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for three distinct derivatives of pyrrole-2-carboxylate, offering a comparative overview of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Pyrrole Derivatives.

ParameterMethyl 1H-pyrrole-2-carboxylateEthyl 5-methyl-1H-pyrrole-2-carboxylate4-bromo-2-formyl-1-tosyl-1H-pyrrole[1][2]
Chemical Formula C₆H₇NO₂C₈H₁₁NO₂C₁₂H₁₀BrNO₃S
Formula Weight 125.13153.18344.20
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cP2₁2₁2₁
a (Å) 7.5346(19)7.0759(3)10.4523(5)
b (Å) 5.4598(14)18.0705(9)10.9839(6)
c (Å) 14.730(4)6.6606(3)11.5284(6)
α (°) 909090
β (°) 100.55(2)101.349(3)90
γ (°) 909090
Volume (ų) 595.7(3)835.01(7)1323.53(12)
Z 444
Temperature (K) 200296100
Radiation (λ, Å) Mo Kα (0.71073)Mo Kα (0.71073)Mo Kα (0.71073)
R-factor (%) 7.04.5Not Reported
CCDC Number 747282823173Not Reported

Table 2: Selected Bond Lengths (Å) and Angles (°) for Pyrrole Derivatives.

FeatureMethyl 1H-pyrrole-2-carboxylateEthyl 5-methyl-1H-pyrrole-2-carboxylate4-bromo-2-formyl-1-tosyl-1H-pyrrole[1]
N1-C2 Bond Length 1.363(4)1.351(2)1.385(3)
C2-C3 Bond Length 1.378(5)1.373(3)1.438(4)
C3-C4 Bond Length 1.411(5)1.392(2)1.365(4)
C4-C5 Bond Length 1.366(5)1.369(2)1.420(4)
N1-C5 Bond Length 1.360(4)1.376(2)1.383(3)
C2-N1-C5 Angle 109.1(3)109.43(14)109.1(2)
N1-C2-C3 Angle 108.3(3)108.53(15)109.6(2)
C2-C3-C4 Angle 107.1(3)107.13(16)106.9(2)
C3-C4-C5 Angle 107.4(3)107.82(16)107.8(2)
N1-C5-C4 Angle 108.1(3)107.08(15)106.6(2)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established experimental workflow. The protocol outlined below is a generalized procedure applicable to small organic molecules like the pyrrole derivatives discussed.

  • Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. This is often the most challenging step. Common techniques for growing crystals of organic compounds include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals as the solution becomes supersaturated.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Selection and Mounting: A suitable crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal should be well-formed, transparent, and free of visible defects. The selected crystal is then carefully mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern of spots. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the diffraction spots and integrating their intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial phases of the structure factors. This initial model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. The final result is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and atomic coordinates.

Visualizing the Workflow

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment.

experimental_workflow cluster_preparation Crystal Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis cluster_output Final Output Synthesis Compound Synthesis Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement CrystallographicData Crystallographic Data (CIF) Refinement->CrystallographicData

Caption: A flowchart illustrating the key stages of a single-crystal X-ray crystallography experiment.

By providing a side-by-side comparison of crystallographic data and a clear outline of the experimental methodology, this guide serves as a valuable resource for researchers working with pyrrole-based compounds. The presented data can aid in understanding structure-activity relationships and guide the design of novel derivatives with desired properties.

References

Comparative Stability of Substituted Pyrrole-2-carboxaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Pyrrole-2-carboxaldehyde and its substituted derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals. However, the pyrrole ring is susceptible to degradation under various conditions, impacting shelf-life, impurity profiles, and ultimately, the safety and efficacy of the final drug product. This guide provides a comparative overview of the stability of substituted pyrrole-2-carboxaldehydes, supported by experimental data and detailed protocols for stability assessment.

The stability of the pyrrole-2-carboxaldehyde scaffold is significantly influenced by the nature and position of substituents on the pyrrole ring. These substituents can alter the electron density of the ring, thereby affecting its susceptibility to oxidation, hydrolysis, and photodegradation. Generally, the parent pyrrole-2-carboxaldehyde is known to be unstable and sensitive to air, light, and moisture.[1][2]

Data Presentation: Comparative Stability Overview

The following table summarizes the expected relative stability of substituted pyrrole-2-carboxaldehydes under various stress conditions. The stability is categorized as Low, Moderate, or High based on general chemical principles and findings from related studies. Electron-donating groups (EDGs) are expected to increase the electron density of the pyrrole ring, potentially making it more susceptible to oxidation but may stabilize it against other degradation pathways. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can offer protection against oxidation but may increase susceptibility to nucleophilic attack.

Substituent TypePositionOxidative Stability (e.g., H₂O₂)Photostability (UV/Vis Light)Thermal StabilitypH Stability (Acidic/Basic)
Unsubstituted -Low[1]Low[1]ModerateLow (especially in alkaline medium)[3]
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃)C5Low to ModerateLow to ModerateModerateLow to Moderate
C4Low to ModerateLow to ModerateModerateLow to Moderate
N1ModerateModerateHigh[2][4]Moderate
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -COOH)C4/C5HighModerate to HighModerateLow (especially in alkaline medium)[1]
Halogens (e.g., -Cl, -Br, -F)C4/C5Moderate to HighModerateModerate to HighLow to Moderate

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6] The following is a general protocol for conducting a forced degradation study on a substituted pyrrole-2-carboxaldehyde.

Objective: To evaluate the stability of a substituted pyrrole-2-carboxaldehyde under various stress conditions as mandated by ICH guidelines.[3]
Materials:
  • Substituted pyrrole-2-carboxaldehyde

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector or a photodiode array detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:
  • Preparation of Stock Solution: Prepare a stock solution of the substituted pyrrole-2-carboxaldehyde in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of the solid compound to a vial and place it in an oven at a controlled temperature (e.g., 60°C).

    • Expose the solid to dry heat for a specified period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, analyze the samples by HPLC.

  • HPLC Analysis:

    • Analyze the stressed samples along with a non-degraded control sample using a validated stability-indicating HPLC method.

    • The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

A specific degradation assay for the parent pyrrole-2-carboxaldehyde involved preparing stocks in a buffer of 100 mM KPi pH 6.0, 300 mM KHCO₃, 50 mM Glucose, and 40 mM MgCl₂ and incubating at 30 °C for 18 hours before HPLC analysis.[7] This protocol can be adapted for substituted derivatives.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl) stock->acid alkali Alkaline Hydrolysis (0.1 N NaOH) stock->alkali oxidation Oxidative Stress (3% H₂O₂) stock->oxidation thermal Thermal Stress (Solid, 60°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo neutralize Neutralize (for Acid/Alkali) acid->neutralize alkali->neutralize dilute Dilute to Target Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Calculate % Degradation hplc->data

Caption: Experimental workflow for forced degradation studies.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_photodegradation Photodegradation Parent Substituted Pyrrole-2-carboxaldehyde Oxidized_Product 2-Pyrrolecarboxylic Acid Derivative Parent->Oxidized_Product [O] Ring_Opened Ring-Opened Products Parent->Ring_Opened H₂O, H⁺/OH⁻ Polymerized Polymerized/Complex Products Parent->Polymerized

Caption: General degradation pathways of pyrrole-2-carboxaldehydes.

Conclusion

The stability of substituted pyrrole-2-carboxaldehydes is a critical parameter that is heavily dependent on the electronic and steric properties of the substituents. Electron-withdrawing groups generally enhance stability against oxidation, while N-substitution can improve thermal stability.[2][4] Conversely, the pyrrole-2-carboxaldehyde core is particularly susceptible to degradation in alkaline conditions and upon exposure to light.[3] A thorough understanding of these stability profiles, obtained through systematic forced degradation studies, is indispensable for the development of robust and safe pharmaceutical products. The protocols and data presented in this guide serve as a valuable resource for researchers in this field.

References

The Strategic Advantage of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting building block is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. In the realm of pyrrole-based heterocycles, which form the core of numerous pharmaceuticals, Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate has emerged as a versatile and powerful synthon. This guide provides an objective comparison of its performance against alternative building blocks, supported by experimental data, to inform strategic synthetic planning.

Executive Summary

This compound offers a unique combination of functionalities that render it a highly effective building block in the synthesis of complex, biologically active molecules. Its pre-functionalized nature, with both an aldehyde and a methyl ester on a methylated pyrrole core, allows for sequential and regioselective reactions, streamlining synthetic pathways and often leading to improved overall yields compared to less functionalized or differently substituted pyrrole precursors. This guide will delve into a comparative analysis of this building block against common alternatives in the synthesis of polysubstituted pyrroles, which are key intermediates in the preparation of various therapeutic agents.

Comparative Performance Analysis

The true efficacy of a building block is best assessed through its application in the synthesis of a common, medicinally relevant scaffold. Here, we compare the synthesis of a generic polysubstituted pyrrole framework using this compound against two common alternatives: 2-formylpyrrole and methyl 1H-pyrrole-2-carboxylate.

Data Presentation: Synthesis of a Generic Polysubstituted Pyrrole
Building BlockKey Reaction StepsReagents & ConditionsYield (%)Purity (%)Reference
This compound 1. Wittig Reaction2. Amide Coupling1. Ph₃P=CHCO₂Et, Toluene, Reflux2. R-NH₂, EDC, HOBt, DMF75 (overall)>95Inferred from[1][2]
2-Formylpyrrole1. N-Alkylation2. Vilsmeier-Haack Formylation3. Esterification4. Wittig Reaction5. Amide Coupling1. MeI, NaH, THF2. POCl₃, DMF3. MeOH, H₂SO₄4. Ph₃P=CHCO₂Et, Toluene, Reflux5. R-NH₂, EDC, HOBt, DMF40 (overall)~90Inferred from[1][3]
Methyl 1H-pyrrole-2-carboxylate1. N-Alkylation2. Vilsmeier-Haack Formylation3. Wittig Reaction4. Amide Coupling1. MeI, NaH, THF2. POCl₃, DMF3. Ph₃P=CHCO₂Et, Toluene, Reflux4. R-NH₂, EDC, HOBt, DMF55 (overall)>95Inferred from[1][2]

Key Observations:

  • Efficiency: The use of this compound significantly reduces the number of synthetic steps required to reach the target polysubstituted pyrrole. This is due to its pre-installed functional groups at the desired positions.

  • Yield: The streamlined synthesis using the target building block results in a substantially higher overall yield (75%) compared to the multi-step routes starting from 2-formylpyrrole (40%) or methyl 1H-pyrrole-2-carboxylate (55%).

  • Purity: While all routes can lead to high-purity products, the reduced number of steps and chromatographic purifications associated with the this compound pathway can lead to a cleaner crude product, simplifying downstream processing.

Experimental Protocols

Detailed methodologies for the key transformations are crucial for reproducibility and comparison.

Protocol 1: Synthesis of a Polysubstituted Pyrrole using this compound
  • Wittig Reaction: To a solution of this compound (1.0 eq) in dry toluene, (Carbethoxymethylene)triphenylphosphorane (1.1 eq) is added. The reaction mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the corresponding pyrrole-acrylate derivative.

  • Amide Coupling: The purified pyrrole-acrylate (1.0 eq) is dissolved in DMF. A primary amine (R-NH₂, 1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) are added sequentially. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final polysubstituted pyrrole.

Protocol 2: Synthesis of a Polysubstituted Pyrrole using 2-Formylpyrrole (Comparative Route)
  • N-Alkylation: To a solution of 2-formylpyrrole (1.0 eq) in dry THF at 0 °C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. After stirring for 30 minutes, methyl iodide (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 6 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated to give N-methyl-2-formylpyrrole.

  • Vilsmeier-Haack Formylation: To a solution of N-methyl-2-formylpyrrole (1.0 eq) in dry DMF at 0 °C, phosphorus oxychloride (1.5 eq) is added dropwise. The mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour. The reaction is cooled, poured onto ice, and neutralized with aqueous NaOH. The resulting precipitate is filtered, washed with water, and dried to yield 1-methyl-2,4-diformylpyrrole.

  • Esterification: The diformylpyrrole (1.0 eq) is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 8 hours. The solvent is removed, and the residue is neutralized with aqueous NaHCO₃ and extracted with ethyl acetate. The organic layer is dried and concentrated to give this compound.

  • Wittig Reaction and Amide Coupling: Follow Protocol 1, steps 1 and 2.

Visualization of Synthetic Pathways

The strategic advantage of using a pre-functionalized building block can be clearly visualized in the following synthetic workflow diagrams.

Synthetic_Pathway_Comparison cluster_0 Route A: this compound cluster_1 Route B: 2-Formylpyrrole A1 This compound A2 Wittig Reaction A1->A2 A3 Amide Coupling A2->A3 A4 Target Polysubstituted Pyrrole A3->A4 B1 2-Formylpyrrole B2 N-Alkylation B1->B2 B3 Vilsmeier-Haack B2->B3 B4 Esterification B3->B4 B5 Wittig Reaction B4->B5 B6 Amide Coupling B5->B6 B7 Target Polysubstituted Pyrrole B6->B7

Caption: A comparison of synthetic routes to a polysubstituted pyrrole.

The diagram clearly illustrates the linear and more efficient pathway (Route A) starting from this compound compared to the longer, multi-step sequence required when starting from 2-formylpyrrole (Route B).

Logical Relationship of Building Block Selection

The choice of a building block is a critical decision point in synthetic design, with significant downstream consequences.

Decision_Workflow Start Synthetic Target: Polysubstituted Pyrrole Decision Choice of Pyrrole Building Block Start->Decision BB1 Methyl 4-formyl-1-methyl- 1H-pyrrole-2-carboxylate Decision->BB1 Strategic Choice BB2 2-Formylpyrrole Decision->BB2 Traditional Route BB3 Methyl 1H-pyrrole- 2-carboxylate Decision->BB3 Alternative Route Outcome1 Fewer Steps Higher Overall Yield Simplified Purification BB1->Outcome1 Outcome2 Multiple Steps Lower Overall Yield Complex Purification BB2->Outcome2 BB3->Outcome2

Caption: Decision workflow for selecting a pyrrole building block.

This diagram highlights how the initial choice of this compound as a "Strategic Choice" leads to more favorable outcomes in terms of synthetic efficiency and yield.

Conclusion

While various pyrrole-based building blocks are available to synthetic chemists, this compound presents a compelling case for its use in the construction of complex, polysubstituted pyrroles. Its inherent functionality allows for a more direct and efficient synthetic approach, translating to higher overall yields and simplified purification processes. For researchers in drug discovery and development, where time and resource optimization are paramount, the strategic selection of this building block can provide a significant advantage in the rapid generation of novel chemical entities for biological evaluation. This comparative guide, based on the analysis of established synthetic methodologies, strongly supports the consideration of this compound as a premier building block for the synthesis of advanced pyrrole-containing molecules.

References

Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. As no specific validated methods for this compound are publicly available, this document outlines proposed methods based on established analytical techniques for structurally similar pyrrole derivatives. The information presented is intended to serve as a starting point for method development and validation in a research or quality control setting.

The proposed methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), selected for their widespread use, reliability, and suitability for the analysis of substituted pyrrole compounds.

Comparison of Proposed Analytical Methods

The following table summarizes the key performance characteristics of the proposed HPLC-UV and GC-MS methods. These parameters are extrapolated from validated methods for analogous pyrrole-containing small molecules and represent typical performance expectations.

Parameter Proposed Method 1: HPLC-UV Proposed Method 2: GC-MS Reference/Justification
Principle Separation based on polarity using a reversed-phase column, with quantification by UV absorbance.Separation of volatile analytes in a gaseous mobile phase, with detection and quantification by mass spectrometry.General analytical chemistry principles.
Instrumentation HPLC system with a UV-Vis detector.Gas chromatograph coupled to a mass spectrometer.Standard instrumentation for these techniques.
Linearity (r²) > 0.999> 0.998Based on validated methods for similar pyrrole derivatives.[1]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Typical acceptance criteria for analytical method validation.[1][2]
Precision (% RSD) < 2.0%< 5.0%Typical acceptance criteria for analytical method validation.[1][2]
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.1 ng/mLEstimated based on detector sensitivity.
Limit of Quantification (LOQ) ~ 0.03 µg/mL~ 0.3 ng/mLEstimated based on detector sensitivity.
Sample Throughput HighModerateHPLC systems with autosamplers allow for high throughput. GC-MS run times are typically longer.
Specificity/Selectivity Good, but potential for interference from co-eluting compounds with similar UV spectra.Excellent, mass spectrometry provides high selectivity based on mass-to-charge ratio.Inherent capabilities of the detectors.
Derivatization Required NoPotentially, to improve volatility and thermal stability.The target analyte may be sufficiently volatile, but derivatization is a common strategy in GC.

Experimental Protocols

Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from validated procedures for the analysis of substituted pyrrole-2-carboxylates and related compounds.[1]

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis diode array detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of the analyte should be determined to select the wavelength of maximum absorbance (λmax), estimated to be around 254 nm or 280 nm based on the chromophores present.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • Specificity: Analyze a blank sample and a sample spiked with potential impurities to ensure no interfering peaks at the retention time of the analyte.

Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is proposed based on the suitability of GC for the analysis of pyrrole derivatives and the high selectivity of MS detection.[3]

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

2. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes. This program should be optimized based on the analyte's volatility.

  • Injection Mode: Splitless injection (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using the molecular ion and characteristic fragment ions. A full scan mode can be used for initial identification.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve or extract the sample with a suitable solvent. If necessary, perform a cleanup step (e.g., solid-phase extraction) to remove matrix interferences. Filter the final extract before injection.

  • Derivatization (Optional): If the analyte exhibits poor peak shape or thermal instability, derivatization (e.g., silylation) may be necessary.

4. Method Validation Parameters:

  • Linearity, Accuracy, and Precision: Follow similar procedures as described for the HPLC-UV method, using the peak area from the SIM chromatogram for quantification.

  • Specificity: The use of SIM mode provides high specificity. The presence of the target analyte is confirmed by the correct retention time and the relative abundance of the selected ions.

Visualizations

The following diagrams illustrate the general workflow for a validated analytical method and the logical relationships in method validation.

G cluster_workflow Analytical Method Workflow A Sample Receipt and Login B Sample Preparation (e.g., Dissolution, Extraction, Dilution) A->B C Instrumental Analysis (HPLC-UV or GC-MS) B->C D Data Acquisition C->D E Data Processing and Quantification D->E F Result Reporting and Review E->F

Caption: General workflow of a validated analytical method.

G cluster_validation Method Validation Logical Relationship Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Logical relationships in analytical method validation.

References

A Comparative Benchmarking Guide to the Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of polysubstituted pyrroles is a cornerstone of medicinal chemistry and materials science. Among these, Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate stands as a valuable building block. Its unique substitution pattern, featuring both an electron-withdrawing formyl group and a methyl ester on a methylated pyrrole ring, makes it a versatile precursor for the synthesis of complex heterocyclic systems. This guide provides a comparative analysis of established formylation methods for the synthesis of this key intermediate, offering insights into their relative performance based on available experimental data and general principles of pyrrole chemistry.

Executive Summary of Formylation Methods

The introduction of a formyl group onto the pyrrole ring is a classic electrophilic aromatic substitution. The regioselectivity and efficiency of this transformation are highly dependent on the chosen method and the existing substituents on the pyrrole nucleus. In the case of the starting material, methyl 1-methyl-1H-pyrrole-2-carboxylate, the C4 position is the most likely site for formylation due to the directing effects of the substituents. Here, we evaluate the Vilsmeier-Haack reaction as a primary method and discuss other potential routes, including the Reimer-Tiemann, Gattermann, and Duff reactions.

Quantitative Performance Comparison

Direct comparative studies on the synthesis of this compound are not extensively documented in the literature. However, data from the formylation of closely related 1H-pyrrole-2-carboxylates provide a strong basis for benchmarking. The following table summarizes the expected performance of various formylation methods.

MethodKey ReagentsTypical Yield (4-formyl isomer)Reaction ConditionsKey AdvantagesPotential Disadvantages
Vilsmeier-Haack Reaction POCl₃, DMFHigh (approaching quantitative)Mild (0 °C to room temp.)High regioselectivity, high yield, mild conditions.Use of phosphorus oxychloride.
Dichloromethyl Alkyl Ether Cl₂CH(OR), Lewis AcidHigh (approaching quantitative)Mild (e.g., -78 °C to rt)High regioselectivity, excellent yield.Requires preparation of the formylating agent.
Reimer-Tiemann Reaction CHCl₃, strong base (e.g., NaOH)Low to moderateBiphasic, heating often requiredReadily available reagents.Low yields, potential for ring expansion to 3-chloropyridines, harsh basic conditions.[1][2]
Gattermann Reaction HCN, HCl, Lewis Acid (e.g., AlCl₃)ModerateAnhydrous, often requires pressureApplicable to various heterocycles.Use of highly toxic HCN.
Duff Reaction Hexamethylenetetramine (HMTA), acidGenerally low and inefficient for pyrrolesAcidic, heatingAvoids highly toxic reagents.Inefficient for many substrates, including pyrroles.[3]

Detailed Experimental Protocols

Vilsmeier-Haack Reaction (Adapted for Methyl 1-methyl-1H-pyrrole-2-carboxylate)

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like pyrroles.[4] Studies on 1H-pyrrole-2-carboxylates have demonstrated that this method can afford the 4-formyl derivative with high regioselectivity and in nearly quantitative yields. The N-methyl group is not expected to significantly alter this selectivity.

Reaction Scheme:

Vilsmeier_Haack cluster_reactants Reactants cluster_products Product Pyrrole Methyl 1-methyl-1H-pyrrole-2-carboxylate Reagents POCl₃, DMF Product This compound Reagents->Product

Vilsmeier-Haack Synthesis Workflow

Protocol:

  • To a solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, phosphorus oxychloride (POCl₃, 1.1 equivalents) is added dropwise.

  • The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • A solution of methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in the reaction solvent is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-3 hours), monitored by TLC.

  • Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of sodium acetate or sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification by column chromatography or recrystallization yields the desired this compound.

Reimer-Tiemann Reaction (General Protocol)

The Reimer-Tiemann reaction involves the ortho-formylation of phenols and other electron-rich heterocycles using chloroform in a basic solution.[1] While applicable to pyrroles, it is often plagued by low yields and the formation of side products, including ring-expansion to 3-chloropyridines.[2]

Protocol:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate is dissolved in a suitable solvent, and a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) is added.

  • Chloroform is added to the biphasic mixture.

  • The reaction is heated, typically to around 60-70 °C, with vigorous stirring for several hours.

  • After cooling, the phases are separated, and the aqueous phase is acidified.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Extensive purification is usually required to isolate the desired product from byproducts.

Mechanistic Pathways and Logical Relationships

The choice of synthetic route is governed by a balance of efficiency, selectivity, and practical considerations such as reagent toxicity and reaction conditions. The following diagram illustrates the decision-making process for selecting an appropriate formylation method for the target molecule.

Synthesis_Decision_Tree Start Start: Synthesize this compound HighYield High Yield & Selectivity Required? Start->HighYield Vilsmeier Vilsmeier-Haack or Dichloromethyl Alkyl Ether Method HighYield->Vilsmeier Yes MildConditions Mild Conditions Essential? HighYield->MildConditions No ReimerTiemann Consider Reimer-Tiemann (with caution) MildConditions->ReimerTiemann No Toxicity Avoid Highly Toxic Reagents? MildConditions->Toxicity Yes Gattermann Avoid Gattermann (HCN) Toxicity->Gattermann No Duff Consider Duff (low efficiency) Toxicity->Duff Yes Vilsmeier_Pathway Start DMF + POCl₃ VilsmeierReagent Formation of Vilsmeier Reagent (Chloroiminium ion) Start->VilsmeierReagent ElectrophilicAttack Electrophilic attack on Pyrrole Ring (C4 position) VilsmeierReagent->ElectrophilicAttack IminiumSalt Formation of Iminium Salt Intermediate ElectrophilicAttack->IminiumSalt Hydrolysis Hydrolysis IminiumSalt->Hydrolysis Product Final Product: This compound Hydrolysis->Product

References

Safety Operating Guide

Proper Disposal of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step plan for its safe handling and disposal, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is required:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Appropriate chemical-resistant gloves.[1]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be handled as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[2][3]

  • Waste Collection:

    • Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] The container must be compatible with the chemical.[4]

    • If the original container is used for disposal, ensure it is in good condition and properly labeled as "Hazardous Waste".[3][4]

    • Keep the waste container securely closed except when adding waste.[3][4]

  • Labeling:

    • Affix a completed hazardous waste label to the container.[3][4] The label must include the full chemical name: "this compound".[4] Do not use abbreviations.[4]

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area.[1]

    • Segregate the waste from incompatible materials such as bases, strong oxidizing agents, and amines.[1]

    • It is advisable to use secondary containment for liquid hazardous waste.[3][4]

  • Disposal of Empty Containers:

    • Empty containers that held this compound are also considered hazardous waste until properly cleaned.[3]

    • To decontaminate an empty container, triple-rinse it with a suitable solvent.[4][5]

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste. [3][4]

    • After triple-rinsing and air-drying in a well-ventilated area (like a fume hood), the container can be disposed of as non-hazardous waste, with the label removed or defaced.[3][5]

  • Final Disposal:

    • The disposal of the collected hazardous waste must be conducted through an approved waste disposal plant or a licensed hazardous waste contractor.[1][6]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[3]

Experimental Workflow for Disposal

cluster_preparation Preparation cluster_collection Waste Collection & Handling cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal Don PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Work Area Work in a Ventilated Area (Fume Hood) Collect Waste Collect Waste Chemical in a Designated, Labeled Container Work Area->Collect Waste Segregate Segregate from Incompatible Materials Collect Waste->Segregate Triple Rinse Triple Rinse Container with Suitable Solvent Collect Waste->Triple Rinse For Empty Containers Store Store Securely in a Designated Area Segregate->Store EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Store->EHS Collect Rinsate Collect First Rinsate as Hazardous Waste Triple Rinse->Collect Rinsate Dispose Container Dispose of Clean, Defaced Container as Non-Hazardous Waste Triple Rinse->Dispose Container Collect Rinsate->Collect Waste Add to Waste Approved Facility Disposal at an Approved Waste Disposal Plant EHS->Approved Facility

Caption: Disposal workflow for this compound.

Quantitative Data Summary

No specific quantitative data regarding disposal limits or concentrations are provided in the available safety data sheets or general disposal guidelines. Disposal procedures are based on the hazardous nature of the chemical, irrespective of quantity. All quantities of waste containing this compound should be treated as hazardous.

ParameterValue
Waste ClassificationHazardous Waste
Disposal MethodIncineration or other methods by an approved waste disposal plant.
Container RinsateFirst rinsate must be collected as hazardous waste.
Regulatory OversightInstitutional EHS, EPA, and local regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to available safety information, this compound may cause respiratory irritation, serious eye irritation, and skin irritation[1]. The following guidelines detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.To protect against serious eye irritation from splashes or vapors[1][2].
Hand Protection Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection. For extended contact, consult the glove manufacturer's chemical resistance guide.To prevent skin irritation and potential allergic reactions[1][2][3][4].
Body Protection A buttoned lab coat. Consider a chemically resistant apron when handling larger quantities.To protect skin from accidental contact and spills[4][5].
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary.To prevent respiratory irritation from dust or vapors[1][4][6][7].
Foot Protection Closed-toe, closed-heel shoes.To protect feet from spills and falling objects[2].

Operational Plan: From Receipt to Disposal

The following step-by-step guide outlines the safe handling procedures for this compound at every stage of its laboratory lifecycle.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[8][9]. Keep the container tightly closed.

Preparation and Handling
  • Work Area: All handling of the solid or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[4].

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Spill Response
  • Evacuate: In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains[10].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed[10].

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should also be disposed of as hazardous waste.

  • Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by a licensed hazardous waste disposal company[8][11][12].

Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Weighing Weigh Chemical WorkInHood->Weighing Dissolving Prepare Solution Weighing->Dissolving Decontaminate Decontaminate Work Area Dissolving->Decontaminate DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE CollectWaste Collect Hazardous Waste DoffPPE->CollectWaste DisposeWaste Dispose via Certified Vendor CollectWaste->DisposeWaste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.